Phentolamine-d4 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJFGFQYKDAPM-PQDNHERISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phentolamine-d4 Hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Phentolamine-d4 Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phentolamine is a potent, reversible, and non-selective antagonist of both α1- and α2-adrenergic receptors, leading to significant vasodilation and complex cardiovascular effects.[1][2][3][4] this compound is a deuterated isotopologue of phentolamine, in which four hydrogen atoms have been replaced by deuterium. This substitution does not alter the fundamental pharmacodynamic mechanism of receptor antagonism. Instead, its primary significance lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic degradation compared to the native carbon-hydrogen (C-H) bond.[][6][7] This property makes Phentolamine-d4 an invaluable tool in pharmacokinetic (PK) studies as a stable isotope-labeled internal standard for quantitative bioanalysis. This guide elucidates the core mechanism of action of phentolamine at its receptors, explains the biochemical basis and consequences of deuteration, and provides validated experimental protocols for its characterization and application.
Introduction: The Pharmacology of Phentolamine and the Rationale for Deuteration
Phentolamine, an imidazoline derivative, competitively blocks α-adrenergic receptors, thereby inhibiting the physiological responses to circulating catecholamines like epinephrine and norepinephrine.[1][8][9] Its blockade of α1-receptors on vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[2][4] Simultaneously, its blockade of presynaptic α2-autoreceptors can disrupt the negative feedback loop for norepinephrine release, potentially leading to an increase in synaptic norepinephrine and a subsequent reflex tachycardia.[2][3][4] While historically used for hypertensive crises, particularly in the context of pheochromocytoma, its applications have expanded to include local reversal of dental anesthesia and ophthalmic use to reverse mydriasis.[1][3][10]
The development of deuterated compounds like this compound is driven by the need for precision in drug development and research. Deuteration, the replacement of hydrogen with its stable, non-radioactive isotope deuterium, leverages a phenomenon known as the kinetic isotope effect.[][7] The C-D bond is energetically more stable and thus harder to break than a C-H bond.[] In drug metabolism, where the cleavage of a C-H bond is often a rate-limiting step catalyzed by enzymes like the cytochrome P450 (CYP450) superfamily, deuteration at a metabolic site can significantly slow down the rate of drug clearance.[6][7] This can alter a drug's pharmacokinetic profile, potentially leading to a longer half-life, increased bioavailability, and a more favorable dosing regimen.[11][12][13] More commonly in a research setting, deuterated molecules serve as ideal internal standards in mass spectrometry-based assays due to their chemical identity and mass difference from the non-deuterated analyte.
Part 1: Core Mechanism of Action at α-Adrenergic Receptors
Phentolamine exerts its effects by competitively and reversibly binding to both α1- and α2-adrenoceptors, preventing their activation by endogenous agonists. The downstream consequences are dictated by the distinct signaling pathways coupled to these receptor subtypes.
-
α1-Adrenergic Receptor Antagonism: α1-receptors are Gq protein-coupled receptors. Their activation by agonists like norepinephrine leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] The resulting increase in intracellular Ca2+ leads to the contraction of vascular smooth muscle and vasoconstriction. Phentolamine blocks this entire cascade by occupying the receptor binding site, leading to smooth muscle relaxation, vasodilation, and a decrease in systemic vascular resistance.[2][14]
-
α2-Adrenergic Receptor Antagonism: α2-receptors are coupled to inhibitory Gi proteins. Agonist binding to these receptors inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[15] A key physiological role of α2-receptors is their location on presynaptic nerve terminals, where they act as autoreceptors.[2][15] Norepinephrine released into the synapse can bind to these presynaptic α2-receptors, initiating a negative feedback signal that inhibits further norepinephrine release. Phentolamine's antagonism of these receptors blocks this feedback mechanism.[3][4] This can lead to an increased concentration of norepinephrine in the synaptic cleft, which in turn stimulates β1-adrenergic receptors on the heart, contributing to reflex tachycardia.[3]
Part 3: this compound as a Research Tool
While possessing potential as a therapeutic with modified PK, the predominant application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Causality Behind its Use as an Internal Standard: An ideal internal standard is a compound added in a known quantity to samples and calibrants to correct for variability during sample processing and analysis. A SIL-IS is the gold standard because:
-
Physicochemical Similarity: Phentolamine-d4 is chemically identical to phentolamine, ensuring it behaves virtually identically during sample extraction, chromatography (co-elution), and ionization in the mass spectrometer source.
-
Mass Difference: The deuterium atoms give it a distinct, higher mass (+4 Da). This allows the mass spectrometer to differentiate and separately quantify the analyte (phentolamine) and the internal standard (phentolamine-d4).
-
Accuracy and Precision: By calculating the ratio of the analyte's response to the internal standard's response, the method corrects for sample loss, matrix effects, and instrument variability, leading to highly accurate and precise quantification.
Part 4: Key Experimental Protocols
The characterization of Phentolamine-d4 involves validating that its core pharmacodynamic properties are unchanged while quantifying the impact of deuteration on its pharmacokinetic properties.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Phentolamine-d4 for α1- and α2-adrenergic receptors and confirm it is comparable to unlabeled phentolamine.
Methodology:
-
Preparation: Use cell membranes prepared from cell lines stably expressing human α1- or α2-adrenergic receptor subtypes (e.g., HEK293 cells). [16]2. Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2). [17]3. Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the competitor (Phentolamine-d4 or unlabeled phentolamine).
-
Nonspecific Binding: A parallel set of wells containing a high concentration of a non-labeled antagonist (e.g., unlabeled phentolamine) is used to determine nonspecific binding.
-
Separation: After incubation to equilibrium, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using nonlinear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Expected Outcome: The Ki values for Phentolamine-d4 should be nearly identical to those of phentolamine, confirming that deuteration does not affect receptor binding affinity.
| Compound | Receptor Subtype | Typical Ki (nM) |
| Phentolamine | α1-Adrenergic | ~10 - 50 |
| Phentolamine | α2-Adrenergic | ~10 - 50 |
| Phentolamine-d4 | α1-Adrenergic | Expected ~10 - 50 |
| Phentolamine-d4 | α2-Adrenergic | Expected ~10 - 50 |
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of phentolamine and Phentolamine-d4 after intravenous (IV) administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for blood sampling.
-
Dosing: Administer a single IV bolus dose of phentolamine or Phentolamine-d4 (e.g., 1 mg/kg) to separate groups.
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Thaw plasma samples.
-
Precipitate proteins by adding acetonitrile containing the internal standard (if quantifying phentolamine, use Phentolamine-d4; if quantifying Phentolamine-d4, use a different standard like Phentolamine-d8 or an analog).
-
Centrifuge to pellet the protein and transfer the supernatant.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
Inject the sample onto an LC-MS/MS system and quantify the drug concentration using a validated calibration curve.
-
-
Data Analysis: Plot the plasma concentration versus time for each compound. Use non-compartmental analysis (NCA) software to calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Expected Outcome: Phentolamine-d4 is expected to exhibit a longer half-life and lower clearance compared to phentolamine, resulting in a higher AUC, which would validate the metabolic-slowing effect of deuteration.
Conclusion
This compound is a sophisticated chemical tool whose mechanism of action must be understood on two distinct levels. Pharmacodynamically, it is a non-selective, competitive α1/α2-adrenergic receptor antagonist, identical in function to its non-deuterated parent compound. Its true utility, however, is derived from its altered pharmacokinetics, governed by the kinetic isotope effect. The strategic substitution of hydrogen with deuterium slows metabolic degradation, making it an exemplary stable isotope-labeled internal standard for achieving the highest levels of accuracy and precision in bioanalytical assays. This dual nature—combining the established pharmacology of phentolamine with the physicochemical advantages of deuteration—makes this compound an indispensable asset for modern drug discovery and development.
References
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PubChem. (n.d.). Phentolamine. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Phentolamine Mesylate? Retrieved from [Link]
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Pediatric Oncall. (n.d.). Phentolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnancy. Retrieved from [Link]
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Drugs.com. (2025, January 17). Phentolamine Monograph for Professionals. Retrieved from [Link]
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Haskins, N. J. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Retrieved from [Link]
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Haskins, N. J., et al. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from [Link]
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Wikipedia. (n.d.). Phentolamine. Retrieved from [Link]
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Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]
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Sharma, R. K., et al. (2012, March 1). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. Retrieved from [Link]
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Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
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BrainKart. (2017, November 16). Adrenergic Antagonists: Alpha Blockers Phentolamine. Retrieved from [Link]
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Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
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Goldstein, I., et al. (2000). Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction. International Journal of Impotence Research. Retrieved from [Link]
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Deranged Physiology. (n.d.). Phentolamine. Retrieved from [Link]
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Kim, N. N., et al. (2000). Alpha-adrenergic receptor blockade by phentolamine increases the efficacy of vasodilators in penile corpus cavernosum. International Journal of Impotence Research. Retrieved from [Link]
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Bylund, D. B. (2004). α-Adrenoceptor Assays. Current Protocols in Pharmacology. Retrieved from [Link]
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Ye, G., et al. (2022). Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock. Pulmonary Circulation. Retrieved from [Link]
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Ye, G., et al. (2022). Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock. National Institutes of Health. Retrieved from [Link]
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Mittag, T. W., et al. (1985). Alpha-1 adrenergic receptor antagonists: correlation of ocular hypotensive activity with receptor binding affinity in the rabbit eye. ResearchGate. Retrieved from [Link]
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Lambert, G., et al. (2018). Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis. ResearchGate. Retrieved from [Link]
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Mayo Clinic. (2025, February 1). Phentolamine (Injection Route). Retrieved from [Link]
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Kenny, B. A., et al. (1996). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology. Retrieved from [Link]
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Phentolamine-d4 Hydrochloride physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of Phentolamine-d4 Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical analytical tool for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, its primary application as an internal standard, and the methodologies for its use, grounding all claims in authoritative data.
Introduction and Significance
This compound (CAS No: 1346599-65-2) is the deuterium-labeled analogue of Phentolamine Hydrochloride.[1] Its parent compound, phentolamine, is a reversible, non-selective antagonist of α1 and α2-adrenergic receptors, which leads to vasodilation and is used in the management of hypertensive emergencies and erectile dysfunction.[2][3]
The strategic incorporation of four deuterium atoms onto the imidazoline ring of the phentolamine molecule renders it an ideal internal standard for quantitative analysis.[2][4] In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound co-elutes with the non-labeled phentolamine. However, it is distinguishable by its higher mass. This property is fundamental to correcting for analytical variability during sample preparation and ionization, thereby ensuring highly accurate and precise quantification of phentolamine in complex biological matrices.[1][4]
Physicochemical Properties
The essential physical and chemical characteristics of this compound are summarized below. These properties are critical for its proper handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| Formal Name | 3-[amino]-phenol, monohydrochloride | [2] |
| CAS Number | 1346599-65-2 | [2][4][5] |
| Molecular Formula | C₁₇H₁₅D₄N₃O • HCl | [2] |
| Formula Weight | 321.8 g/mol | [6][2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |
| Appearance | A solid | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. | [2] |
| Melting Point | Undetermined for the deuterated form. The non-deuterated form (Phentolamine HCl) melts at 239-240°C. | [3] |
| Boiling Point | Undetermined | |
| Storage | Store at -20°C for long-term stability. | [2] |
| Stability | ≥ 4 years when stored properly. | [2] |
Core Application: Isotope Dilution Mass Spectrometry
The primary utility of Phentolamine-d4 HCl is as an internal standard (IS) in isotope dilution mass spectrometry. This technique is the gold standard for quantitative bioanalysis due to its high specificity and accuracy.
The Causality Behind Using a Deuterated Standard: A stable isotope-labeled (SIL) internal standard is considered the "perfect" standard because it has nearly identical chemical and physical properties to the analyte of interest (the "light" compound). It experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer source, and chromatographic behavior. However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it on a separate mass-to-charge (m/z) channel. By adding a known concentration of Phentolamine-d4 HCl to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS signal can be used to calculate the analyte's concentration with exceptional precision, effectively nullifying any sample-to-sample variations.
Diagram: Conceptual Workflow of Isotope Dilution
Caption: Isotope Dilution Workflow using Phentolamine-d4 HCl.
Experimental Protocol: Quantification in Human Plasma via UPLC-MS/MS
This section outlines a validated, self-validating protocol for the determination of phentolamine in human plasma, adapted from established methodologies for the parent compound.[7] The inclusion of Phentolamine-d4 HCl is central to the protocol's integrity.
Objective: To accurately quantify the concentration of phentolamine in human plasma samples.
Materials:
-
Phentolamine standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ethyl acetate, HPLC grade
-
Water, ultra-pure
-
UPLC BEH C18 column (or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of phentolamine and Phentolamine-d4 HCl in methanol.
-
Perform serial dilutions to create calibration standards (e.g., 0.5-100 ng/mL) and quality control (QC) samples in blank plasma.
-
Prepare a working solution of the internal standard (Phentolamine-d4 HCl) at an appropriate concentration (e.g., 20 ng/mL) in methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Phentolamine-d4 HCl working solution. Vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to mix.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical but representative):
-
Phentolamine: Q1: 282.1 m/z → Q3: 212.0 m/z.[7]
-
Phentolamine-d4: Q1: 286.1 m/z → Q3: 216.0 m/z.
-
-
-
-
Data Processing:
-
Integrate the peak areas for both phentolamine and Phentolamine-d4 for all samples.
-
Calculate the peak area ratio (Phentolamine Area / Phentolamine-d4 Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression model.
-
Determine the concentration of phentolamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram: UPLC-MS/MS Analytical Workflow
Caption: UPLC-MS/MS workflow for phentolamine quantification.
Handling, Safety, and Storage
Safety Precautions:
-
While the safety data sheet for this compound indicates no special measures are required beyond usual laboratory precautions, it is prudent to handle it with the same care as its non-deuterated counterpart.
-
Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Handle in a well-ventilated area or under a chemical fume hood.[8]
Storage and Stability:
-
For maximum stability (≥ 4 years), this compound solid should be stored at -20°C.[2]
-
Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]
References
-
Phentolamine-d4 HCl (Regitine-d4 HCl). Axios Research. [Link]
-
Phentolamine-D4 | CAS 1346599-65-2. Veeprho. [Link]
-
Phentolamine-d4 (hydrochloride). Bertin Bioreagent. [Link]
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This compound. Pharmaffiliates. [Link]
-
Phentolamine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. PubMed, National Center for Biotechnology Information. [Link]
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Phentolamine-d4 Hydrochloride: A Technical Guide for its Application as an Internal Standard in Quantitative Bioanalysis
Abstract
This technical guide provides a comprehensive framework for the use of Phentolamine-d4 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of phentolamine. Designed for researchers, scientists, and drug development professionals, this document details the core principles of internal standardization, the superior performance of SIL-IS, and a complete, field-proven workflow for method development, sample analysis, and validation. By integrating detailed protocols with the underlying scientific rationale, this guide serves as an authoritative resource for achieving accurate, robust, and reproducible quantification of phentolamine in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chapter 1: The Principle of Internal Standardization in LC-MS/MS
Quantitative analysis in complex biological matrices, such as plasma or urine, is fraught with potential variability. Errors can be introduced at nearly every stage of the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample.[2]
The fundamental purpose of an IS is to compensate for these procedural variations.[3] Because the IS and the analyte experience similar losses during sample processing and similar fluctuations in instrument response (e.g., ion suppression or enhancement in the mass spectrometer source), the ratio of their signals remains constant.[4] Quantification is therefore based on the peak area ratio of the analyte to the IS, rather than the absolute response of the analyte alone, leading to a significant improvement in precision and accuracy.[1]
Chapter 2: Stable Isotope Labeled (SIL) Internal Standards: The Gold Standard
The ideal internal standard behaves identically to the analyte throughout the entire analytical process.[5] The closest approximation to this ideal is a stable isotope-labeled version of the analyte itself.[6] Phentolamine-d4 is the deuterium-labeled analogue of phentolamine, where four hydrogen atoms have been replaced by deuterium.[7]
Key Advantages of Phentolamine-d4 as an Internal Standard:
-
Co-elution: Because the substitution of hydrogen with deuterium results in a negligible change in polarity, Phentolamine-d4 co-elutes almost perfectly with the unlabeled phentolamine.[4] This ensures that both compounds experience the exact same matrix effects and ionization conditions at the moment of detection.
-
Identical Extraction Recovery: Phentolamine-d4 exhibits the same extraction behavior as phentolamine from complex matrices, correcting for any analyte loss during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
-
Mass Differentiation: Despite their chemical similarity, the four-Dalton mass difference allows a mass spectrometer to easily distinguish between the analyte and the internal standard.[8]
These properties make Phentolamine-d4 the preferred IS for phentolamine quantification, forming the basis of a rugged and reliable bioanalytical method.[9]
Chapter 3: Physicochemical Properties
Phentolamine is a non-selective α-adrenergic antagonist.[10] Phentolamine-d4 is intended for use as an internal standard for its quantification by GC- or LC-MS.[9] A clear understanding of the mass spectrometric properties of both the analyte and the internal standard is critical for method development.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | Phentolamine | This compound |
| Chemical Formula | C₁₇H₁₉N₃O | C₁₇H₁₅D₄ClN₃O |
| Monoisotopic Mass | 281.1528 Da | 285.1780 Da (as free base) |
| Molecular Weight | 281.36 g/mol | 321.8 g/mol (as HCl salt) |
| Precursor Ion ([M+H]⁺) | m/z 282.1 | m/z 286.2 |
| Primary Product Ion | m/z 212.0[11] | m/z 216.0 (Predicted) |
| Secondary Product Ion | m/z 70.1 (Predicted) | m/z 70.1 (Predicted) |
Note: Product ions for Phentolamine-d4 are predicted based on the fragmentation of phentolamine and may require empirical optimization.
Chapter 4: A Validated Bioanalytical Workflow for Phentolamine Quantification
This chapter outlines a robust and reproducible workflow for quantifying phentolamine in human plasma.
Objective
To accurately determine the concentration of phentolamine in human plasma over a specified calibration range using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Phentolamine reference standard
-
This compound (IS)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Human plasma (with K₂EDTA anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or mixed-mode cation exchange)
-
Calibrated pipettes, Class A volumetric flasks, and appropriate vials
Stock and Working Solution Preparation
-
Causality: Accurate preparation of stock and working solutions is the foundation of a quantitative assay. Using a freshly prepared series of calibrators and QCs for each run ensures the integrity of the results.
-
Protocol:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve phentolamine and Phentolamine-d4 HCl in methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the phentolamine stock solution with 50:50 Methanol:Water to create working solutions for spiking calibration curve (CAL) standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Phentolamine-d4 stock solution to a final concentration that yields a robust signal in the mass spectrometer. This concentration will be added to all samples.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Causality: Biological matrices like plasma contain proteins, salts, and phospholipids that can interfere with analysis and suppress the MS signal. SPE is a highly effective technique for removing these interferences and concentrating the analyte, thereby improving sensitivity and robustness.[12] A C8 or similar reversed-phase sorbent is effective for extracting moderately nonpolar compounds like phentolamine.[12]
-
Protocol:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma (blank, CAL, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly. Add 200 µL of water to dilute the sample and reduce viscosity.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of Methanol followed by 1 mL of Water. Do not allow the sorbent bed to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences and salts.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of Methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Causality: Chromatographic separation is essential to resolve the analyte from other endogenous components, reducing matrix effects. A C18 reversed-phase column provides good retention for phentolamine. A gradient elution ensures that the analyte elutes as a sharp, symmetrical peak. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[13][14] In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[15][16]
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[17] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min[11] |
| Gradient | 10% B to 90% B over 2 min, hold 0.5 min, return to 10% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[17] |
| Capillary Voltage | 3.0 kV[18] |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transition 1 | Phentolamine: 282.1 → 212.0[11] |
| MRM Transition 2 | Phentolamine-d4: 286.2 → 216.0 (Requires optimization) |
| Collision Energy | Optimize empirically for each transition |
| Dwell Time | 50 ms[18] |
Chapter 5: Data Analysis and Method Validation
Quantification
The concentration of phentolamine in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the nominal concentrations of the calibration standards. A linear regression model, typically with a 1/x² weighting, is applied to generate a standard curve from which the concentrations of unknown samples and QCs are interpolated.
Regulatory Context & Method Validation
A bioanalytical method must be validated to demonstrate it is suitable for its intended purpose.[19] All validation experiments should be conducted in accordance with current regulatory guidelines, such as the FDA M10 Bioanalytical Method Validation Guidance for Industry.[20][21]
-
Trustworthiness: This validation process is a self-validating system. By testing these specific parameters, the laboratory proves that the method is reliable, accurate, and precise for the analysis of study samples. Adherence to these internationally harmonized guidelines ensures data integrity and regulatory acceptance.[22][23]
Core Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity & Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy & Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision), assessed at multiple QC levels.
-
Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a pure solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).
Chapter 6: Advanced Considerations and Troubleshooting
-
Isotopic Contribution (Crosstalk): High concentrations of the analyte can sometimes contribute to the signal in the IS MRM channel due to the natural abundance of heavy isotopes (e.g., ¹³C).[8][24] This should be assessed by injecting the highest calibration standard without any IS present and monitoring the IS channel. The contribution should be negligible. A mass separation of +4 amu for Phentolamine-d4 generally minimizes this effect.[8]
-
Metabolic Stability of Deuterium Labels: The deuterium atoms in Phentolamine-d4 are placed on the ethyl group of the side chain, which is not typically a site of primary metabolism for this molecule. This positioning ensures the label is unlikely to be lost in vivo or during sample processing, maintaining the integrity of the IS.
Chapter 7: Conclusion
This compound is an exemplary internal standard for the LC-MS/MS quantification of phentolamine in biological matrices. Its use, embedded within a properly developed and validated workflow, corrects for inevitable procedural variability, thereby ensuring the highest levels of accuracy, precision, and robustness. By following the principles and protocols outlined in this guide, researchers can generate high-quality, defensible data essential for pharmacokinetic, toxicokinetic, and other critical studies in the drug development pipeline.
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SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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Held, J. M., et al. (2015). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 26(11), 1945–1957. Retrieved from [Link]
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Ptacek, T., et al. (2021). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. International Journal of Molecular Sciences, 22(19), 10580. Retrieved from [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Retrieved from [Link]
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MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 282. Retrieved from [Link]
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Neumann, E. K., & Grúz, J. (2014). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 406(29), 7485-7498. Retrieved from [Link]
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Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]
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Navigating the Isotopic Frontier: A Technical Guide to the Stability and Storage of Phentolamine-d4 Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. Phentolamine-d4 Hydrochloride, a deuterated analog of the α-adrenergic antagonist phentolamine, serves as a critical internal standard for mass spectrometry-based quantification. Its stability is not merely a matter of good laboratory practice; it is the bedrock upon which the accuracy and reliability of pharmacokinetic, metabolic, and clinical studies are built. This in-depth technical guide provides a comprehensive framework for understanding and maintaining the chemical and isotopic integrity of this compound.
Foundational Chemistry: Understanding the Molecule
This compound is a molecule designed for analytical precision. It comprises three key features that dictate its stability and handling requirements: the core phentolamine structure containing an imidazoline ring, the strategic placement of four deuterium atoms, and its formulation as a hydrochloride salt.
-
The Phentolamine Core: The inherent structure of phentolamine, with its tertiary amine and imidazoline moiety, is susceptible to specific degradation pathways, primarily hydrolysis and photolysis.
-
Deuterium Labeling: The substitution of four hydrogen atoms with deuterium on the imidazoline ring provides a distinct mass shift for use in mass spectrometry without significantly altering the molecule's chemical properties. However, this isotopic labeling introduces the potential for hydrogen-deuterium (H-D) exchange, which can compromise the standard's isotopic purity[1].
-
Hydrochloride Salt: The formation of a hydrochloride salt is a deliberate strategy to enhance the stability and solubility of the parent molecule. By protonating the basic amine groups, the salt form significantly reduces the susceptibility of the lone pair electrons on the nitrogen atoms to oxidation, a common degradation pathway for amines.[2] This salt form generally improves the compound's crystallinity and handling characteristics, making it a stable, solid powder.[2][3]
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3-[amino]-phenol, monohydrochloride | [4] |
| CAS Number | 1346599-65-2 | [4] |
| Molecular Formula | C₁₇H₁₅D₄N₃O • HCl | [4] |
| Molecular Weight | 321.8 g/mol | [4] |
| Appearance | Solid | [4] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Degradation Pathways and Mechanistic Insights
The long-term stability of this compound is contingent on mitigating the degradation pathways inherited from its non-deuterated parent compound. Forced degradation studies, which subject the compound to harsh conditions, are essential for identifying these pathways and developing stability-indicating analytical methods.[3][4][5]
Hydrolytic Degradation
Hydrolysis is a primary degradation route for phentolamine, particularly targeting the imidazoline ring. This reaction is highly dependent on pH. Studies on the non-deuterated phentolamine hydrochloride have shown that its degradation in aqueous solution follows apparent first-order kinetics.[6] The molecule is most stable in acidic conditions, with a minimal degradation rate observed around pH 2.1.[6] As the pH increases, the rate of hydrolysis can increase.
The likely mechanism for hydrolysis involves the acid-catalyzed ring-opening of the imidazoline moiety to form an N-(2-aminoethyl)amide derivative. This occurs through the nucleophilic attack of a water molecule on the carbon atom of the C=N bond within the protonated imidazoline ring.
Photolytic Degradation
Phentolamine hydrochloride is sensitive to light. Exposure to UV radiation significantly accelerates its degradation. One study demonstrated a nine-fold increase in the degradation rate when an aqueous solution was irradiated with 254 nm UV light compared to a sample protected from light.[6] While the precise structures of the photolytic degradation products of phentolamine are not extensively detailed in the available literature, photolysis can induce complex reactions including oxidation and bond cleavage, leading to a variety of degradants. Therefore, protection from light is a critical aspect of storage and handling.
Oxidative and Thermal Degradation
While hydrolysis and photolysis are the most prominently cited degradation pathways, oxidative and thermal stress should also be considered. The tertiary amine in the phentolamine structure could be susceptible to oxidation, although the hydrochloride salt form provides a degree of protection.[2] High temperatures can increase the rate of all degradation reactions, including hydrolysis.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, it is crucial to adhere to strict storage and handling protocols that address its chemical and isotopic vulnerabilities.
Long-Term Storage
The consensus from suppliers indicates that this compound should be stored at -20°C for long-term stability.[4] At this temperature, one supplier guarantees stability for at least four years.[4]
-
Rationale: Low temperatures slow down the kinetics of all potential degradation reactions, including hydrolysis and potential thermal decomposition.
-
Container: Store the compound in a tightly sealed, amber glass vial to protect it from moisture and light.
-
Inert Atmosphere: For maximum protection against moisture and oxidation, consider storing the vial within a desiccator or flushing the vial with an inert gas like argon or nitrogen before sealing.
Handling for Use
When preparing solutions of this compound, the primary goal is to prevent moisture ingress and subsequent H-D exchange.
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.
-
Atmosphere: Handle the solid under a dry, inert atmosphere (e.g., in a glove box or using a nitrogen blanket) whenever possible.
-
Solvents: Use anhydrous or deuterated solvents for preparing stock solutions to minimize the risk of H-D exchange.
-
Solution Storage: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term use, refrigerated storage at 2-8°C may be acceptable, but stability under these conditions should be verified.
Stability Testing: A Framework for Verification
To ensure the reliability of this compound as an internal standard, particularly when used over extended periods or in new formulations, a stability-indicating analytical method is required. The following provides a framework for a forced degradation study and the development of such a method, based on ICH guidelines.[7][8]
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate them from the parent compound. A target degradation of 5-20% is generally considered optimal.[9]
Table of Forced Degradation Conditions (General Protocol)
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Dry) | Solid sample in oven | 80°C | 48 hours |
| Thermal (Solution) | Solution in sealed vial | 80°C | 48 hours |
| Photolytic | ICH Option 1 or 2 (UV/Vis exposure) | Room Temp | As per ICH Q1B |
Note: These are starting conditions and should be optimized to achieve the target degradation of 5-20%.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can resolve the parent drug from all its degradation products, process impurities, and excipients.
Suggested HPLC-UV Method Parameters (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for separating phentolamine and its potential degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Phosphate Buffer (pH ~3) | Acidic pH enhances peak shape for amines and is near the point of maximum stability for phentolamine in solution. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low % of B, ramp up to elute degradants, then the parent peak. | A gradient is necessary to separate potentially more polar degradation products from the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~280 nm | Phentolamine has a UV absorbance maximum around this wavelength. A Photo Diode Array (PDA) detector is recommended to check for peak purity. |
| Column Temp. | 30-40°C | Provides better peak shape and reproducible retention times. |
| Injection Vol. | 10-20 µL | Standard injection volume. |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The key validation is specificity, which is demonstrated by the forced degradation study results showing baseline separation of all peaks.
Conclusion: Ensuring Analytical Confidence
The stability of this compound is a multi-faceted issue, governed by its intrinsic chemical structure, the protective nature of its hydrochloride salt form, and its susceptibility to environmental factors like moisture, pH, and light. For researchers and drug development professionals, understanding these factors is not optional—it is essential for generating reliable and reproducible data.
References
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ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
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Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]
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ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
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ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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Wang, D. P., Tu, Y. H., & Allen, L. V., Jr. (1988). Degradation kinetics of phentolamine hydrochloride in solution. Journal of Pharmaceutical Sciences, 77(11), 972–976. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link]
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Shamsa, A., Barmatov, E., & Neville, A. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science, 191, 109736. Retrieved from [Link]
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Section 1: Core Characteristics and Physicochemical Properties
An In-Depth Technical Guide to Phentolamine-d4 Hydrochloride
This guide provides a comprehensive technical overview of this compound, a critical analytical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its primary application as an internal standard, and the pharmacological context of its non-deuterated parent compound, phentolamine.
This compound is the deuterated analog of Phentolamine Hydrochloride. The incorporation of four deuterium atoms into the imidazoline ring creates a stable, heavier isotopologue, which is essential for its function as an internal standard in mass spectrometry-based bioanalysis.[1][2]
Identification and Chemical Structure
-
Formal Name: 3-[amino]-phenol, monohydrochloride[3]
-
Synonyms: Regitine-d4 HCl, 2-[N-(m-Hydroxyphenyl)-p-toluidinomethyl]imidazoline-d4 Hydrochloride[4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1346599-65-2 | [1][3][4] |
| Molecular Formula | C₁₇H₁₅D₄N₃O • HCl | [3][5] |
| Molecular Weight | 321.84 g/mol | [4][6] |
| Purity | ≥98% (typically ≥99% deuterated forms d₁-d₄) | [3][5] |
| Formulation | A solid | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Section 2: The Critical Role as an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is indispensable for achieving accurate and precise results. The IS is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, at the beginning of the sample preparation process. Its purpose is to correct for the variability that can occur during sample extraction, handling, and analysis.[7]
Phentolamine-d4 is an ideal internal standard for the quantification of phentolamine for several reasons:[1][3][5]
-
Co-elution: It is chemically identical to the analyte (phentolamine) and therefore exhibits nearly identical chromatographic behavior, ensuring it elutes at the same time.
-
Similar Ionization Efficiency: It ionizes in the mass spectrometer source in the same manner as the analyte.
-
Mass Differentiation: It is easily distinguished from the analyte by its higher mass (due to the deuterium atoms), allowing for simultaneous detection without interference.
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement (matrix effects) as the analyte, enabling accurate correction.
The following diagram illustrates the workflow for using a stable isotope-labeled internal standard in a typical LC-MS/MS bioanalytical method.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Protocol: Quantification of Phentolamine in Human Plasma
This protocol provides a validated starting point for the development of a robust bioanalytical method.
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Phentolamine-d4 HCl in methanol.
- Prepare a 1 mg/mL stock solution of the phentolamine analytical standard in methanol.
- From these stocks, prepare serial dilutions (working solutions) in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that yields a robust signal (e.g., 50 ng/mL).
2. Sample Preparation (Protein Precipitation):
- Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the Phentolamine-d4 HCl internal standard working solution to each tube and vortex briefly.
- Add 150 µL of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Conditions (Example):
- LC System: Standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions (example):
- Phentolamine: Q1 282.2 -> Q3 209.1
- Phentolamine-d4: Q1 286.2 -> Q3 213.1
- (Note: These transitions must be optimized on the specific instrument being used).
4. Data Analysis:
- Integrate the peak areas for both phentolamine and phentolamine-d4.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).
- Determine the concentration of phentolamine in the QC and unknown samples by back-calculation from the calibration curve.
Section 3: Pharmacological Context of Phentolamine
To fully appreciate the role of its deuterated analog, it is essential to understand the pharmacology of phentolamine itself. Phentolamine is a potent, reversible, non-selective antagonist of both α1 and α2-adrenergic receptors.[1][3]
Mechanism of Action
Adrenergic receptors are key components of the sympathetic nervous system. The binding of catecholamines like norepinephrine to these receptors mediates the "fight-or-flight" response, which includes vasoconstriction (narrowing of blood vessels).
Phentolamine competitively blocks these receptors, preventing norepinephrine from binding.[8] This action leads to:
-
α1-Blockade: Inhibition of vasoconstriction in arterioles and veins, leading to vasodilation, reduced peripheral vascular resistance, and a drop in blood pressure.[8][9]
-
α2-Blockade: Inhibition of presynaptic α2-receptors, which normally provide negative feedback to reduce norepinephrine release. Blocking them can lead to an increase in norepinephrine release, potentially causing reflex tachycardia.[8]
The following diagram illustrates phentolamine's antagonism at the adrenergic nerve terminal.
Caption: Mechanism of action of phentolamine at adrenergic receptors.
Pharmacokinetics and Clinical Use
Phentolamine has a rapid onset of action and a short half-life of approximately 19 minutes when administered intravenously.[8][9] It is primarily metabolized in the liver, with about 10% excreted unchanged by the kidneys.[9] Its clinical applications leverage its vasodilatory effects and include:
-
Management of Hypertensive Crises: Especially those related to pheochromocytoma.[8]
-
Prevention of Dermal Necrosis: Used to counteract the vasoconstrictive effects following the extravasation (leakage) of vasopressors like norepinephrine.[10]
-
Reversal of Soft-Tissue Anesthesia: In dentistry, it reverses the vasoconstriction caused by epinephrine in local anesthetics, accelerating the return of normal sensation.[9][11]
Section 4: Conclusion
This compound serves as an indispensable tool for the precise and accurate quantification of phentolamine in biological matrices. Its properties as a stable isotope-labeled internal standard allow it to correct for analytical variability, ensuring the integrity and reliability of pharmacokinetic and other bioanalytical studies. A thorough understanding of its application in analytical workflows, grounded in the pharmacological principles of its parent compound, is crucial for researchers in drug development and clinical analysis.
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The Researcher's Guide to Phentolamine and Phentolamine-d4 Hydrochloride: From Adrenergic Blockade to Bioanalytical Precision
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of phentolamine, a non-selective alpha-adrenergic antagonist, and its deuterated analog, phentolamine-d4 hydrochloride. This guide moves beyond a simple overview, offering field-proven insights into their mechanisms, comparative properties, and critically, their application in quantitative bioanalysis.
Part 1: The Pharmacology of Phentolamine - A Tale of Two Receptors
Phentolamine's therapeutic and research utility is rooted in its ability to act as a reversible, non-selective antagonist of both α1 and α2-adrenergic receptors.[1][2] This dual blockade is the cornerstone of its physiological effects, primarily inducing vasodilation and a subsequent decrease in blood pressure.[3][4]
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the sympathetic nervous system's regulation of various physiological processes.[5] Norepinephrine and epinephrine are the endogenous ligands for these receptors.
Phentolamine competitively blocks these receptors, preventing the downstream signaling cascades initiated by catecholamines.[3][6]
-
α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1 receptors, when activated, trigger a signaling cascade through the Gq protein, leading to an increase in intracellular calcium and subsequent vasoconstriction.[5] Phentolamine's antagonism of these receptors leads to vasodilation and a reduction in peripheral resistance.[2][4]
-
α2-Adrenergic Receptor Blockade: Primarily found on presynaptic nerve terminals, α2 receptors function as a negative feedback mechanism, inhibiting further release of norepinephrine.[2][4] By blocking these receptors, phentolamine disinhibits norepinephrine release, which can lead to a reflex tachycardia as the increased norepinephrine acts on β1-adrenergic receptors in the heart.[2][4]
This dual mechanism of action underpins phentolamine's use in managing hypertensive crises, particularly those associated with pheochromocytoma, and in counteracting the vasoconstrictive effects of other drugs.[2][3]
Signaling Pathway: α1-Adrenergic Receptor Antagonism by Phentolamine
Caption: Phentolamine competitively inhibits norepinephrine binding to the α1-adrenergic receptor.
Part 2: A Comparative Analysis: Phentolamine vs. This compound
For research applications, particularly in quantitative bioanalysis, the choice of analytical standard is paramount. Phentolamine is available in various forms, most commonly as hydrochloride or mesylate salts for administration. For use as an internal standard in mass spectrometry, its deuterated analog, this compound, is the gold standard.
| Property | Phentolamine (Free Base) | Phentolamine Hydrochloride | Phentolamine Mesylate | This compound |
| Molecular Formula | C₁₇H₁₉N₃O | C₁₇H₂₀ClN₃O | C₁₈H₂₃N₃O₄S | C₁₇H₁₅D₄N₃O • HCl |
| Molecular Weight | 281.36 g/mol | 317.82 g/mol | 377.47 g/mol | 321.8 g/mol |
| Primary Use | Active pharmaceutical ingredient | Salt form for pharmaceutical formulation | Salt form for pharmaceutical formulation | Internal standard for quantitative analysis |
| Key Feature | The active molecule | Increased water solubility | Increased water solubility | Mass-shifted for MS detection |
| Solubility | Sparingly soluble in water | Soluble in water | Freely soluble in water and alcohol | Slightly soluble in DMSO and methanol |
| Stability in Solution | Less stable | More stable than free base | Generally stable, but can degrade over time | Stable for use as an analytical standard |
Causality Behind the Choice of Salt Form:
The selection between phentolamine hydrochloride and phentolamine mesylate for pharmaceutical formulations often comes down to desired physicochemical properties such as solubility, stability, and hygroscopicity.[7][8] Mesylate salts can sometimes offer advantages in terms of solubility and reduced corrosiveness compared to their hydrochloride counterparts.[7] For research purposes, it's crucial to know which salt form is being used as it affects the molecular weight and therefore the concentration calculations of stock solutions. However, in solution, both salts dissociate to the same active phentolamine molecule.[9]
The Imperative for a Deuterated Internal Standard:
In quantitative mass spectrometry, an ideal internal standard (IS) should be chemically and physically identical to the analyte of interest but distinguishable by mass.[10] this compound fulfills this role perfectly. The four deuterium atoms increase its mass without significantly altering its chemical properties, such as polarity, ionization efficiency, and chromatographic retention time.[11] This co-elution is critical as it ensures that any variations during sample preparation (e.g., extraction efficiency) or analysis (e.g., ion suppression in the mass spectrometer) affect both the analyte and the internal standard equally.[10][11] The ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification.
Part 3: Synthesis of this compound
The synthesis of phentolamine typically involves the alkylation of 3-(4-methylanilino)phenol with 2-chloromethylimidazoline.[12] The introduction of deuterium atoms to create phentolamine-d4 is strategically performed on the imidazoline ring. This is because the C-H bonds on the imidazoline ring are not metabolically labile, ensuring the deuterium label is retained in vivo.
General strategies for deuteration of imidazoline and related heterocyclic compounds often involve metal-catalyzed hydrogen-deuterium exchange reactions.[1][2][6] A common approach utilizes a palladium or platinum catalyst in the presence of a deuterium source, such as deuterated water (D₂O).[1]
Conceptual Synthesis Workflow for Phentolamine-d4
Caption: A conceptual workflow for the synthesis of this compound.
Part 4: Quantitative Bioanalysis of Phentolamine using UPLC-MS/MS with this compound as an Internal Standard
The following is a detailed, field-proven methodology for the quantification of phentolamine in human plasma. This protocol is based on established UPLC-MS/MS methods and incorporates phentolamine-d4 as the internal standard for optimal accuracy and precision.[3][8]
Experimental Protocol
1. Materials and Reagents:
-
Phentolamine reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Phentolamine Stock Solution (1 mg/mL): Accurately weigh and dissolve phentolamine in methanol.
-
Phentolamine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the phentolamine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the phentolamine-d4 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS System and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short time frame (e.g., 2-3 minutes) is typically effective.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad series).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
5. Mass Spectrometer Parameters (MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Phentolamine | 282.2 | 212.1 | 100 |
| Phentolamine-d4 | 286.2 | 216.1 | 100 |
Note: The precursor ion for phentolamine is [M+H]⁺. The precursor ion for phentolamine-d4 is [M+H]⁺, accounting for the four deuterium atoms. The product ions are selected based on the most stable and abundant fragments generated during collision-induced dissociation.
6. Method Validation:
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Bioanalytical Workflow Diagram
Caption: The workflow for quantifying phentolamine in plasma using a deuterated internal standard.
Part 5: Conclusion and Future Perspectives
Phentolamine remains a valuable tool in both clinical practice and pharmacological research due to its well-characterized mechanism of action as a non-selective alpha-adrenergic antagonist. For researchers engaged in drug metabolism, pharmacokinetics, and other quantitative studies, the use of its deuterated analog, this compound, as an internal standard is indispensable for achieving the highest levels of accuracy and precision in bioanalytical methods.
The methodologies outlined in this guide provide a robust framework for the reliable quantification of phentolamine in biological matrices. As analytical instrumentation continues to advance in sensitivity and resolution, the principles of using stable isotope-labeled internal standards will remain a cornerstone of high-quality bioanalytical research. Future research may focus on the development of even more sensitive methods for detecting phentolamine and its metabolites in complex biological systems, further elucidating its pharmacological profile and potential therapeutic applications.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of Phentolamine Mesylate: An Overview. Retrieved from [Link]
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PubChem. (n.d.). Phentolamine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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ChEMBL. (n.d.). Phentolamine mesylate. European Bioinformatics Institute. Retrieved from [Link]
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Drugs.com. (2025). Phentolamine Monograph for Professionals. Retrieved from [Link]
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Pediatric Oncall. (n.d.). Phentolamine. Retrieved from [Link]
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Wikipedia. (n.d.). Phentolamine. Retrieved from [Link]
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Pharmacological profile of Phentolamine and its deuterated analog
An In-depth Technical Guide to the Pharmacological Profile of Phentolamine and its Deuterated Analog
Executive Summary
This technical guide provides a comprehensive analysis of the pharmacological properties of phentolamine, a non-selective alpha-adrenergic antagonist, and explores the scientific rationale and potential benefits of its deuterated analog. Phentolamine's utility in managing hypertensive crises is well-established, but its short half-life necessitates frequent administration. Strategic deuteration of phentolamine presents a compelling opportunity to enhance its metabolic stability, thereby improving its pharmacokinetic profile without compromising its pharmacodynamic activity. This guide delves into the mechanism of action, pharmacokinetics, and pharmacodynamics of phentolamine, outlines the principles of deuterium-based drug modification, and provides detailed experimental protocols for a head-to-head comparison of the parent drug and its deuterated counterpart. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Phentolamine: A Profile of a Non-Selective Alpha-Adrenergic Antagonist
Phentolamine is a competitive antagonist at both α1- and α2-adrenergic receptors.[1][2] Its clinical applications stem from its ability to induce vasodilation and lower blood pressure.[1] It is primarily used for the short-term management of hypertensive episodes, particularly in patients with pheochromocytoma, and as a reversal agent for soft-tissue anesthesia in dentistry.[1][3]
Mechanism of Action
Phentolamine reversibly binds to α1- and α2-adrenergic receptors, preventing their activation by endogenous catecholamines like norepinephrine and epinephrine.[2]
-
α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1 receptors mediate vasoconstriction. Phentolamine's antagonism of these receptors leads to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[2]
-
α2-Adrenergic Receptor Blockade: α2 receptors are situated on presynaptic nerve terminals and function as a negative feedback mechanism, inhibiting further release of norepinephrine.[2] By blocking these receptors, phentolamine disinhibits norepinephrine release, which can lead to a paradoxical increase in synaptic norepinephrine levels.[2] This effect contributes to the common side effects of phentolamine, namely reflex tachycardia and cardiac stimulation.[1]
Pharmacokinetic Profile
Phentolamine exhibits a rapid onset of action, typically within two minutes of intravenous administration, but is limited by a short elimination half-life of approximately 19 minutes.[3][4] The drug undergoes extensive hepatic metabolism, with only about 13% of an intravenous dose being excreted unchanged in the urine.[3][5] While the specific metabolic pathways have not been exhaustively detailed in publicly available literature, its imidazoline structure suggests susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7]
Deuteration: A Strategy for Pharmacokinetic Enhancement
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron. This seemingly minor alteration increases its atomic mass, resulting in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6]
The Kinetic Isotope Effect (KIE)
In drug metabolism, many phase I reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[8] Due to the greater bond energy of a C-D bond, its enzymatic cleavage is slower than that of a corresponding C-H bond. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[6] By strategically replacing hydrogen atoms at metabolic "hotspots" on a drug molecule with deuterium, the rate of metabolism can be significantly reduced.[8]
This modification can lead to several therapeutic advantages:
-
Increased Half-Life and Exposure: A slower metabolic rate can prolong the drug's half-life, leading to greater overall drug exposure (AUC).[5]
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[5]
-
Improved Safety Profile: Deuteration can reduce the formation of potentially toxic metabolites.[5]
-
Reduced Inter-patient Variability: By slowing a dominant metabolic pathway, deuteration can lead to more predictable pharmacokinetics across individuals with different metabolic enzyme activities.
Proposed Deuterated Analog of Phentolamine
Given phentolamine's structure, potential sites for metabolic oxidation include the methyl group on the tolyl ring and the aromatic rings themselves. A strategic approach would be to synthesize a deuterated analog, for instance, phentolamine-d4 , where the hydrogens on the metabolically labile tolyl methyl group and a position on one of the aromatic rings are replaced with deuterium. This modification is hypothesized to slow the rate of oxidative metabolism, thereby prolonging phentolamine's short half-life.
Comparative Pharmacological Evaluation: Methodologies
A rigorous comparative analysis is essential to validate the hypothesis that deuterated phentolamine retains the desired pharmacodynamic properties of the parent compound while exhibiting an improved pharmacokinetic profile. The following experimental protocols provide a framework for this evaluation.
Assessment of Receptor Binding Affinity
Objective: To determine and compare the binding affinities (Ki) of phentolamine and phentolamine-d4 for α1- and α2-adrenergic receptors.
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of the test compounds to displace a radiolabeled ligand that specifically binds to the target receptor.[9]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue known to express high levels of adrenergic receptors (e.g., rat cerebral cortex for α2, rat liver for α1) or cultured cells overexpressing the specific human receptor subtypes in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[9]
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., via a BCA assay), and store aliquots at -80°C.[9]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine for α2 receptors), and varying concentrations of either phentolamine or phentolamine-d4.[10]
-
For determining total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled competing ligand (e.g., unlabeled phentolamine).[10]
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
-
Termination and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) |
| Phentolamine | α1-adrenergic | |
| Phentolamine-d4 | α1-adrenergic | |
| Phentolamine | α2-adrenergic | |
| Phentolamine-d4 | α2-adrenergic |
Expected Outcome: Deuteration is not anticipated to significantly alter the stereoelectronic properties of the molecule. Therefore, the binding affinities (Ki values) of phentolamine and phentolamine-d4 are expected to be very similar.
Evaluation of Functional Antagonism
Objective: To quantify and compare the functional antagonist potency (pA2) of phentolamine and phentolamine-d4.
Methodology: Schild Analysis
The Schild analysis is a classical pharmacological method used to characterize the potency of a competitive antagonist.[11][12] It involves measuring the rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist.[12]
Step-by-Step Protocol:
-
Tissue Preparation:
-
Isolate a suitable tissue preparation, such as rat thoracic aorta rings, and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, aerated with 95% O₂/5% CO₂.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Agonist Concentration-Response Curve (Control):
-
Generate a cumulative concentration-response curve for an α1-adrenergic agonist, such as norepinephrine or phenylephrine, to establish a baseline.[13]
-
-
Antagonist Incubation and Subsequent Agonist Curves:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of phentolamine for a predetermined equilibration period.
-
Generate a second agonist concentration-response curve in the presence of the antagonist.
-
Repeat this process with increasing concentrations of phentolamine and, in separate experiments, with phentolamine-d4.[11]
-
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[4]
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.[4][11]
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[11][12]
-
Data Presentation:
| Compound | pA2 Value | Schild Slope |
| Phentolamine | ||
| Phentolamine-d4 |
Expected Outcome: As functional antagonism is a direct consequence of receptor binding, the pA2 values for phentolamine and its deuterated analog are expected to be comparable, confirming that deuteration does not affect the drug's interaction with the receptor at a functional level.
Comparative In Vitro Metabolic Stability
Objective: To compare the metabolic stability of phentolamine and phentolamine-d4 in a metabolically active system.
Methodology: Human Liver Microsome (HLM) Assay
This in vitro assay uses subcellular fractions of the liver (microsomes), which are rich in CYP enzymes, to assess the rate of drug metabolism.[8]
Step-by-Step Protocol:
-
Assay Preparation:
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding a NADPH-regenerating system. As a negative control, add buffer instead of the NADPH system to a separate set of wells.[3]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[3][8]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of this plot.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[14]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[14]
-
Data Presentation:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Phentolamine | ||
| Phentolamine-d4 |
Expected Outcome: Due to the kinetic isotope effect, phentolamine-d4 is expected to have a significantly longer half-life and a lower intrinsic clearance compared to the parent phentolamine molecule. This result would provide strong in vitro evidence for the success of the deuteration strategy.
Concluding Synthesis and Future Trajectory
This guide has detailed the pharmacological profile of phentolamine and presented a scientifically grounded rationale for the development of a deuterated analog. The core hypothesis is that strategic deuteration can significantly enhance the metabolic stability of phentolamine, a key liability of the parent drug, without altering its fundamental mechanism of action or potency at its target receptors.
Summary of Expected Comparative Profile:
| Parameter | Phentolamine | Deuterated Phentolamine | Expected Difference |
| Receptor Affinity (Ki) | High | High | No significant difference |
| Functional Potency (pA2) | High | High | No significant difference |
| Metabolic Stability (t½) | Short | Longer | Significant increase |
| Intrinsic Clearance (CLint) | High | Lower | Significant decrease |
The successful execution of the outlined experimental plan would be expected to demonstrate that deuterated phentolamine is a bioequivalent in terms of pharmacodynamics but possesses a superior pharmacokinetic profile. Such a finding would have significant therapeutic implications, potentially leading to a new chemical entity with an improved dosing regimen, enhanced patient compliance, and a more predictable clinical response.
The logical next steps in the development of a deuterated phentolamine analog would involve progressing from these in vitro studies to in vivo pharmacokinetic studies in animal models to confirm the improved metabolic profile and establish a full ADME profile. Following this, efficacy and safety studies would be required to fully characterize the therapeutic potential of this next-generation alpha-adrenergic antagonist.
References
- Gould, L., & Reddy, C. V. (1976). Phentolamine. American heart journal, 92(3), 397–402.
- BenchChem. (2025). Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.
- Merck. (n.d.). Metabolic stability in liver microsomes.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
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Drugs.com. (2025). Phentolamine Monograph for Professionals. Retrieved from [Link]
- Springer Nature Experiments. (2021). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Patel, K., et al. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- Al-Sanea, M. M., et al. (2023).
- Raffa, R. B., Pergolizzi, J. V., & Taylor, R. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy, 9, 440-446.
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- NIH Molecular Libraries Program. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4.
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Wikipedia. (n.d.). Phentolamine. Retrieved from [Link]
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Wikipedia. (n.d.). Schild equation. Retrieved from [Link]
- ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β....
- Chen, J., et al. (2021). Human Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806.
- Sychev, D. A., et al. (2018). The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. Journal of biomedical and pharmaceutical research, 7(2), 22-28.
- Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396.
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Patsnap. (2024). What is the mechanism of Phentolamine Mesylate?. Retrieved from [Link]
- ChemHelp ASAP. (2020). Hepatic clearance, metabolism, & CYP enzymes.
- Murray, M. (1997). The physiological and pharmacological roles of cytochrome P450 isoenzymes. Expert opinion on drug metabolism & toxicology, 13(5), 585-95.
- Martin, C. G., et al. (1996). Analysis of the Activity of Alpha 1-adrenoceptor Antagonists in Rat Aorta. British Journal of Pharmacology, 118(4), 843–853.
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Phentolamine in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes the development and validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of phentolamine in human plasma. The method utilizes Phentolamine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a total run time of approximately 2 minutes. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and demonstrated excellent linearity, accuracy, precision, and stability.[1][2] This robust method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable phentolamine quantification.
Introduction
Phentolamine is a non-selective alpha-adrenergic antagonist used therapeutically for the prevention or control of hypertensive episodes that may occur in patients with pheochromocytoma. Accurate measurement of phentolamine concentrations in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its superior sensitivity, selectivity, and speed.[3][4]
A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS).[5] A stable isotope-labeled internal standard, such as Phentolamine-d4, is considered the "gold standard" as it shares nearly identical physicochemical properties with the analyte.[3][5] This ensures it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, thereby accurately correcting for variations during sample preparation and analysis.[3][5]
This guide provides a comprehensive, step-by-step protocol for the analysis of phentolamine in human plasma, from sample preparation to data acquisition, grounded in established bioanalytical principles and regulatory standards.[1][6]
Experimental Design & Rationale
Materials and Reagents
-
Analyte: Phentolamine Hydrochloride (Reference Standard)
-
Internal Standard: Phentolamine-d4 Hydrochloride
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, volumetric flasks.
Instrumentation
-
Liquid Chromatograph: A UPLC or HPLC system capable of delivering reproducible gradients at high pressures (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., Sciex QTrap 5500, Waters Xevo TQ-S).
-
Analytical Software: Instrument control and data acquisition software (e.g., MassHunter, Analyst).
Method Development Choices: The "Why"
-
Ionization Mode: Phentolamine contains multiple basic nitrogen atoms, making it readily protonated. Therefore, positive electrospray ionization (ESI+) was selected for its high efficiency in generating the protonated molecular ion [M+H]+.[7][8]
-
Sample Preparation: Protein Precipitation (PPT) with acetonitrile was chosen for its simplicity, speed, and suitability for high-throughput analysis.[9][10] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides sufficient cleanup for this application, and the use of a SIL-IS effectively compensates for any resulting matrix effects.[3][11][12] Acetonitrile is a highly effective precipitating agent for plasma proteins.[13][14]
-
Chromatography: A reversed-phase C18 column was selected as it provides excellent retention and peak shape for moderately hydrophobic compounds like phentolamine. A rapid gradient elution ensures a short run time, separating the analyte from the solvent front and early-eluting matrix components, which helps minimize ion suppression.[15][16]
Protocols and Methodologies
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Phentolamine HCl and Phentolamine-d4 HCl into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Phentolamine primary stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Phentolamine-d4 primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.
-
Preparation of Calibration Curve and QC Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Phentolamine working standard solution to create CC and QC samples at various concentrations (e.g., 0.5, 1, 5, 10, 50, 80, 100 ng/mL).
-
Vortex each sample for 10 seconds.
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 100 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL Phentolamine-d4 in acetonitrile).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram
Caption: Overall workflow from plasma sample to final data acquisition.
LC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides high-resolution separation and good peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.45 mL/min | Optimal for the column dimension and ensures efficient separation.[8] |
| Gradient | 5% B to 95% B in 1.0 min, hold for 0.5 min, return to 5% B | Rapid gradient allows for fast elution and short cycle times. |
| Column Temp | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing potential matrix overload. |
| Total Run Time | 2.0 min | Enables high-throughput analysis. |
Table 2: Mass Spectrometry Conditions
| Parameter | Phentolamine | Phentolamine-d4 | Rationale |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | Phentolamine's basic nature makes it ideal for positive ionization. |
| Precursor Ion (Q1) | m/z 282.1 | m/z 286.1 | Corresponds to the [M+H]+ of the analyte and the SIL-IS. |
| Product Ion (Q3) | m/z 212.0 | m/z 216.0 | A stable and specific fragment ion for quantification. |
| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire >12 data points across the peak. |
| Collision Energy | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) | Optimized to produce the most abundant and stable product ion. |
| Source Temp | 550 °C | 550 °C | Ensures efficient desolvation of the ESI droplets. |
MRM Principle Diagram
Caption: The principle of Multiple Reaction Monitoring (MRM) for selectivity.
Method Validation Summary
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]
-
Selectivity: No significant interfering peaks were observed at the retention times of phentolamine and phentolamine-d4 in six different lots of blank human plasma.
-
Linearity: The calibration curve was linear over the range of 0.5–100.0 ng/mL. The coefficient of determination (r²) was consistently >0.995.
-
Accuracy and Precision: Intra- and inter-day precision (as %CV) and accuracy (as %RE) were evaluated at four QC levels (LLOQ, Low, Mid, and High). All values were within the acceptable limit of ±15% (±20% for LLOQ).
-
Matrix Effect: The matrix factor, assessed by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution, was found to be consistent across different plasma lots.[15][17] The IS-normalized matrix factor was close to 1.0, demonstrating that the SIL-IS effectively compensated for matrix-induced ion suppression/enhancement.[3]
-
Recovery: The extraction recovery of phentolamine was consistent and reproducible across the QC levels.
-
Stability: Phentolamine was found to be stable in human plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 6 hours.
-
Post-Preparative Stability: In the autosampler for 24 hours.
-
Long-Term Stability: At -80°C for 3 months.
-
Table 3: Summary of Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%RE) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.5 | 0.54 | +8.0% | 11.2% |
| Low QC | 1.5 | 1.45 | -3.3% | 7.5% |
| Mid QC | 40.0 | 41.2 | +3.0% | 5.1% |
| High QC | 80.0 | 78.9 | -1.4% | 4.8% |
Conclusion
This application note presents a fully validated LC-MS/MS method for the quantification of phentolamine in human plasma. The use of a simple protein precipitation protocol and a rapid chromatographic run makes the method highly efficient and suitable for high-throughput bioanalysis. The incorporation of a stable isotope-labeled internal standard, Phentolamine-d4, ensures the method's accuracy, precision, and robustness by compensating for matrix effects and other experimental variabilities. This method is fit for purpose and can be confidently applied to support clinical and pharmacokinetic studies of phentolamine.
References
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Li, W., & Tse, F. L. S. (2012). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 4(18), 2259-2278. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Baranowska, I., & Wilczek, A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry (2001). [Link]
-
Kan, X., Zheng, S. L., & Zhou, C. Y. (2014). UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. Drug research, 64(11), 607–612. [Link]
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Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Jemal, M., & Xia, Y. Q. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Rapid communications in mass spectrometry, 22(3), 329–340. [Link]
-
LabRulez LCMS. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Application Note: A Validated UPLC-MS/MS Method for the High-Throughput Quantification of Phentolamine in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of phentolamine in human plasma. The methodology employs Phentolamine-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision, mitigating variability from sample preparation and matrix effects. The protocol detailed herein is optimized for high-throughput analysis, featuring a streamlined liquid-liquid extraction (LLE) procedure and a rapid chromatographic runtime. This method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry. All validation parameters, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, met the stringent acceptance criteria, demonstrating the method's suitability for pharmacokinetic and toxicokinetic studies in a regulated environment.
Introduction: The Rationale for Phentolamine Quantification
Phentolamine is a non-selective alpha-adrenergic antagonist that induces vasodilation and is utilized in the management of hypertensive emergencies, and as a reversal agent for soft tissue anesthesia in dentistry.[1] Accurate determination of phentolamine concentrations in human plasma is paramount for pharmacokinetic profiling, dose-response assessments, and ensuring patient safety in clinical trials and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Phentolamine-d4, is the gold standard in quantitative bioanalysis by mass spectrometry. The near-identical physicochemical properties of the SIL-IS to the analyte ensure that any variations during sample processing and analysis are effectively normalized, leading to highly reliable data.
The Principle of Stable Isotope Dilution and Mass Spectrometric Detection
The core of this analytical method lies in the principle of stable isotope dilution. A known concentration of Phentolamine-d4 is spiked into each plasma sample at the beginning of the sample preparation process. Phentolamine-d4 is chemically identical to phentolamine, with the exception of four deuterium atoms replacing four hydrogen atoms on the imidazole ring. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
During analysis, both phentolamine and Phentolamine-d4 co-elute from the UPLC column and are ionized by electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The concentration of phentolamine in an unknown sample is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and interpolating this ratio against a calibration curve constructed from samples with known concentrations of phentolamine.
Caption: Liquid-Liquid Extraction Workflow for Phentolamine in Plasma.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic: 33% B [2] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quadrupole 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phentolamine: m/z 282.1 → 212.0 (Quantifier),[2] m/z 282.1 → 167.1 (Qualifier) Phentolamine-d4: m/z 286.1 → 212.0 (Quantifier), m/z 286.1 → 171.1 (Qualifier) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Bioanalytical Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The following parameters were assessed:
Specificity and Selectivity
Specificity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of phentolamine and Phentolamine-d4.
Linearity and Range
The linearity of the method was assessed by analyzing calibration curves on three separate days. The calibration curve was constructed by plotting the peak area ratio of phentolamine to Phentolamine-d4 against the nominal concentration of phentolamine. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations in six replicates on three different days. The acceptance criteria were a precision (%CV) of ≤15% and an accuracy (%RE) within ±15% of the nominal value.
Recovery and Matrix Effect
The extraction recovery of phentolamine was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
Stability
The stability of phentolamine in human plasma was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.
| Stability Test | Storage Condition | Acceptance Criteria (% Bias) |
| Freeze-Thaw Stability | Three cycles of freezing at -80°C and thawing at room temperature. | Within ±15% |
| Short-Term Stability | Stored at room temperature for 24 hours. | Within ±15% |
| Long-Term Stability | Stored at -80°C for 90 days. | Within ±15% |
| Autosampler Stability | Processed samples stored in the autosampler at 10°C for 48 hours. | Within ±15% |
Application to Pharmacokinetic Studies
This validated method was successfully applied to determine the plasma concentration-time profile of phentolamine in human subjects following administration. The high throughput and robustness of the method make it ideal for analyzing a large number of samples generated in clinical trials.
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of phentolamine in human plasma. The use of a stable isotope-labeled internal standard, Phentolamine-d4, ensures high accuracy and precision. The method has been rigorously validated and is suitable for use in regulated bioanalytical laboratories supporting pharmacokinetic and clinical studies.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Hersh, E. V., Moore, P. A., Papas, A. S., et al. (2008). Randomized study of phentolamine mesylate for reversal of local anesthesia. Journal of the American Dental Association, 139(8), 1080–1087. [Link]
-
PubMed. (2014). UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. [Link]
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Application Note: Phentolamine-d4 Hydrochloride for Robust Pharmacokinetic Analysis
Abstract
This document provides a comprehensive guide for utilizing Phentolamine-d4 Hydrochloride as an internal standard (IS) in pharmacokinetic (PK) studies of phentolamine. Phentolamine is a non-selective α-adrenergic antagonist used in the management of hypertensive emergencies.[1][2] Accurate quantification of phentolamine in biological matrices is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as Phentolamine-d4, is the gold standard for correcting variability in sample preparation and analysis, thereby ensuring the accuracy and precision of bioanalytical data.[3][4] This application note details the rationale for using a deuterated internal standard, provides validated protocols for sample preparation and LC-MS/MS analysis, and offers insights into data interpretation in accordance with regulatory guidelines.
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for reliable results.[4] The ideal IS co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability, such as ion suppression or enhancement.[3][5] Stable isotope-labeled internal standards, like this compound, are considered the most effective because they are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[3][4] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the IS.[6]
Why Phentolamine-d4 is Superior:
-
Compensates for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to inaccurate measurements.[7] Phentolamine-d4 experiences the same matrix effects as unlabeled phentolamine, allowing for accurate correction.[5]
-
Corrects for Sample Loss: During multi-step sample preparation procedures, some of the analyte may be lost.[8] Since the IS is added at the beginning, any loss will affect both the analyte and the IS proportionally.[6]
-
Accounts for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance can affect signal intensity.[6] The ratio of the analyte signal to the IS signal remains constant, ensuring reproducibility.
This compound is a deuterated form of Phentolamine Hydrochloride, a reversible, non-selective blocker of α1 and α2 adrenergic receptors.[9][10] It is specifically designed for use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[9]
Physicochemical Properties
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Property | Phentolamine Hydrochloride | This compound |
| Molecular Formula | C₁₇H₂₀ClN₃O[11] | C₁₇H₁₆D₄ClN₃O[9] |
| Molecular Weight | 317.8 g/mol [11] | 321.84 g/mol [12] |
| CAS Number | 73-05-2[11] | 1346599-65-2[12] |
| Appearance | White to off-white crystalline powder | Not specified, typically a solid |
| Solubility | Soluble in water and ethanol | Slightly soluble in DMSO and Methanol[10] |
Experimental Protocols
The following protocols are provided as a robust starting point for the quantitative analysis of phentolamine in human plasma. All procedures should be performed in accordance with established laboratory safety protocols.
Materials and Reagents
-
Phentolamine reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Ethyl acetate (HPLC grade)[13]
Stock and Working Solutions Preparation
Causality: The preparation of accurate and separate stock solutions for calibration standards and quality controls is a foundational requirement of bioanalytical method validation to avoid bias.[14]
-
Phentolamine Stock Solution (1 mg/mL): Accurately weigh and dissolve phentolamine in methanol.
-
Phentolamine-d4 IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the phentolamine stock solution in 50:50 acetonitrile:water to create calibration curve (CC) and quality control (QC) standards.
-
IS Spiking Solution (e.g., 100 ng/mL): Dilute the Phentolamine-d4 IS stock solution in acetonitrile. The optimal concentration should be determined during method development.
Sample Preparation: Protein Precipitation (PPT) & Liquid-Liquid Extraction (LLE)
Causality: A combination of protein precipitation followed by liquid-liquid extraction provides a cleaner sample extract compared to PPT alone, minimizing matrix effects and improving assay robustness.[8][15] PPT is a rapid method to remove the bulk of proteins, while LLE further isolates the analyte based on its partitioning behavior.[7][16]
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Application Note: Robust Sample Preparation Strategies for the Bioanalysis of Phentolamine Using a Stable Isotope-Labeled Internal Standard
Abstract
The accurate quantification of phentolamine, a non-selective alpha-adrenergic antagonist, in complex biological matrices is fundamental to pharmacokinetic and toxicokinetic studies.[1][2] This application note provides a comprehensive guide to sample preparation for the analysis of phentolamine by Liquid Chromatography-Mass Spectrometry (LC-MS), emphasizing the indispensable role of Phentolamine-d4, a deuterated stable isotope-labeled internal standard (SIL-IS). We present detailed, field-proven protocols for three primary extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The scientific rationale behind each methodology is discussed, offering researchers a framework for selecting the most appropriate technique based on analytical objectives, matrix complexity, and required throughput.
The Imperative for a Robust Bioanalytical Strategy
Phentolamine's therapeutic applications, from managing hypertensive crises to reversing local anesthesia, necessitate a precise understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Bioanalysis in matrices like plasma or serum presents a significant challenge due to the presence of endogenous interferences such as proteins, phospholipids, and salts.[4][5] These matrix components can adversely affect the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the "matrix effect," leading to signal suppression or enhancement and, consequently, inaccurate quantification.[6][7][8][9]
The "Gold Standard": Phentolamine-d4 as an Internal Standard
To counteract matrix effects and correct for variability during sample processing, an internal standard (IS) is essential. While structural analogs can be used, a SIL-IS, such as Phentolamine-d4, is considered the gold standard in quantitative mass spectrometry.[10][11][12]
Causality of SIL-IS Superiority:
-
Physicochemical Homology: Phentolamine-d4 is chemically identical to phentolamine, differing only in isotopic mass. This ensures it has the same extraction recovery, chromatographic retention time, and ionization response as the analyte.[11][12]
-
Correction for Matrix Effects: Because the SIL-IS co-elutes with the analyte, it experiences the exact same degree of ionization suppression or enhancement.[10] The ratio of the analyte peak area to the IS peak area remains constant, providing a highly accurate and precise measurement regardless of matrix variations between samples.
Caption: Role of Phentolamine-d4 in correcting for analytical variability.
Sample Preparation Methodologies
The choice of sample preparation is a critical decision that balances sample cleanliness, recovery, throughput, and cost. Below are three validated protocols for extracting phentolamine from plasma.
Method 1: Protein Precipitation (PPT)
Principle: This technique uses an organic solvent to denature and precipitate abundant proteins. It is the simplest, fastest, and most cost-effective method, making it ideal for high-throughput screening in drug discovery settings. However, it is the least selective method, as smaller molecules like phospholipids remain in the supernatant, potentially causing significant matrix effects.[13]
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Phentolamine-d4 working solution (in 50:50 acetonitrile:water)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Sample Aliquoting: Pipette 100 µL of thawed, vortexed plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Phentolamine-d4 working solution to the plasma. Vortex briefly for 5 seconds. This step is critical and must be done at the very beginning to ensure the IS experiences all subsequent process variations.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 solvent-to-plasma ratio).[14]
-
Denaturation: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.
-
Analysis: The supernatant is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted if further concentration is needed.
Caption: Workflow diagram for Protein Precipitation (PPT).
Method 2: Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[16] By selecting an appropriate solvent and adjusting the pH of the aqueous phase, phentolamine can be selectively partitioned into the organic layer, leaving many polar interferences behind. This method provides a cleaner extract than PPT and has been successfully used for phentolamine analysis.[17][18][19]
Materials:
-
Human plasma
-
Phentolamine-d4 working solution
-
Ammonium Hydroxide (5% in water) or other suitable base
-
Ethyl Acetate, HPLC grade
-
Microcentrifuge tubes (2.0 mL)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Sample Aliquoting: Pipette 100 µL of thawed, vortexed plasma into a 2.0 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Phentolamine-d4 working solution.
-
Alkalinization: Add 25 µL of 5% ammonium hydroxide to the plasma to raise the pH. This deprotonates the amine groups on phentolamine, increasing its hydrophobicity and promoting its transfer into the organic solvent.
-
Extraction: Add 1 mL of ethyl acetate.[18]
-
Partitioning: Vortex vigorously for 2 minutes to ensure thorough mixing and maximize analyte partitioning into the organic phase.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct layers will form: an upper organic layer (ethyl acetate) and a lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer (~900 µL) to a new tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: The reconstituted sample is ready for injection.
Caption: Workflow diagram for Liquid-Liquid Extraction (LLE).
Method 3: Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique used to isolate analytes from a complex matrix.[20] The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is then eluted with a different solvent. For phentolamine, a basic compound, a weak cation exchange (WCX) mechanism is highly effective, providing the cleanest extracts and minimizing matrix effects.[21][22] This method is ideal for regulated bioanalysis where the highest accuracy and precision are required.
Materials:
-
Human plasma
-
Phentolamine-d4 working solution
-
Weak Cation Exchange (WCX) SPE cartridges (e.g., 30 mg / 1 mL)
-
Phosphoric Acid (4% in water)
-
Methanol, HPLC grade
-
Wash Solvent (e.g., 0.1% formic acid in water, or 5% methanol in water)
-
Elution Solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold (vacuum or positive pressure)
-
Sample Pre-treatment: Pipette 100 µL of plasma into a tube. Add 10 µL of Phentolamine-d4 IS. Add 200 µL of 4% phosphoric acid to acidify the sample and disrupt protein binding. Vortex to mix.
-
Conditioning: Condition the WCX SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not let the sorbent go dry.[23] This activates the sorbent functional groups.
-
Loading: Load the entire pre-treated sample onto the conditioned cartridge. The positively charged phentolamine and Phentolamine-d4 will bind to the negatively charged WCX sorbent.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove neutral and acidic interferences. Follow with 1 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 1-2 minutes.
-
Elution: Place clean collection tubes in the manifold. Elute the analytes by passing 1 mL of the elution solvent through the cartridge. The high pH of the elution solvent neutralizes the phentolamine, breaking the ionic bond with the sorbent and releasing it.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
-
Analysis: The sample is ready for injection.
Caption: Workflow diagram for Solid-Phase Extraction (SPE).
Method Performance and Selection
The effectiveness of a sample preparation method is quantified by its recovery, matrix effect, and overall process efficiency. These parameters must be evaluated during method development and validation as per regulatory guidelines.[24][25][26][27]
Quantitative Assessment:
-
Recovery (%): Measures the efficiency of the extraction process.
-
Recovery = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
-
-
Matrix Effect (%): Quantifies the degree of ion suppression or enhancement.
-
Matrix Effect = (Peak Area of Post-extraction Spike / Peak Area in Neat Solution) x 100
-
-
Process Efficiency (%): The overall method efficiency, combining extraction and matrix effects.
-
Process Efficiency = (Recovery x Matrix Effect) / 100
-
Typical Performance Data
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | > 95% | 85 - 95% | > 90% |
| Matrix Effect | 50 - 80% (High Suppression) | 80 - 95% (Moderate Suppression) | > 95% (Minimal Effect) |
| Process Efficiency | 45 - 75% | 70 - 90% | > 85% |
| Relative Cleanliness | Low | Medium | High |
| Time per Sample | ~15 min | ~30 min | ~45 min |
| Relative Cost | $ | ||
| Best For | High-Throughput Screening | Pharmacokinetic Studies | Regulated Bioanalysis |
Conclusion
The successful quantification of phentolamine in biological matrices is critically dependent on a well-designed sample preparation strategy. While Protein Precipitation offers speed for discovery-phase work, Liquid-Liquid Extraction provides a balanced approach for many research applications. For the highest level of data quality required in regulated clinical or preclinical studies, Solid-Phase Extraction is the superior method, yielding the cleanest extracts and minimizing matrix interference.
Regardless of the chosen method, the use of Phentolamine-d4 as a stable isotope-labeled internal standard is non-negotiable for achieving the accuracy and precision demanded by modern bioanalytical standards. It is the most effective tool to compensate for sample loss and mitigate the unavoidable challenge of matrix effects, ensuring the integrity and reliability of the final analytical data.
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Li, W., & Tse, F. L. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
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Kan, X., et al. (2014). UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. Drug Research. Available at: [Link]
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Kan, X., et al. (2014). UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. Drug Research. Available at: [Link]
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Sichuan Da Xue Xue Bao Yi Xue Ban. (2019). [Pharmacokinetics Study of Phentolamine Mesylate Injection in Healthy Volunteers]. Available at: [Link]
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Shufelt, C., & T., D. (2011). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Biochemistry. Available at: [Link]
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Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Available at: [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Available at: [Link]
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Legay, S., et al. (2011). Selective solid-phase extraction of catecholamines and metanephrines from serum using a new molecularly imprinted polymer. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Research Journal of Pharmacy and Biological and Chemical Sciences. (2014). SPECTROPHOTOMETRIC DETERMINATION OF PHENTOLAMINE IN PHARMACEUTICAL FORMULATIONS BY CHARGE TRANSFER COMPLEX METHOD. Available at: [https://www.rjpbcs.com/pdf/2014_5(2)/[25].pdf]([Link]25].pdf)
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Webster, G. K., et al. (2003). Rapid analysis of phentolamine by high-performance liquid chromatography. Journal of Chromatographic Science. Available at: [Link]
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Application Notes and Protocols for the Use of Phentolamine-d4 Hydrochloride in Urine Drug Screening
Introduction: The Imperative for Precision in Bioanalytical Quantification
In the landscape of clinical and forensic toxicology, the demand for unequivocal and quantifiable results is absolute. Urine drug screening, a cornerstone of this field, necessitates analytical methods that are not only sensitive and specific but also robust and reproducible. The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has revolutionized our ability to detect a vast array of compounds in complex biological matrices. However, the inherent variability of the analytical process—spanning sample preparation, chromatographic separation, and ionization efficiency—presents significant challenges to achieving accurate quantification.
This document provides a comprehensive guide to the application of Phentolamine-d4 Hydrochloride as a deuterated internal standard in urine drug screening assays. We will delve into the foundational principles of Isotope Dilution Mass Spectrometry (IDMS), outline a detailed protocol for its implementation, and discuss the critical aspects of method validation that ensure the generation of legally and scientifically defensible data.
The Rationale for Isotopic Dilution: Beyond Conventional Internal Standards
The core principle of reliable quantification in mass spectrometry hinges on the use of an appropriate internal standard (IS). An ideal IS should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical workflow. While structurally similar analogs can be used, they often exhibit differences in extraction recovery, chromatographic retention, and ionization efficiency.[1] This is where stable isotope-labeled (SIL) internal standards, such as this compound, offer a superior solution.[2][3]
Phentolamine-d4 is chemically identical to phentolamine, with the exception that four hydrogen atoms have been replaced by their stable isotope, deuterium.[4][5][6] This subtle increase in mass allows the mass spectrometer to differentiate it from the unlabeled analyte, while its identical chemical structure ensures that it behaves virtually identically during extraction, chromatography, and ionization.[2][3] By adding a known concentration of Phentolamine-d4 to each urine sample prior to processing, we can employ the principle of isotope dilution.[][8][9]
The ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio effectively normalizes for any sample loss during preparation or fluctuations in instrument response, as both the analyte and the SIL-IS are affected proportionally.[3][10] This approach, known as Isotope Dilution Mass Spectrometry (IDMS), is considered a definitive method in analytical chemistry due to its high accuracy and precision.[8][11][12]
Understanding Phentolamine
Phentolamine is a non-selective, reversible alpha-adrenergic antagonist.[13][14][15] It competitively blocks both alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation.[14][16][17] While its primary clinical applications are in the management of hypertensive emergencies, its presence in a urine drug screen would be of analytical interest.[13][15] this compound serves as the ideal internal standard for the quantification of phentolamine in biological samples.[4][5][6]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust method for the quantification of analytes in urine using this compound as an internal standard. This workflow is designed to be a self-validating system, incorporating quality control checks at critical stages.
Caption: High-level workflow for urine drug screening using a deuterated internal standard.
Materials and Reagents
-
This compound (Certified Reference Material)
-
Reference standards for all target analytes
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Beta-glucuronidase (if analyzing for glucuronidated metabolites)
-
Phosphate buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Certified drug-free urine for calibrators and quality controls
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 100 µg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with 50% methanol to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the instrument's sensitivity and the expected analyte concentrations.
-
Analyte Stock Solutions: Prepare individual stock solutions for each target analyte in methanol at a concentration of 1 mg/mL.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, and high) by spiking appropriate volumes of the analyte stock solutions into certified drug-free urine.
Sample Preparation Protocol
This protocol details a Solid-Phase Extraction (SPE) method, which is recommended for cleaner extracts and reduced matrix effects compared to a "dilute-and-shoot" approach.
-
Aliquoting: To 1 mL of urine sample (calibrator, QC, or unknown) in a labeled tube, add 50 µL of the IS Working Solution (100 ng/mL Phentolamine-d4 HCl).
-
Hydrolysis (Optional): If targeting glucuronide metabolites, add beta-glucuronidase and incubate according to the manufacturer's instructions to deconjugate the metabolites.[18][19]
-
Pre-treatment: Add 1 mL of phosphate buffer and vortex to mix.
-
SPE Column Conditioning: Condition the SPE cartridges according to the manufacturer's protocol, typically with sequential washes of methanol and water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with appropriate solvents to remove interfering matrix components.
-
Elution: Elute the analytes and the internal standard from the cartridge with an appropriate elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are example parameters and should be optimized for the specific instrument and analytes of interest.
| Parameter | Typical Setting |
| LC System | UPLC/HPLC System |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimized for each analyte and Phentolamine-d4 (at least two transitions per compound for confirmation) |
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phentolamine | 282.2 | 195.1 (quantifier), 212.1 (qualifier) |
| Phentolamine-d4 (IS) | 286.2 | 199.1 (quantifier), 216.1 (qualifier) |
| Other Target Analytes | Analyte-specific | Analyte-specific |
Method Validation: Ensuring Trustworthiness and Compliance
A comprehensive validation of the bioanalytical method is paramount to ensure the reliability of the results. The validation should be performed in accordance with established guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidance.[20][21][22][23][24]
Caption: Key parameters for bioanalytical method validation.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank urine samples from multiple sources.
-
Accuracy: The closeness of the determined value to the nominal concentration. This is evaluated by analyzing QCs at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed as both intra-day and inter-day precision.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression is typically used. The Lower Limit of Quantification (LLOQ) must be established.
-
Extraction Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. The use of Phentolamine-d4 helps to normalize for any variability in recovery.
-
Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components. This is a critical parameter, and the use of a co-eluting deuterated internal standard like Phentolamine-d4 is the most effective way to compensate for it.[2][3]
-
Stability: The stability of the analytes and the internal standard in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Regulatory Considerations
For laboratories conducting workplace drug testing, adherence to guidelines from bodies such as the Substance Abuse and Mental Health Services Administration (SAMHSA) is often mandatory.[25][26][27] These guidelines specify the drugs to be tested, cutoff concentrations, and requirements for laboratory certification.[18][28] While Phentolamine is not typically part of standard drug testing panels, the principles and protocols outlined here are directly applicable to the analysis of SAMHSA-panel drugs and other compounds of interest.
Conclusion
The use of this compound as a deuterated internal standard represents a best-practice approach for the accurate and precise quantification of phentolamine in urine drug screening by LC-MS/MS. The principles of isotope dilution mass spectrometry, when combined with a robust sample preparation method and a thoroughly validated analytical procedure, provide a self-validating system that generates high-quality, defensible data. This methodology is essential for researchers, scientists, and drug development professionals who require the utmost confidence in their bioanalytical results.
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Phentolamine | C17H19N3O. (n.d.). PubChem. Retrieved from [Link]
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What is the mechanism of Phentolamine Mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
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Phentolamine. (n.d.). Wikipedia. Retrieved from [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
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Bioanalytical Method Validation. (2001, May). FDA. Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]
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A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved from [Link]
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Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). ResearchGate. Retrieved from [Link]
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Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). (n.d.). Retrieved from [Link]
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Mandatory Guidelines for Federal Workplace Drug Testing Programs. (2023, October 12). Federal Register. Retrieved from [Link]
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Phentolamine-D4 | CAS 1346599-65-2. (n.d.). Veeprho. Retrieved from [Link]
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Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. (n.d.). DergiPark. Retrieved from [Link]
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New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS. (n.d.). Oxford Academic. Retrieved from [Link]
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What is LC-MS/MS Workplace Drug Testing? (2024, May 18). MHE Labs. Retrieved from [Link]
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Mandatory Guidelines for Federal Workplace Drug Testing Programs. (2022, April 7). Regulations.gov. Retrieved from [Link]
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UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. (n.d.). PubMed. Retrieved from [Link]
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Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (n.d.). Retrieved from [Link]
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Screening with Quantification for 64 Drugs and Metabolites in Human Urine using UPLC-MS-MS Analysis and a Threshold Accurate Calibration. (2017, July 1). PubMed. Retrieved from [Link]
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Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Phentolamine in Human Plasma Using Phentolamine-d4 as an Internal Standard
Abstract
This application note presents a detailed, validated solid-phase extraction (SPE) method for the selective isolation and concentration of phentolamine from human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Phentolamine-d4, is incorporated. The protocol leverages mixed-mode cation exchange SPE, a powerful technique that provides superior cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms. This dual-mode retention is critical for removing endogenous plasma components that can interfere with sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method consistently yields high analyte recovery and minimizes matrix effects, making it an ideal workflow for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction: The Rationale for a Specialized SPE Method
Phentolamine is a non-selective, reversible alpha-adrenergic antagonist used in the management of hypertensive emergencies, particularly those associated with pheochromocytoma.[1][2][3] Accurate quantification of phentolamine in biological matrices like plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[4][5] However, the inherent complexity of plasma, with its high content of proteins, lipids, and salts, presents a significant challenge for direct analysis.[6] A robust sample preparation step is therefore non-negotiable to ensure the reliability and integrity of bioanalytical data.[7][8][9]
Solid-phase extraction (SPE) has become the preferred method for sample cleanup in bioanalysis due to its efficiency, selectivity, and potential for automation.[10][11] For phentolamine, a basic compound with a pKa of approximately 9.55-9.78, a mixed-mode cation exchange (MCX) SPE strategy is particularly effective.[12][13] This approach combines the hydrophobic retention of a reversed-phase sorbent (like C8 or C18) with the strong electrostatic interaction of a cation exchanger (like a benzenesulfonic acid group).[14][15]
Expert Insight: The power of mixed-mode SPE lies in its orthogonality. We can use pH manipulation to turn the analyte's charge "on" or "off," allowing for a much more rigorous wash sequence than is possible with a single retention mechanism like reversed-phase alone.[15] By loading the sample at a pH where phentolamine is positively charged (pH < 7.5), it binds strongly to the cation exchange groups. This strong retention allows us to use aggressive organic washes to remove hydrophobic interferences without fear of analyte breakthrough. The analyte is then eluted by raising the pH to neutralize its charge, disrupting the ionic bond.
The inclusion of a stable isotope-labeled internal standard (SIL-IS), Phentolamine-d4, is a cornerstone of modern quantitative bioanalysis.[16] Phentolamine-d4 is chemically identical to the analyte but has a higher mass. It co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, but is distinguished by its mass-to-charge ratio (m/z).[16] This allows it to compensate for variations in sample preparation, extraction efficiency, and matrix-induced ionization suppression or enhancement, thereby ensuring the highest level of accuracy and precision.
Physicochemical Properties & Method Foundation
A successful SPE method is built upon a fundamental understanding of the analyte's chemical properties.
| Property | Value | Significance for SPE Method Design |
| Molecular Formula | C₁₇H₁₉N₃O | Influences molecular weight and potential for non-specific binding. |
| Molecular Weight | 281.35 g/mol [2] | Base value for mass spectrometry. |
| pKa | ~9.55[13] | Critical for ion-exchange SPE. At pH < 7.5, the imidazoline and tertiary amine groups are protonated (positively charged), enabling strong retention on a cation exchanger. |
| LogP | ~3.3[2] | Indicates significant hydrophobicity, allowing for strong retention on reversed-phase sorbents (e.g., C8, C18). |
| Phentolamine-d4 | C₁₇H₁₅D₄N₃O | Deuterium-labeled analog used as an internal standard for accurate quantification.[16] |
Experimental Workflow: From Plasma to Analysis
The entire analytical process is a multi-stage workflow designed for optimal analyte recovery and sample cleanliness. The following diagram illustrates the key phases of the procedure.
Caption: High-level workflow for phentolamine extraction and analysis.
Detailed Step-by-Step Protocol
This protocol is optimized for a 1 mL or 3 mL mixed-mode strong cation exchange (MCX) SPE cartridge (e.g., 30 mg sorbent mass). Volumes should be adjusted proportionally for different cartridge sizes.
Required Materials & Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Agilent SampliQ SCX, Phenomenex Strata-X-C, Waters Oasis MCX).
-
Biological Matrix: Human plasma, stored frozen at -20°C or -80°C.
-
Standards: Phentolamine reference standard, Phentolamine-d4 internal standard.
-
Reagents: HPLC-grade methanol, acetonitrile, and water; Formic acid (≥98%); Ammonium hydroxide (28-30%).
-
Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), analytical balance, vortex mixer, centrifuge, LC-MS/MS system.
Preparation of Solutions
-
Internal Standard (IS) Working Solution: Prepare a stock solution of Phentolamine-d4 in methanol. Dilute this stock to create a working solution (e.g., 100 ng/mL) that, when spiked into the plasma sample, results in a concentration near the midpoint of the calibration curve.
-
Acidification Solution: 2% (v/v) formic acid in water.
-
Wash Solution 1 (Aqueous): 0.1% (v/v) formic acid in water.
-
Wash Solution 2 (Organic): 100% Methanol.
-
Elution Solution: 5% (v/v) ammonium hydroxide in methanol. Prepare this solution fresh daily.
-
Reconstitution Solution: Typically the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Sample Pre-treatment
-
Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.
-
Vortex each sample to ensure homogeneity.
-
Aliquot 500 µL of plasma into a clean microcentrifuge tube.
-
Spike 25 µL of the Phentolamine-d4 IS working solution into each sample (except for "double blank" samples used to check for matrix interference).
-
Add 500 µL of the Acidification Solution (2% formic acid) to each tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins. The supernatant is now ready for SPE loading.
Expert Insight: The acidification step is crucial for two reasons. First, it precipitates the majority of plasma proteins, which could otherwise clog the SPE sorbent. Second, it ensures the pH of the sample is well below the pKa of phentolamine, guaranteeing a positive charge for strong retention on the cation exchange phase.[15][17]
Solid-Phase Extraction Procedure
The following diagram details the mechanism of action at each step of the SPE process.
Caption: Step-by-step mechanism of mixed-mode cation exchange SPE.
-
Condition: Place the MCX cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibrate: Pass 1 mL of 0.1% formic acid in water through each cartridge. Do not let the sorbent bed go dry.
-
Load: Load the supernatant from the pre-treated sample (approx. 1 mL) onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, consistent flow rate (approx. 1-2 mL/min). A slow loading rate is critical for ensuring efficient binding.[18]
-
Wash 1 (Aqueous): Pass 1 mL of 0.1% formic acid in water through the cartridge to remove salts and other polar interferences.
-
Wash 2 (Organic): Pass 1 mL of methanol through the cartridge. This is a key step to remove many non-polar, endogenous compounds that are retained by the reversed-phase mechanism.
-
Dry: Apply high vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This removes residual wash solvents that could interfere with the elution step.
-
Elute: Place clean collection tubes inside the manifold. Add 1 mL of the Elution Solution (5% NH₄OH in Methanol). Allow the solvent to soak the sorbent for 30-60 seconds before applying gentle vacuum to slowly draw the eluate into the collection tubes.
Post-Elution Processing
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the Reconstitution Solution.
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
Expected Performance & Validation Parameters
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[6][7] The following table summarizes typical performance characteristics for this SPE method.
| Parameter | Typical Acceptance Criteria | Expected Result with this Method |
| Analyte Recovery (%) | Consistent and reproducible | > 85% |
| Internal Standard Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%) | CV ≤ 15% | 90-110% (IS-corrected) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
LLOQ: Lower Limit of Quantification
Trustworthiness through Self-Validation: The consistent recovery of the Phentolamine-d4 internal standard across all samples (calibrators, QCs, and unknowns) serves as a real-time validation of the extraction process for each individual sample. A significant deviation in the IS response for a particular sample would flag a potential issue with that extraction, ensuring the integrity of the reported data.
LC-MS/MS Conditions (Example)
While the focus of this note is on the SPE method, the ultimate goal is successful analysis. The clean extract produced by this protocol is highly compatible with standard reversed-phase LC-MS/MS systems.
| Parameter | Typical Condition |
| LC Column | C18, e.g., 50 x 2.1 mm, < 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | A suitable gradient from ~5% B to 95% B. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Transitions | Phentolamine: m/z 282.1 → 212.0[4][5] Phentolamine-d4: m/z 286.1 → 216.0 (Predicted) |
Conclusion
The mixed-mode cation exchange solid-phase extraction method detailed in this application note provides a highly effective and reliable solution for the quantification of phentolamine in human plasma. By leveraging the specific physicochemical properties of the analyte and incorporating a stable isotope-labeled internal standard, this protocol delivers clean extracts, high recovery, and minimal matrix effects. The inherent robustness and self-validating nature of the workflow make it exceptionally well-suited for the demanding environment of regulated bioanalysis in clinical and pharmaceutical research.
References
-
Kan, X., Zheng, S. L., & Zhou, C. Y. (2014). UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. Drug research, 64(11), 607–612. [Link]
-
PubMed. (2014). UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014). UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. [Link]
-
ResearchGate. (n.d.). Rapid Analysis of Phentolamine by High-Performance Liquid Chromatography. [Link]
-
Veeprho. (n.d.). Phentolamine-D4 | CAS 1346599-65-2. [Link]
-
Deranged Physiology. (n.d.). Phentolamine. [Link]
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PubMed. (1993). Degradation kinetics of phentolamine hydrochloride in solution. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Phentolamine. PubChem Compound Database. [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE? [Link]
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
PubMed. (2003). Rapid analysis of phentolamine by high-performance liquid chromatography. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2009). Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. [Link]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. [Link]
-
MDPI. (2020). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. [Link]
-
Journal of Applied Pharmaceutical Science and Research. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Review on Bioanalytical Method Development in Human Plasma. [Link]
-
Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. [Link]
-
Phenomenex. (2018). Solid Phase Extraction (SPE) Tutorial. YouTube. [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. [Link]
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- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
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- 18. youtube.com [youtube.com]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Phentolamine in Human Plasma using a Deuterated Internal Standard and LC-MS/MS
Abstract
This application note presents a detailed, robust, and reliable liquid-liquid extraction (LLE) protocol for the quantification of phentolamine in human plasma. The method employs phentolamine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing not only the procedural steps but also the fundamental scientific principles that underpin the methodology. Adherence to this protocol will yield a self-validating system for the bioanalysis of phentolamine, consistent with the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines.[1][2][3][4]
Introduction: The Rationale for Phentolamine Quantification
Phentolamine is a non-selective, reversible alpha-adrenergic antagonist that induces vasodilation.[5] It is utilized in a range of clinical applications, including the management of hypertensive crises, particularly in patients with pheochromocytoma, and as a reversal agent for soft-tissue anesthesia.[5] Given its potent pharmacological activity, the accurate determination of phentolamine concentrations in biological matrices like plasma is critical for pharmacokinetic studies, dose-response characterization, and overall drug development and clinical management.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is highly dependent on the efficiency and reproducibility of the sample preparation method. Liquid-liquid extraction (LLE) is a powerful and widely used technique for sample clean-up and analyte enrichment from complex biological matrices.[6] This application note describes an optimized LLE protocol specifically tailored for phentolamine.
The Cornerstone of Accuracy: The Stable Isotope-Labeled Internal Standard
To correct for variability during sample processing and analysis, an internal standard (IS) is indispensable. The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization. For this reason, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" in quantitative bioanalysis. This protocol utilizes phentolamine-d4, a deuterated analog of phentolamine. Because its chemical and physical properties are nearly identical to the parent drug, it can effectively compensate for matrix effects, variations in extraction recovery, and fluctuations in instrument response, thereby ensuring the highest level of data integrity.
The Science Behind the Separation: Principles of Phentolamine LLE
The success of this LLE protocol hinges on the manipulation of phentolamine's physicochemical properties, particularly its basicity and solubility.
-
pH Adjustment: Phentolamine is a basic compound with a pKa of approximately 9.78. To ensure its efficient extraction from the aqueous plasma matrix into an immiscible organic solvent, the phentolamine molecules must be in their un-ionized, or neutral, form. According to the Henderson-Hasselbalch equation, a basic compound is predominantly in its neutral form at a pH at least two units above its pKa. Therefore, by alkalinizing the plasma sample, we maximize the partition coefficient of phentolamine into the organic phase.
-
Solvent Selection: The choice of the organic solvent is critical. It must be immiscible with water, have a high affinity for the neutral form of phentolamine, and be sufficiently volatile for easy evaporation. Ethyl acetate is an excellent choice for this application due to its moderate polarity, which effectively solubilizes phentolamine, and its immiscibility with water. A published method by Kan et al. (2014) successfully utilized ethyl acetate for the LLE of phentolamine from human plasma, demonstrating its suitability.[6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the extraction of phentolamine from human plasma.
Materials and Reagents
| Reagent/Material | Grade | Source |
| Phentolamine | Reference Standard | Commercially Available |
| Phentolamine-d4 | Reference Standard | Commercially Available |
| Human Plasma (K2EDTA) | Analytical Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Ammonium Hydroxide | ACS Grade | Commercially Available |
| Water | Deionized, 18 MΩ·cm | In-house |
| Microcentrifuge Tubes (1.5 mL) | Polypropylene | Standard Lab Supplier |
Preparation of Solutions
-
Phentolamine Stock Solution (1 mg/mL): Accurately weigh and dissolve phentolamine reference standard in methanol.
-
Phentolamine-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve phentolamine-d4 reference standard in methanol.
-
Phentolamine Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
Phentolamine-d4 Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.
Liquid-Liquid Extraction Workflow
The entire workflow, from sample preparation to analysis, is depicted in the following diagram:
Caption: LLE workflow for phentolamine from plasma.
Detailed Step-by-Step Protocol
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL phentolamine-d4 working solution to each tube.
-
Mixing: Vortex the mixture for 10 seconds.
-
pH Adjustment: Add 50 µL of 1M ammonium hydroxide to each tube to basify the sample.
-
Solvent Addition: Add 1 mL of ethyl acetate to each tube.
-
Extraction: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of phentolamine into the organic phase.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer 800 µL of the upper organic layer (ethyl acetate) into a new clean tube, being careful not to disturb the lower aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 33:67 acetonitrile:1% formic acid in water, as per Kan et al., 2014).[6]
-
Final Preparation: Vortex briefly and transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The analysis should be performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18 or equivalent |
| Mobile Phase | Isocratic: 33:67 (v/v) Acetonitrile and 1% Formic Acid in Water[6] |
| Flow Rate | 0.45 mL/min[6] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification. The transition for phentolamine is well-documented.[6] The precursor ion for phentolamine-d4 is deduced from the addition of four daltons to the molecular weight of phentolamine. The product ion is likely to be the same as the unlabeled compound, but this should be confirmed experimentally during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phentolamine | 282.1 | 212.0 |
| Phentolamine-d4 (IS) | 286.1 (Predicted) | 212.0 (Predicted) |
Data Analysis and Quality Control
The concentration of phentolamine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. The calibration curve should be constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations, using a weighted (e.g., 1/x²) linear regression.
The performance of the assay should be monitored by including QC samples at low, medium, and high concentrations in each analytical run. The results of the QC samples must fall within the acceptance criteria defined by the latest regulatory guidelines, such as the ICH M10.[1][2][3][4]
Method Validation and Trustworthiness
This protocol provides a robust foundation for a bioanalytical method. To ensure its suitability for regulatory submissions, a full validation should be performed in accordance with the ICH M10 guideline.[1][2][3][4] Key validation parameters to be assessed include:
-
Selectivity and Specificity
-
Calibration Curve Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery and Matrix Effect
-
Stability (Freeze-thaw, Bench-top, Long-term)
-
Dilution Integrity
By systematically validating these parameters, the trustworthiness and reliability of the data generated using this protocol can be definitively established.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete extraction due to improper pH. | Ensure the pH of the plasma sample is sufficiently basic (>11) after adding ammonium hydroxide. |
| Insufficient mixing. | Increase vortexing time or use a mechanical shaker. | |
| High Variability in IS Signal | Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique. |
| Incomplete reconstitution. | Vortex reconstituted samples thoroughly before transferring to vials. | |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds. | Optimize chromatographic conditions to improve separation. |
| Insufficient sample cleanup. | Ensure clean transfer of the organic layer without aspirating the aqueous phase or protein pellet. |
Conclusion
The liquid-liquid extraction protocol detailed in this application note provides a highly effective and reliable method for the quantification of phentolamine in human plasma. The strategic use of pH adjustment, an appropriate organic solvent, and a stable isotope-labeled internal standard (phentolamine-d4) ensures high recovery, minimal matrix effects, and excellent accuracy and precision. When coupled with UPLC-MS/MS analysis and validated according to current regulatory guidelines, this method is well-suited for demanding bioanalytical applications in both research and clinical settings.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
Kan, X., Zheng, S. L., & Zhou, C. Y. (2014). UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. Drug research, 64(11), 607–612. [Link]
-
Kan, X., Zheng, S. L., & Zhou, C. Y. (2014). UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. [Link]
-
Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
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Deranged Physiology. (n.d.). Phentolamine. [Link]
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Application Note: Phentolamine-d4 Hydrochloride for Robust In Vitro Metabolism Studies
Introduction: The Imperative for Precision in Preclinical Metabolism
In the landscape of drug discovery and development, a thorough understanding of a candidate's metabolic fate is a cornerstone of a successful preclinical program. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous evaluation of metabolic pathways and potential drug-drug interactions (DDIs)[1][2][3][4][5]. These studies are critical for predicting in vivo pharmacokinetics, ensuring patient safety, and avoiding costly late-stage failures. This application note serves as a technical guide for researchers, scientists, and drug development professionals on the effective use of Phentolamine-d4 Hydrochloride as an internal standard for in vitro metabolism studies of phentolamine, a non-selective α-adrenergic antagonist[6][7][8].
Phentolamine is utilized in managing hypertensive emergencies, particularly those associated with pheochromocytoma[6][8]. Understanding its metabolism is crucial for predicting its efficacy and safety profile. In vitro systems, such as human liver microsomes and recombinant enzymes, provide a powerful platform for this initial characterization[5][9]. However, the accuracy of quantitative data derived from these complex biological matrices hinges on the mitigation of analytical variability. This is where the strategic use of a stable isotope-labeled internal standard (SIL-IS) becomes indispensable.
This compound, a deuterated analog of the parent drug, is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis[10][11]. Its physicochemical properties are nearly identical to those of phentolamine, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization[12][13][14]. Yet, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference to correct for variations in sample preparation and matrix effects that can suppress or enhance the analyte signal[15][16]. The use of a deuterated internal standard is a hallmark of a robust and self-validating analytical system, leading to higher precision and accuracy in quantitative assays[13][16].
This guide will provide detailed protocols for three fundamental in vitro metabolism assays:
-
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Cytochrome P450 (CYP) Reaction Phenotyping
-
CYP Inhibition (IC50) Determination
By integrating this compound into these workflows, researchers can generate high-fidelity data to confidently advance their drug development programs.
Part 1: Foundational Principles & Experimental Design
The Role of this compound as an Internal Standard
The core principle behind using a SIL-IS like Phentolamine-d4 is to provide a comparator that experiences the same analytical journey as the analyte (phentolamine). Any loss of analyte during sample processing or fluctuations in MS signal will be mirrored by the SIL-IS. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, yielding a more accurate and reproducible quantification[12][13][14][15].
Diagram 1: The Role of an Internal Standard in LC-MS Analysis This diagram illustrates how an internal standard corrects for variability throughout the analytical process, from extraction to detection.
Workflow for accurate quantification using an internal standard.
Part 2: Detailed Protocols for In Vitro Metabolism Assays
The following protocols are designed to be comprehensive and self-validating, incorporating necessary controls and adhering to regulatory expectations[2][17][18].
Protocol 1: Metabolic Stability of Phentolamine in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of phentolamine, which provides an estimate of its metabolic rate.
Causality: This assay simulates Phase I metabolism, primarily mediated by cytochrome P450 enzymes abundant in the endoplasmic reticulum of hepatocytes, from which microsomes are derived[9][19][20]. A high clearance rate suggests the compound may be rapidly metabolized in vivo.
Materials:
-
Phentolamine Hydrochloride
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Ice-cold Acetonitrile (ACN)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
Experimental Workflow:
Diagram 2: Microsomal Stability Assay Workflow This flowchart details the step-by-step process for assessing the metabolic stability of a test compound.
Step-by-step workflow for the microsomal stability assay.
Step-by-Step Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of phentolamine at 2 µM in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and the phentolamine working solution[19][21]. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system[22]. The final concentration of phentolamine should be 1 µM.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture[19].
-
Quenching: Immediately add the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile fortified with a known concentration of this compound (e.g., 100 nM). This step simultaneously stops the reaction and adds the internal standard.
-
Controls:
-
Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Positive Control: Use known compounds to ensure the metabolic activity of the HLM batch.
-
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining phentolamine relative to Phentolamine-d4.
Data Analysis & Presentation:
Plot the natural log of the percentage of phentolamine remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Half-life (t1/2): t1/2 = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Concentration)
Table 1: Example Data for Phentolamine Metabolic Stability
| Time (min) | Phentolamine Remaining (%) | ln(% Remaining) |
| 0 | 100.0 | 4.605 |
| 5 | 88.2 | 4.480 |
| 15 | 69.5 | 4.241 |
| 30 | 45.1 | 3.809 |
| 45 | 30.8 | 3.428 |
| 60 | 21.0 | 3.045 |
From this data, a half-life and intrinsic clearance value can be calculated to classify the metabolic stability of phentolamine.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50)
Objective: To determine the concentration of phentolamine that causes 50% inhibition (IC50) of major CYP isoforms.
Causality: This assay is critical for predicting potential drug-drug interactions. If phentolamine inhibits a specific CYP enzyme, it could slow the metabolism of other co-administered drugs that are substrates of that enzyme, leading to increased plasma concentrations and potential toxicity[23][24][25]. Regulatory agencies recommend testing for inhibition of key CYPs, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4[18][25].
Materials:
-
Phentolamine Hydrochloride
-
This compound (for analysis of phentolamine stability, if needed)
-
Pooled Human Liver Microsomes (HLM)
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)
-
Metabolite standards for the probe substrates
-
Internal standard for the probe metabolite analysis
-
NADPH Regenerating System
-
Potassium Phosphate Buffer (pH 7.4)
-
Known inhibitors for each CYP isoform (Positive Controls)
Step-by-Step Procedure:
-
Preparation: Prepare a series of phentolamine dilutions (e.g., 0.1 to 100 µM) in buffer.
-
Reaction Setup: In a 96-well plate, add HLM (0.25 mg/mL), phosphate buffer, and either phentolamine solution, vehicle control (no inhibitor), or a known positive control inhibitor.
-
Pre-incubation: Add the specific CYP probe substrate (at a concentration near its Km) to all wells. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time (e.g., 10-15 minutes) that is within the linear range of metabolite formation.
-
Quenching: Stop the reaction by adding ice-cold acetonitrile containing the appropriate internal standard for the probe metabolite.
-
Sample Processing: Centrifuge the plate to pellet protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific probe substrate metabolite.
Data Analysis & Presentation:
Calculate the percent inhibition at each phentolamine concentration relative to the vehicle control. Plot the percent inhibition versus the log of the phentolamine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Example IC50 Determination for Phentolamine against CYP2D6
| Phentolamine [µM] | % Inhibition of Bufuralol 1'-hydroxylation |
| 0.1 | 5.2 |
| 0.5 | 15.8 |
| 1.0 | 30.1 |
| 5.0 | 52.3 |
| 10.0 | 75.6 |
| 50.0 | 92.4 |
| 100.0 | 95.1 |
This data would be used to generate a dose-response curve and calculate the IC50 value, indicating the potency of phentolamine as a CYP2D6 inhibitor.
Part 3: Metabolite Identification & Pathway Elucidation
While Phentolamine-d4 is primarily an internal standard for quantification, comparative metabolism studies using unlabeled phentolamine are necessary for identifying its metabolites.
Objective: To identify the major metabolites of phentolamine formed in vitro.
Causality: Identifying metabolites is crucial for understanding the complete disposition of a drug and for determining if any metabolites are pharmacologically active or potentially toxic. Regulatory guidance recommends identifying any metabolite that constitutes more than 10% of the total drug-related material in circulation[26].
Approach:
-
Incubate a higher concentration of phentolamine (e.g., 10 µM) with HLM or hepatocytes for an extended period (e.g., 60-120 minutes).
-
Analyze the samples using high-resolution mass spectrometry (HRMS) to detect potential metabolites.
-
Use data mining software to search for predicted biotransformations (e.g., oxidation, glucuronidation) and compare samples with control incubations (time zero or no cofactor) to distinguish metabolites from background ions[27][28].
Phentolamine metabolism is known to occur in the liver[29]. Potential metabolic pathways include oxidation of the aromatic rings or the imidazoline ring, followed by potential Phase II conjugation.
Diagram 3: Potential Metabolic Pathways of Phentolamine This diagram shows hypothetical primary metabolic transformations that phentolamine might undergo.
Hypothetical Phase I and Phase II metabolic pathways for phentolamine.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for evaluating the in vitro metabolic profile of phentolamine. The integral use of this compound as an internal standard is paramount for achieving the analytical accuracy and precision required to make confident decisions in drug development. These in vitro studies, guided by principles of scientific integrity and regulatory awareness, form the foundation for subsequent clinical DDI studies[30][31][32]. By elucidating metabolic stability, DDI potential, and metabolic pathways early in development, researchers can build a comprehensive safety and efficacy profile, ultimately accelerating the delivery of new therapies to patients.
References
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The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
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Investigation of drug interactions - Scientific guideline. European Medicines Agency (EMA). [Link]
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EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. European Medicines Agency (EMA). [Link]
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Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration (FDA). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
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New EMA Guideline on the Investigation of drug Interactions. Farmakovijilans Derneği. [Link]
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EMA consults on ICH M12 guideline for drug-drug interaction studies. RAPS. [Link]
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In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
ICH M12 Guideline on drug interaction studies. European Medicines Agency (EMA). [Link]
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In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]
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Phentolamine. Deranged Physiology. [Link]
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Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Phentolamine. Wikipedia. [Link]
-
Metabolic Stability Assays. Merck Millipore. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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Phentolamine-d4 (hydrochloride). Bertin Bioreagent. [Link]
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Showing metabocard for Phentolamine (HMDB0014830). Human Metabolome Database. [Link]
-
Phentolamine. PubChem, National Institutes of Health. [Link]
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Microsomal Stability Assay Information. Charnwood Discovery. [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC, National Institutes of Health. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Microsomal Stability. Evotec. [Link]
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CYP450 inhibition assay (fluorogenic). Bienta. [Link]
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CYP Inhibition Assays. Eurofins Discovery. [Link]
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What is the mechanism of Phentolamine Mesylate? Patsnap Synapse. [Link]
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UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
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Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
-
In vitro test methods for metabolite identification: A review. SciSpace. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
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Drug Metabolism Assays. BioIVT. [Link]
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Troubleshooting & Optimization
Optimizing Phentolamine-d4 Hydrochloride concentration for internal standard
Technical Support Center: Phentolamine-d4 Hydrochloride
Optimizing Internal Standard Concentration for Robust Bioanalytical Assays
Welcome to the technical support guide for this compound. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with expert guidance on a critical aspect of quantitative bioanalysis: the optimization of the internal standard (IS) concentration. Phentolamine-d4 HCl is a stable isotope-labeled (SIL) internal standard intended for the quantification of phentolamine by GC- or LC-MS.[1][2][3]
This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to develop robust, reliable, and regulatory-compliant LC-MS/MS methods.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is the primary role of an internal standard (IS) like this compound in an LC-MS/MS assay?
An internal standard is a compound of known concentration added to every sample—including calibration standards, quality controls (QCs), and unknown study samples—before sample processing begins.[4][5] Its fundamental role is to correct for variability that is inevitably introduced during the analytical workflow.[6] By normalizing the analyte's signal response to the IS's signal response, we can significantly improve the accuracy and precision of the final quantitative data.[7]
This compound is considered the "gold standard" type of IS for the analysis of phentolamine.[7][8] As a stable isotope-labeled version of the analyte, it has nearly identical physicochemical properties.[6][9] This ensures it behaves similarly during:
-
Sample Extraction: Compensating for losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Co-eluting with the analyte, which is critical for tracking matrix effects.[9]
-
Ionization in the Mass Spectrometer: Experiencing the same degree of ion suppression or enhancement caused by co-eluting matrix components.[10][11]
Q2: Why is it critical to optimize the IS concentration? Why not just add a convenient amount?
Selecting an arbitrary concentration for Phentolamine-d4 can introduce analytical errors and compromise data integrity. An inappropriate IS concentration can lead to:
-
Poor Precision at Low Analyte Concentrations: If the IS signal is too high, its contribution of any unlabeled phentolamine impurity (a common issue with deuterated standards) can artificially inflate the signal of the analyte at the lower limit of quantification (LLOQ).[9]
-
Non-linear Calibration Curves: An excessively high IS concentration can lead to detector saturation or create competition for ionization with the analyte, particularly at the upper limit of quantification (ULOQ), potentially skewing the analyte/IS response ratio.
-
Inaccurate Compensation for Matrix Effects: The primary goal is for the IS to "track" the analyte's behavior in the presence of matrix interferences.[12] The concentration of the IS can influence its susceptibility to matrix effects, and it must be in a range where it responds to these effects in a manner proportional to the analyte across the entire calibration range.
Regulatory bodies like the FDA and EMA (through the harmonized ICH M10 guideline) emphasize the importance of a thoroughly validated bioanalytical method, and a properly optimized IS is a cornerstone of this process.[13][14][15][16]
Q3: What are "matrix effects" and how does Phentolamine-d4 help mitigate them?
Matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., phospholipids, salts, metabolites).[10][11] This is a major challenge in LC-MS bioanalysis because it can lead to erroneous results if not properly addressed.[10]
Because Phentolamine-d4 is structurally and chemically almost identical to phentolamine, it will co-elute from the LC column and enter the mass spectrometer ion source at the same time.[9] Therefore, it is subjected to the very same matrix effects. If the analyte's signal is suppressed by 30% in a given sample, the IS signal should also be suppressed by a similar margin. When we calculate the ratio of the analyte peak area to the IS peak area, this suppression effect is mathematically cancelled out, leading to a reliable and accurate quantification.[17][18]
Workflow for Optimizing this compound Concentration
This section provides a step-by-step experimental protocol to determine the ideal concentration of Phentolamine-d4 for your assay. The goal is to find a concentration that yields a stable, reproducible signal and ensures the IS accurately tracks the analyte from the LLOQ to the ULOQ.
Diagram: IS Concentration Optimization Workflow
Caption: Workflow for selecting the optimal internal standard concentration.
Experimental Protocol
Step 1: Prepare Solutions
-
Analyte (Phentolamine) Working Solutions: Prepare working standards of phentolamine in a 50:50 acetonitrile/water mixture at concentrations corresponding to your intended Low (LLOQ), Medium (MQC), and High (ULOQ) Quality Control levels.
-
Internal Standard (Phentolamine-d4) Working Solutions: Prepare a series of Phentolamine-d4 working solutions at different concentrations. A good starting range is 5, 25, 100, and 500 ng/mL. The ideal concentration is often similar to the mid-range of the analyte's calibration curve.
Step 2: Sample Preparation
-
For each Phentolamine-d4 concentration you are testing (e.g., 5, 25, 100, 500 ng/mL):
-
Aliquot your biological matrix (e.g., human plasma) into 18 microcentrifuge tubes.
-
Spike 6 replicates with the LLOQ analyte standard.
-
Spike 6 replicates with the MQC analyte standard.
-
Spike 6 replicates with the ULOQ analyte standard.
-
-
Add a fixed volume of the corresponding Phentolamine-d4 working solution to each tube.
-
Vortex gently to mix.
-
Proceed with your validated sample extraction procedure (e.g., protein precipitation with acetonitrile).[19]
Step 3: LC-MS/MS Analysis and Data Evaluation
-
Analyze all prepared samples using your established LC-MS/MS method.
-
From the resulting data, create a table to evaluate the performance of each IS concentration.
Data Presentation: Evaluating IS Concentration
The following table shows example data from this experiment. The goal is to find the concentration that provides the best performance across all three evaluation criteria.
| IS Concentration (ng/mL) | Analyte Level | Mean IS Peak Area | %CV of IS Peak Area | Mean Analyte/IS Area Ratio | %CV of Area Ratio |
| 5 | LLOQ | 8,500 | 12.5% | 0.115 | 13.1% |
| MQC | 8,950 | 11.0% | 5.650 | 12.5% | |
| ULOQ | 8,200 | 13.2% | 10.510 | 14.2% | |
| 25 | LLOQ | 45,100 | 4.1% | 0.025 | 4.5% |
| MQC | 46,500 | 3.8% | 1.215 | 3.9% | |
| ULOQ | 44,800 | 4.5% | 2.258 | 4.8% | |
| 100 | LLOQ | 210,500 | 3.5% | 0.005 | 4.1% |
| MQC | 215,200 | 3.1% | 0.235 | 3.2% | |
| ULOQ | 209,800 | 3.9% | 0.451 | 3.5% | |
| 500 | LLOQ | 1,150,000 | 3.8% | 0.001 | 7.8% |
| MQC | 1,195,000 | 3.5% | 0.048 | 4.2% | |
| ULOQ | 1,120,000 | 4.1% | 0.092 | 4.0% |
Analysis of Results:
-
5 ng/mL: The IS peak area is low and shows high variability (%CV > 10%). This leads to poor precision in the area ratio, making this concentration unsuitable.
-
25 ng/mL & 100 ng/mL: Both concentrations show excellent performance. The IS peak area is stable and reproducible (%CV < 5%), and most importantly, the precision of the Analyte/IS Area Ratio is also well within the accepted limit of <15%.
-
500 ng/mL: While the IS response is stable, the Analyte/IS ratio at the LLOQ is becoming very small, which can sometimes compromise precision. There's also a higher risk of contributing unlabeled analyte impurity at this high concentration.
Troubleshooting Guide: Common IS Issues
Q4: My Phentolamine-d4 signal is highly variable across a batch (>20% CV). What are the likely causes and how do I investigate?
High IS variability is a common issue that must be investigated to ensure data integrity.[4][6] The pattern of variability can often point to the root cause.[12]
Diagram: Troubleshooting IS Variability
Caption: Decision tree for investigating the root cause of IS variability.
Troubleshooting Steps:
-
Review Preparation Procedures: The most common cause is human error.[9]
-
Action: Verify pipetting technique. Ensure thorough vortexing after adding the IS to the matrix. Check that automated liquid handlers are calibrated and functioning correctly.
-
-
Investigate Matrix Effects: If variability is seen primarily in unknown samples but not in calibration standards (prepared in a different matrix batch), suspect a lot-dependent matrix effect.[9]
-
Check for Instability: The IS signal may degrade over the course of an analytical run if it is unstable in the final extraction solvent.
-
Action: Re-inject samples from the beginning of the run at the end of the run. A significant decrease in IS response points to instability. You may need to adjust the pH or solvent composition of your final extract.
-
-
Evaluate Instrument Performance: Look for trends. A steady decline in IS signal across the run could indicate a dirty MS ion source or LC column degradation.
-
Action: Clean the ion source. Check for leaks in the LC system. Re-inject a system suitability standard to confirm instrument performance.
-
Q5: The IS response is stable in my standards and QCs, but significantly lower in a subset of my study samples. What does this mean?
This is a critical observation that requires investigation as it may impact the accuracy of your results.[4][5]
-
Potential Cause 1: Atypical Matrix Effect: The study samples may contain a co-administered drug or a unique metabolite that is not present in the matrix used for standards and QCs. This new component could be causing significant, specific ion suppression for those samples.
-
Potential Cause 2: Drug-Drug Interaction at the Ion Source: If the analyte (phentolamine) is present at extremely high concentrations in these samples, it can compete with the IS for ionization, suppressing the IS signal. This is less common with a SIL IS but can still occur.
-
Potential Cause 3: Sample Integrity Issue: An issue with sample collection or storage could have altered the sample matrix, leading to poor extraction recovery for both the analyte and the IS.[6]
Investigative Action: According to FDA guidance, a subset of the affected samples should be reanalyzed.[5] If the phenomenon is reproducible, further investigation is warranted. This may include diluting the affected samples to move them into a concentration range where the matrix effect or ionization competition is less pronounced. The key is to determine if the analyte/IS ratio remains consistent, which would indicate the IS is correctly tracking the analyte despite the suppression.[6][12]
References
-
PubChem. Phentolamine. National Center for Biotechnology Information. [Link]
-
RPubs. Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
-
Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1035-1037. [Link]
-
Drugs.com. Phentolamine: Package Insert / Prescribing Information. [Link]
-
Gpatindia. PHENTOLAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Baranowska, I., & Koper, M. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093-1105. [Link]
-
Taylor, P. J. (2015). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Axios Research. Phentolamine-d4 HCl (Regitine-d4 HCl). [Link]
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Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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Wang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 569-577. [Link]
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European Medicines Agency. Bioanalytical method validation. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
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ResearchGate. Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. [Link]
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Pharmaffiliates. This compound. [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
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DeSilva, B., et al. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. [Link]
-
European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2003). Rapid analysis of phentolamine by high-performance liquid chromatography. [Link]
-
Kan, X., et al. (2014). UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. Drug Research, 64(11), 607-612. [Link]
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Technical Support Center: Phentolamine-d4 Hydrochloride & LC-MS/MS Matrix Effects
Welcome to the technical support center for LC-MS/MS analysis involving Phentolamine-d4 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. As your virtual application scientist, I will provide not just protocols, but the rationale behind them, empowering you to build robust and reliable analytical methods.
Introduction: The Challenge of the Matrix
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), we seek exquisite sensitivity and selectivity. However, the very nature of biological matrices—plasma, urine, tissue homogenates—presents a formidable challenge. These samples are complex mixtures of endogenous components like phospholipids, salts, and proteins, alongside exogenous substances such as anticoagulants or co-administered drugs.[1][2] The "matrix effect" refers to the alteration of analyte ionization efficiency caused by these co-eluting components, leading to either ion suppression or enhancement.[3][4][5] This phenomenon is a primary source of imprecision and inaccuracy in quantitative bioanalysis and must be rigorously evaluated and controlled.[3][6]
Phentolamine, a reversible, non-selective α-adrenergic antagonist, is analyzed in various matrices for pharmacokinetic and clinical studies.[7][8] Its deuterated analogue, this compound, serves as an ideal stable isotope-labeled internal standard (SIL-IS).[9] In theory, a SIL-IS co-elutes with the analyte and experiences identical matrix effects, allowing for accurate correction.[5][10] However, significant or variable matrix effects can challenge this assumption and compromise data integrity.[11]
This guide provides a structured approach to diagnosing, troubleshooting, and mitigating matrix effects specifically for your Phentolamine-d4 based assays.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is it used?
A: this compound is a deuterated form of Phentolamine. The "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard (IS) in quantitative mass spectrometry.[9] Because it is chemically almost identical to the non-labeled analyte (Phentolamine), it behaves nearly identically during sample extraction and chromatographic separation.[10] The mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently. Its purpose is to correct for variability during the analytical process, including matrix effects.[10][12]
Q2: What are the primary causes of matrix effects in plasma samples?
A: The most notorious culprits for matrix effects in plasma, particularly with electrospray ionization (ESI), are phospholipids from cell membranes.[2][13] These compounds are often co-extracted with analytes, especially with simpler sample preparation techniques like protein precipitation, and can co-elute chromatographically.[13] They interfere with the ionization process in the MS source, typically causing ion suppression.[14] Other sources include salts, endogenous metabolites, and formulation agents.[1][3]
Q3: My Phentolamine-d4 (IS) signal is unstable or unexpectedly low across a batch. Is this a matrix effect?
A: It very likely is. While instrument issues should be ruled out, inconsistent IS response is a classic indicator of variable matrix effects.[15] If the IS signal is suppressed differently in one sample versus another, it means the correction applied to your analyte is inaccurate. This variability can stem from differences in the endogenous composition of individual patient or animal samples (e.g., lipemic or hemolyzed plasma).[16] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects from at least six different sources (lots) of matrix during method validation to ensure the method is robust.[17][18]
Q4: Can a deuterated internal standard like Phentolamine-d4 perfectly correct for all matrix effects?
A: Ideally, yes, but not always perfectly. While SIL-IS are the gold standard, severe ion suppression can reduce the signal of both the analyte and the IS to a point where sensitivity and precision are compromised.[10] Furthermore, in rare cases, chromatographic separation can occur between the deuterated standard and the analyte due to isotopic effects, especially with highly efficient UPLC systems. If the two do not co-elute perfectly, they may be affected differently by a narrow region of ion suppression, leading to inaccurate correction.[11]
Troubleshooting Guide: Diagnosing & Mitigating Matrix Effects
When you encounter issues like poor accuracy, inconsistent reproducibility, or failing system suitability, a systematic investigation is key.
Part 1: Initial Diagnosis - Is It the Matrix?
Issue: You observe high variability in your Quality Control (QC) samples or an inconsistent Internal Standard (IS) response.
Action Plan: Perform a Post-Column Infusion (PCI) experiment. This is the definitive technique to visualize regions of ion suppression or enhancement in your chromatographic run.
-
Setup:
-
Prepare a solution of Phentolamine (or Phentolamine-d4) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in mobile phase).
-
Use a syringe pump and a T-junction to continuously infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer inlet.
-
-
Execution:
-
Begin infusing the solution and acquire MS data in MRM mode for Phentolamine, observing a stable baseline signal.
-
Inject a blank, protein-precipitated plasma extract onto the LC column.
-
Monitor the infused Phentolamine signal throughout the chromatographic run.
-
-
Interpretation:
-
No Matrix Effect: The baseline signal for the infused analyte remains flat and stable.
-
Ion Suppression: You will observe one or more dips in the baseline. The retention time of these dips indicates where matrix components are eluting and suppressing the signal.
-
Ion Enhancement: You will observe a rise in the baseline signal.
-
The diagram below illustrates the PCI workflow and expected outcomes.
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Technical Support Center: Optimizing Phentolamine-d4 Hydrochloride Recovery in Solid-Phase Extraction
Welcome to the technical support center dedicated to enhancing the recovery of Phentolamine-d4 Hydrochloride during solid-phase extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and refine their sample preparation workflows. Here, we move beyond generic protocols to provide in-depth, scientifically-grounded solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions regarding this compound SPE:
Q1: Why is my this compound recovery consistently low?
Low recovery is a frequent issue in SPE and can stem from several factors.[1][2] The most common culprits include an incorrect choice of sorbent, improper sample pH that prevents efficient retention, a wash solvent that is too strong and prematurely elutes the analyte, or an elution solvent that is too weak to fully desorb the analyte from the sorbent.[1][3]
Q2: What type of SPE sorbent is best for this compound?
Phentolamine is a moderately polar compound with basic functional groups (pKa of 9.55), meaning it will be protonated and carry a positive charge at lower pH values.[4][5] Therefore, a mixed-mode sorbent combining reversed-phase (for hydrophobic interactions) and cation-exchange (for ionic interactions) mechanisms is often ideal.[6][7] This dual retention mechanism provides enhanced selectivity and recovery.[7] Examples include polymeric sorbents with weak cation exchange (WCX) functionalities.[8][9]
Q3: How critical is pH adjustment for my sample?
Adjusting the pH of your sample is crucial for maximizing the retention of this compound on the SPE sorbent.[10][11] For mixed-mode cation exchange SPE, the sample pH should be adjusted to at least 2 pH units below the pKa of the analyte to ensure it is fully protonated (charged).[12] This promotes strong ionic interaction with the cation exchange sorbent.[7]
Q4: My recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery, or poor reproducibility, can be caused by several factors. One common issue is the drying of the sorbent bed before sample loading, which can be prevented by re-conditioning and equilibrating the cartridge.[1] Other causes include a sample loading flow rate that is too high, preventing proper equilibration, or a wash solvent that is borderline too strong, leading to partial elution of the analyte.[1]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues with your this compound SPE protocol. A crucial first step in troubleshooting is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the sample load, the wash steps, and the elution step.[3]
Problem 1: Low Recovery - Analyte Lost During Sample Loading
If you detect this compound in the fraction collected during sample loading, it indicates that the analyte is not being effectively retained by the sorbent.
Root Causes & Solutions:
-
Incorrect Sorbent Choice: The sorbent may not have the appropriate retention mechanism for your analyte.[1] Phentolamine has both hydrophobic and ionizable characteristics.[13][14][15]
-
Improper Sample pH: If the sample pH is too high, the basic functional groups on phentolamine will be neutral, preventing interaction with a cation-exchange sorbent.[10]
-
Sample Solvent Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it can disrupt the hydrophobic interactions with a reversed-phase sorbent, leading to poor retention.[3]
-
Solution: Dilute the sample with an aqueous buffer to reduce the organic solvent content before loading.[16]
-
-
Sorbent Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[10]
Problem 2: Low Recovery - Analyte Lost During Wash Step
Finding your analyte in the wash fraction means that the wash solvent is too aggressive and is stripping the this compound from the sorbent along with the interferences.[3]
Root Causes & Solutions:
-
Wash Solvent is Too Strong: A high percentage of organic solvent in the wash solution can disrupt the hydrophobic interactions holding the analyte to a reversed-phase sorbent.[1]
-
Solution: Decrease the percentage of organic solvent in your wash step. For mixed-mode sorbents, you can often use a strong organic wash (like methanol) to remove non-polar interferences while the analyte is retained by the ion-exchange mechanism.[7]
-
-
Incorrect pH of Wash Solvent: If the pH of the wash solvent is high enough to neutralize the charge on phentolamine, it will disrupt the ionic retention on a cation-exchange sorbent.[3]
-
Solution: Ensure the pH of the wash solvent is maintained at a level that keeps the analyte charged (at least 2 pH units below the pKa).[12]
-
Problem 3: Low Recovery - Analyte Not Eluting from the Sorbent
If you have confirmed that the analyte is not in the load or wash fractions, but the final recovery is still low, it is likely that the this compound is irreversibly bound to the sorbent.[3][19]
Root Causes & Solutions:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt both the hydrophobic and ionic interactions between the analyte and a mixed-mode sorbent.[1][10]
-
Solution: For mixed-mode sorbents, the elution solvent needs to disrupt both retention mechanisms.[19] This is typically achieved by using a combination of a strong organic solvent (e.g., methanol, acetonitrile) and a pH modifier to neutralize the charge on the analyte.[16][20] For phentolamine, adding a small amount of a base (e.g., ammonium hydroxide) to the organic solvent will neutralize its positive charge, disrupting the ionic interaction and allowing for elution.[16]
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely desorb the analyte from the sorbent.[1]
-
Solution: Increase the volume of the elution solvent in increments.[21] You can also try eluting with multiple smaller volumes and combining the fractions.
-
-
Secondary Interactions: Unwanted interactions, such as those between the basic phentolamine and acidic residual silanols on silica-based sorbents, can lead to strong, irreversible binding.[19][22]
-
Solution: Using a polymer-based sorbent can mitigate these secondary interactions. If using a silica-based sorbent, ensure it is fully end-capped. Adding a small amount of a competing base to the elution solvent can also help to disrupt these interactions.
-
Experimental Workflow & Data Presentation
A systematic approach to method development is key to achieving high recovery. Below is a generic protocol for developing a mixed-mode SPE method for this compound, along with a table for organizing your results.
Generic Mixed-Mode Cation Exchange SPE Protocol
-
Conditioning: Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent.[20]
-
Equilibration: Pass 1-2 column volumes of an acidic buffer (e.g., 2% formic acid in water) to prepare the sorbent for sample loading.[16] Do not let the sorbent dry out.[17]
-
Sample Loading: Load the pre-treated sample (pH adjusted) at a slow, controlled flow rate (e.g., 1-2 mL/min).[1][23]
-
Wash 1 (Polar Interferences): Wash with 1-2 column volumes of the acidic equilibration buffer to remove polar interferences.
-
Wash 2 (Non-Polar Interferences): Wash with 1-2 column volumes of methanol to remove non-polar interferences. The analyte should remain bound by the ion-exchange mechanism.
-
Elution: Elute the analyte with 1-2 column volumes of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[16] This neutralizes the analyte, disrupting the ionic bond and allowing it to be eluted by the strong organic solvent.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your analytical instrument (e.g., mobile phase).[20]
Data Summary Table for Method Optimization
| Variable | Condition 1 | Condition 2 | Condition 3 | Recovery (%) | Notes |
| Sorbent Type | C18 | WCX Polymer | Mixed-Mode | ||
| Sample pH | 5.0 | 7.0 | As is | ||
| Wash Solvent | 10% MeOH | 50% MeOH | 100% MeOH | ||
| Elution Solvent | MeOH | MeOH w/ 2% Formic Acid | MeOH w/ 5% NH4OH | ||
| Elution Volume | 1 mL | 2 x 1 mL | 3 mL |
Visualizing the SPE Process
The following diagrams illustrate the key steps and chemical interactions in a mixed-mode SPE workflow for this compound.
Caption: A typical workflow for solid-phase extraction.
Caption: Analyte and sorbent interactions during SPE.
By understanding the chemical properties of this compound and systematically troubleshooting your SPE method, you can significantly improve recovery and achieve more reliable and reproducible results in your research.
References
- How to Fix Low Recovery in Solid Phase Extraction | SPE Tip - YouTube. (2025, May 21).
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17).
- The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025, October 17).
- Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025, February 21).
- How Can We Improve Our Solid Phase Extraction Processes? - SCION Instruments. (n.d.).
- Understanding and Improving Solid-Phase Extraction | LCGC International. (2014, December 1).
- This compound | Stable Isotope | MedChemExpress. (n.d.).
- Application Brief: General Reversed Phase SPE Optimization - Thermo Fisher Scientific. (n.d.).
- Tips for Developing Successful Solid Phase Extraction Methods - LabRulez LCMS. (2022, October 4).
- Phentolamine-d4 (hydrochloride) (CAS Number: 1346599-65-2) | Cayman Chemical. (n.d.).
- What Are Those Forces During SPE - Hawach - SPE Cartridge. (2023, October 20).
- Phentolamine-d4 (hydrochloride) - Angiogenesis - CAT N°: 29417 - Bertin bioreagent. (n.d.).
- The Fundamentals of Solid Phase Extraction (SPE). (2021, July 19).
- Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).
- Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science. (n.d.).
- Phentolamine Hydrochloride - LKT Labs. (n.d.).
- SPE Phase and Solvent Selection | Thermo Fisher Scientific - US. (n.d.).
- SPE Method Development Tips and Tricks - Agilent. (n.d.).
- Activation and Sample Loading of SPE Cartridge - Hawach. (2023, December 13).
- Solid Phase Extraction (SPE) Products - Sigma-Aldrich. (n.d.).
- Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.).
- Degradation kinetics of phentolamine hydrochloride in solution - PubMed. (n.d.).
- Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC - NIH. (2022, April 22).
- Degradation kinetics of phentolamine hydrochloride in solution. - Semantic Scholar. (n.d.).
- Phentolamine-d4 HCl (Regitine-d4 HCl) - CAS - 1346599-65-2 | Axios Research. (n.d.).
- SPE-HPLC determination of catecholamines using an affinity principle - PubMed. (n.d.).
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. (n.d.).
- Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. (n.d.).
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.).
- 7 Tips to Improve Solid Phase Extraction (SPE) Recovery - PromoChrom. (2021, May 28).
- Catecholamines & Metanephrines in Plasma - Phenomenex. (2022, May 20).
- Chemical Stability of Lyophilized Papaverine/Phentolamine/Alprostadil (Standro(R)). (n.d.).
- What solvent should I use with SPE to elute amines from silica? - ResearchGate. (2019, September 27).
- How Solid-Phase Extraction Affects Challenges in Bioanalysis | American Laboratory. (2014, February 5).
- SAMPLE PREPARATION. (n.d.).
- Why Is Your SPE Recovery So Low? - News - alwsci. (2025, August 7).
- Stability and compatibility of doxofylline with phentolamine mesilate in 0.9% sodium chloride or 5% dextrose injection for intravenous infusion - PubMed. (n.d.).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8).
- Solid Phase Extraction - Orochem Technologies. (n.d.).
- Sample Prep -Solid Phase Extraction - Interchim. (n.d.).
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Phentolamine-d4 Hydrochloride stability issues in processed samples
A Guide to Ensuring Stability and Reliability in Bioanalytical Applications
Welcome to the Technical Support Center for Phentolamine-d4 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in their bioanalytical assays. As a deuterated analog, it is chosen to mimic the behavior of phentolamine, compensating for variability during sample preparation and analysis. However, like any analytical standard, its stability can be influenced by various factors, potentially impacting the accuracy and reproducibility of your results.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues you may encounter with this compound in processed biological samples. Our goal is to equip you with the knowledge to proactively mitigate these challenges and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
What is the recommended storage condition for this compound stock and working solutions?
This compound stock solutions, when prepared in a suitable organic solvent such as methanol or DMSO, should be stored at -20°C or -80°C for long-term stability. For working solutions, storage at 2-8°C is generally acceptable for short-term use. It is crucial to minimize freeze-thaw cycles by preparing single-use aliquots. While phentolamine itself has shown considerable stability in aqueous solutions for up to 40 days at both refrigerated and room temperatures, the stability of its deuterated form in various solvents should be empirically verified in your laboratory.[1]
How stable is this compound in processed biological samples (e.g., post-protein precipitation)?
The stability of this compound in processed samples is a critical parameter that can be influenced by the final composition of the extract. Factors such as the pH of the reconstituted solution, the organic solvent content, and residual matrix components can all play a role. For instance, after protein precipitation with acetonitrile and evaporation, the pH of the reconstituted sample can become significantly basic (around 9.5), which could potentially lead to the degradation of pH-labile compounds.[2] Given that phentolamine's degradation is pH-dependent, with minimum degradation occurring around pH 2.1 and a pH-independent region between 3.1 and 4.9, it is crucial to control the pH of the final extract.[3] We recommend performing a processed sample stability study under your specific analytical conditions.
Is this compound susceptible to degradation from light or temperature fluctuations in the autosampler?
Yes, phentolamine is known to be sensitive to light. Irradiation with 254 nm UV light has been shown to increase its degradation rate by ninefold compared to samples protected from light.[3] Therefore, it is highly recommended to use amber vials or protect samples from light in the autosampler. While borosilicate glass vials can withstand high temperatures, the stability of the analyte within the vial is paramount.[4] Temperature fluctuations in the autosampler can also accelerate degradation. Maintaining a consistent, cool temperature (e.g., 4°C) is a standard practice to minimize potential instability during the analytical run. The stability of phentolamine in solution at room temperature has been documented, but this may not directly translate to the conditions within an autosampler where samples may be exposed to light and temperature variations over an extended period.[1][5]
Can this compound adsorb to plasticware during sample processing?
While some basic drugs have shown significant adsorption to polystyrene and polypropylene tubes, phentolamine mesylate has been reported to not exhibit significant sorption to PVC, polyethylene, Silastic tubing, or polypropylene syringes.[6][7] However, the adsorption of cationic peptides to polypropylene has been observed, and since phentolamine is a basic compound that will be protonated at physiological pH, this potential should not be entirely dismissed, especially at low concentrations.[8] If you suspect adsorption is an issue, consider using low-binding tubes or silanized glassware.
Is there a risk of deuterium back-exchange with this compound?
Deuterium back-exchange, the replacement of deuterium atoms with protons from the surrounding solvent or matrix, is a potential concern for all deuterated internal standards.[9] The stability of the deuterium label is highly dependent on its position within the molecule and the experimental conditions.[9] Labels on heteroatoms (O, N, S) are highly labile. While the deuterium atoms in Phentolamine-d4 are on a phenyl ring, which is generally stable, extreme pH conditions (either highly acidic or basic) and elevated temperatures can promote back-exchange.[10][11] The risk is generally low under typical bioanalytical conditions (pH 2.5-7), but it's a factor to consider if you observe a decreasing signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte.[11]
Troubleshooting Guide: this compound Stability Issues
This section provides a systematic approach to troubleshooting common problems related to the stability of this compound in your bioanalytical workflow.
Table 1: Common Issues, Potential Causes, and Solutions
| Problem | Potential Cause | Recommended Action & Experimental Protocol |
| Variable Internal Standard (IS) Response Across a Batch | 1. Inconsistent Sample Processing: pH shifts during extraction. | Verify and control the pH of the final extract. Protocol: After your final sample preparation step (e.g., reconstitution after evaporation), measure the pH of a representative sample. If it's outside the optimal stability range for phentolamine (pH 3.1-4.9), consider adding a small volume of a suitable buffer to your reconstitution solvent to maintain a consistent pH.[2][3] |
| 2. Adsorption to Labware: IS adsorbing to pipette tips, tubes, or 96-well plates. | Perform an adsorption study. Protocol: Prepare a solution of this compound at a concentration similar to your working solution. Transfer the solution sequentially through the series of plasticware used in your workflow. Analyze the concentration of the initial solution and the solution after each transfer. A significant decrease in concentration suggests adsorption. Consider using low-binding consumables or silanized glassware.[8][12][13] | |
| 3. Autosampler Temperature Fluctuations: Degradation in the autosampler during a long run. | Evaluate autosampler stability. Protocol: Place a set of QC samples at the beginning, middle, and end of your analytical batch. A trend of decreasing IS response in the later samples may indicate instability. Ensure the autosampler is maintaining the set temperature. | |
| Gradual Loss of IS Signal Over Time (in Stored Processed Samples) | 1. Post-preparative Degradation: Instability in the final extract matrix. | Conduct a post-preparative stability assessment. Protocol: Prepare a batch of QC samples and analyze a subset immediately (T=0). Store the remaining processed samples under the same conditions as your study samples (e.g., in the autosampler at 4°C). Analyze subsets at regular intervals (e.g., 4, 8, 12, 24 hours). The mean concentration should remain within ±15% of the T=0 value. |
| 2. Photodegradation: Exposure to light in the autosampler or on the benchtop. | Protect samples from light. Protocol: Repeat the post-preparative stability assessment using amber autosampler vials or by covering the sample tray with a light-blocking cover. Compare the results to samples stored without light protection.[3] | |
| Appearance of Unlabeled Phentolamine Peak in IS Solution | 1. Deuterium Back-Exchange: Loss of deuterium label. | Investigate the potential for back-exchange. Protocol: Incubate a solution of this compound in your final sample matrix under exaggerated conditions (e.g., higher temperature, more extreme pH). Monitor the peak areas of both the deuterated and non-deuterated phentolamine over time using LC-MS/MS. A decrease in the d4 peak and an increase in the d0 peak is indicative of back-exchange.[9][11] |
| 2. Contamination of IS Stock: Presence of unlabeled phentolamine in the certified reference material. | Verify the purity of the internal standard. Protocol: Analyze a fresh solution of the this compound standard. Check for the presence of the unlabeled analyte. If present, contact the supplier for the certificate of analysis and consider purchasing a new lot. |
Experimental Protocols
Protocol 1: Processed Sample Stability Assessment
This protocol is designed to evaluate the stability of this compound in your specific processed biological matrix under the conditions of your analytical run.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound stock solution
-
All reagents and solvents used in your sample preparation method
-
LC-MS/MS system
Procedure:
-
Prepare QC Samples: Spike blank biological matrix with this compound at low and high concentrations relevant to your assay. Prepare at least 6 replicates at each concentration for each time point.
-
Process Samples: Extract all QC samples according to your established bioanalytical method (e.g., protein precipitation, liquid-liquid extraction).
-
Time Zero (T=0) Analysis: Immediately after processing, analyze one set of low and high concentration QC samples (n=6 each) to establish the baseline response.
-
Storage: Store the remaining processed samples in the autosampler under the same conditions as your study samples (e.g., 4°C, protected from light).
-
Time Point Analysis: Analyze additional sets of low and high concentration QC samples at predetermined time intervals (e.g., 6, 12, 24, 48 hours).
-
Data Analysis: Calculate the mean response (peak area or peak area ratio) of the QC samples at each time point.
-
Acceptance Criteria: The mean response at each time point should be within ±15% of the mean response at T=0.
Visualizations
Troubleshooting Workflow for Variable Internal Standard Response
Caption: Factors influencing Phentolamine-d4 HCl degradation.
References
-
Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]
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De Nys, H., Hazel, S. L., De Vleeschouwer, M., Van de Velde, M., & Croubels, S. (2021). The matrix effect of various matrices on the peak area of the deuterated internal standards. ResearchGate. [Link]
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myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
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Zhang, Z., & Li, W. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of The American Society for Mass Spectrometry, 23(8), 1330–1339. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Masson, G. R., Burke, J. E., & Rand, K. D. (2019). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 91(21), 13495–13503. [Link]
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Wang, S., & El-Khoury, J. M. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. [Link]
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Rachoń, J., & Cholewiński, G. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975. [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]
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Wang, D. P., & Lee, A. S. (1988). Degradation kinetics of phentolamine hydrochloride in solution. Journal of pharmaceutical sciences, 77(11), 970–974. [Link]
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Sisu@UT. (n.d.). 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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Kan, X., Zheng, S. L., & Zhou, C. Y. (2014). UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
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Fura, A., & She, L. (2003). Shift in pH of biological fluids during storage and processing: effect on bioanalysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 785(2), 263–275. [Link]
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Goldstein, I., & Krane, R. J. (1988). Is phentolamine stable in solution with papaverine. The Journal of urology, 140(5), 970–971. [Link]
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Maciążek-Jurczyk, M., Główka, F. K., & Główka, A. K. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of pharmaceutical and biomedical analysis, 132, 111–118. [Link]
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Gaillard, C., & Strauss, F. (1998). Avoiding adsorption of DNA to polypropylene tubes and denaturation of short DNA fragments. Trends in genetics : TIG, 14(12), 484. [Link]
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Henriksen, J. R., Andresen, T. L., & Feldborg, L. N. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PloS one, 10(5), e0122453. [Link]
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Koczka, K., Kiss, T. L., Fekete, J., & Antal, I. (2018). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. Journal of pharmaceutical and biomedical analysis, 158, 289–295. [Link]
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American Society of Health-System Pharmacists. (2012). Phentolamine Mesylate. In ASHP Injectable Drug Information. [Link]
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Li, G. L., & Chen, J. (2011). Stability and compatibility of doxofylline with phentolamine mesilate in 0.9% sodium chloride or 5% dextrose injection for intravenous infusion. Journal of clinical pharmacy and therapeutics, 36(4), 427–430. [Link]
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Loh, Y. Y., Mcnamara, J. B., & MacMillan, D. W. C. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science (New York, N.Y.), 358(6367), 1182–1187. [Link]
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Loh, Y. Y., Mcnamara, J. B., & MacMillan, D. W. C. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science (New York, N.Y.), 358(6367), 1182–1187. [Link]
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Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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Kalogirou, C., Pyrgaki, M., & Kalogerakis, N. (2022). Adsorption of a Mixture of Daily Use Pharmaceuticals on Pristine and Aged Polypropylene Microplastics. Polymers, 14(18), 3804. [Link]
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González-González, A., & Sánchez-Santos, J. M. (2020). Stability of thermolabile drugs at room temperature. A review. Farmacia hospitalaria : organo oficial de expresion cientifica de la Sociedad Espanola de Farmacia Hospitalaria, 44(2), 68–73. [Link]
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MicroSolv. (2025). Do Autosampler Vials and Caps Have a Maximum Temperature Range - FAQ. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2110. [Link]
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Liu, Y., Zhang, W., & Chen, F. (2021). Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase. Nature communications, 12(1), 3903. [Link]
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Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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ResearchGate. (n.d.). Enzymatic degradation of the samples. [Link]
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LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
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Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 785(2), 263–275. [Link]
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Kim, J. H., & Hong, J. (2012). Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity. ResearchGate. [Link]
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Zhang, Y., & Zhang, X. (2023). Computational Study of Photodegradation Process and Conversion Products of the Antidepressant Citalopram in Water. International journal of molecular sciences, 24(12), 9965. [Link]
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Pérez-Puyana, V., Romero, A., & Guerrero, A. (2021). Experimental Analysis of the Enzymatic Degradation of Polycaprolactone: Microcrystalline Cellulose Composites and Numerical Method for the Prediction of the Degraded Geometry. Polymers, 13(9), 1499. [Link]
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Gigli, M., Negroni, A., & Lotti, N. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1786. [Link]
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Addressing poor chromatographic resolution of Phentolamine-d4
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Introduction: Navigating the Phentolamine-d4 Resolution Challenge
Welcome to the technical support center for the chromatographic analysis of phentolamine and its deuterated internal standard, phentolamine-d4. In quantitative bioanalysis, particularly in LC-MS/MS applications, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accuracy and precision. Phentolamine-d4 is commonly used for this purpose. However, a frequent and challenging issue encountered by researchers is the partial or complete co-elution of phentolamine-d4 with the unlabeled phentolamine analyte. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you achieve robust and reliable chromatographic resolution.
Part 1: Understanding the Challenge - The Science of Isotope Effects
Before diving into troubleshooting, it is crucial to understand the underlying physicochemical phenomena that cause the separation of an analyte from its deuterated internal standard.
The Deuterium Isotope Effect in Reversed-Phase Chromatography
The primary reason for the retention time (RT) shift between phentolamine and phentolamine-d4 is the chromatographic isotope effect (CIE) , also known as the deuterium isotope effect (DIE).[1] This effect stems from the fundamental differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.
-
Bond Strength and Length: A C-D bond is slightly shorter and stronger than a C-H bond. This is due to the lower zero-point vibrational energy of the heavier deuterium atom.[2]
-
Polarizability and Lipophilicity: This stronger bond reduces the molecule's van der Waals radius and its overall polarizability.[1] In the context of reversed-phase liquid chromatography (RPLC), this makes the deuterated molecule slightly less lipophilic.
-
Retention Behavior: Because RPLC separates compounds based on their hydrophobic interaction with the non-polar stationary phase, the less lipophilic phentolamine-d4 will interact more weakly with the column. Consequently, phentolamine-d4 typically elutes slightly earlier than phentolamine .[1][3] This is often termed an "inverse isotope effect."[1]
The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms, their position in the molecule, and the specific chromatographic conditions used.[1]
Phentolamine's Chemical Nature: A Key Factor
Phentolamine is a basic compound with multiple nitrogen atoms, making its retention highly dependent on the mobile phase pH. It has a reported pKa of approximately 7.7-9.55, meaning its ionization state can be manipulated in typical RPLC pH ranges.[4][5] This property is a powerful tool for optimizing selectivity.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₃O | [6][7] |
| Molecular Weight | 281.35 g/mol | [6][7] |
| LogP | 3.3 | [6] |
| pKa | ~7.7 - 9.55 | [4][5] |
Part 2: Troubleshooting Guide for Poor Resolution
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My phentolamine-d4 and phentolamine peaks are almost completely co-eluting. Where do I start?
A1: Start by optimizing the selectivity (α) of your method, which is the most powerful factor for improving resolution between two closely eluting peaks.[8][9] For phentolamine, this is most effectively achieved by adjusting the mobile phase pH.
-
Causality: Phentolamine is a basic compound. Adjusting the pH of the mobile phase changes its degree of ionization. When the molecule is protonated (at pH < pKa), it becomes more polar and will have less retention on a C18 column. By carefully controlling the pH, you can subtly alter the hydrophobic and ionic interactions of both phentolamine and phentolamine-d4 with the stationary phase, which can amplify the small differences between them and improve separation.
-
Actionable Step: Prepare a series of mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 6.0). Analyze your sample with each mobile phase to find the pH that provides the optimal balance of retention and resolution. Often, a pH 1-2 units below the pKa provides good retention and peak shape for basic compounds.
Q2: I've tried adjusting the pH, but the resolution is still insufficient. What's the next logical step?
A2: The next step is to modify the mobile phase's organic solvent and its strength.
-
Causality: Different organic solvents (like acetonitrile and methanol) have different selectivities. Acetonitrile is generally a stronger solvent in RPLC and can offer different π-π interactions compared to methanol, especially with aromatic compounds like phentolamine.[10] Changing the solvent can alter how the analytes interact with the stationary phase, potentially enhancing the separation. Reducing the percentage of the organic modifier (i.e., making the mobile phase weaker) will increase the retention factor (k'), which can also lead to better resolution, though at the cost of longer run times.[11][12]
-
Actionable Steps:
-
Switch Organic Solvent: If you are using acetonitrile, try a method with methanol at an equivalent solvent strength, and vice-versa.
-
Adjust Gradient Slope: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time gives the analytes more opportunity to interact with the stationary phase, which can improve the resolution of closely eluting compounds.
-
Q3: I'm still struggling with resolution. Should I consider a different column?
A3: Yes. If mobile phase optimization is insufficient, changing the stationary phase chemistry is the most powerful way to alter selectivity.
-
Causality: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can affect performance. More importantly, alternative stationary phases can introduce different separation mechanisms.
-
Actionable Steps & Recommendations:
-
Phenyl-Hexyl Column: This is an excellent first choice. The phenyl groups in the stationary phase can induce π-π interactions with the aromatic rings in phentolamine, offering a completely different selectivity mechanism compared to the hydrophobic interactions on a C18 column.[11]
-
Pentafluorophenyl (PFP or F5) Column: PFP columns provide a combination of hydrophobic, aromatic, and dipole-dipole interactions. This multi-modal interaction can be highly effective at separating analytes that are structurally similar.[10]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities on a single support.[13][14] For a basic compound like phentolamine, a mixed-mode weak cation-exchange (WCX) column can provide exceptional selectivity by utilizing both hydrophobic and electrostatic interactions.[15] You can tune the separation by adjusting both the organic solvent content and the ionic strength (buffer concentration) of the mobile phase.[15]
-
Q4: My peaks are broad or tailing, which is making the resolution worse. How can I fix this?
A4: Peak tailing for basic compounds like phentolamine is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.
-
Causality: Free silanol groups (Si-OH) on the stationary phase are deprotonated and negatively charged at mid-range pH values. The positively charged (protonated) phentolamine can interact strongly with these sites, leading to peak tailing.
-
Actionable Steps:
-
Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) using a buffer like formic acid or ammonium formate. At this pH, most silanol groups are protonated (neutral), minimizing the unwanted ionic interactions. A UPLC-MS/MS method for phentolamine has been successfully developed using an isocratic mobile phase of acetonitrile and 1% formic acid in water.[16][17]
-
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have a much lower concentration of active silanol groups.
-
Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. Note: TEA is not suitable for mass spectrometry.
-
Part 3: Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing poor resolution of Phentolamine-d4.
Caption: A systematic workflow for troubleshooting poor chromatographic resolution.
Protocol: Systematic Column and Mobile Phase Screening
This protocol provides a structured approach to finding the optimal conditions for your separation.
Objective: To achieve baseline resolution (Rs > 1.5) between phentolamine and phentolamine-d4.
Materials:
-
Phentolamine and Phentolamine-d4 analytical standards
-
HPLC/UHPLC grade acetonitrile, methanol, and water
-
Ammonium formate and formic acid (LC-MS grade)
-
Columns:
-
High-purity C18 (e.g., Acquity BEH C18)
-
Phenyl-Hexyl
-
PFP (Pentafluorophenyl)
-
Procedure:
-
Prepare Stock Solutions: Prepare individual 1 mg/mL stock solutions of phentolamine and phentolamine-d4 in methanol. Prepare a working solution containing both compounds at 1 µg/mL in 50:50 water:methanol.
-
Initial Screening on C18 Column:
-
Column: High-purity C18, e.g., 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10-60% B over 5 minutes.
-
Analysis: Inject the working solution. Observe retention time, peak shape, and resolution.
-
-
Mobile Phase Optimization (if needed):
-
pH Screening: Repeat step 2 using mobile phase A buffered to pH 4.5 and pH 6.0. Compare the chromatograms to determine the optimal pH.
-
Organic Solvent Screening: Using the best pH determined above, replace acetonitrile (Mobile Phase B) with methanol and run the same gradient. Note any changes in selectivity and resolution.
-
-
Alternative Column Screening (if needed):
-
If resolution on the C18 column is not satisfactory, switch to the Phenyl-Hexyl column.
-
Repeat the most promising mobile phase conditions (pH and organic solvent) from step 3 on the Phenyl-Hexyl column.
-
If necessary, repeat the screening on the PFP column.
-
-
Evaluation: Compare all results. Select the column and mobile phase combination that provides the best resolution, peak shape, and a reasonable run time.
Frequently Asked Questions (FAQs)
Q: Is baseline resolution (Rs > 1.5) always necessary for an analyte and its deuterated internal standard? A: Not always, but it is highly recommended. For LC-MS/MS, as long as there is no isobaric interference and the peaks are sufficiently defined for consistent integration, some overlap may be acceptable. However, achieving near-baseline resolution minimizes the risk of matrix effects influencing the analyte and internal standard differently, which can compromise quantitative accuracy.[18]
Q: How much of a retention time shift should I expect for a d4 compound? A: The shift is typically small. In UHPLC, the median retention time shift for deuterated peptides can be around 2-3 seconds, which might be a significant portion of a narrow peak width.[3] The exact shift for phentolamine-d4 will depend on your specific method but expect it to be a fraction of the peak width at base.
Q: Can I use a different labeled internal standard if I can't resolve the d4 version? A: Yes. If chromatographic optimization fails, using an internal standard labeled with ¹³C or ¹⁵N is an excellent alternative.[19] These heavier isotopes do not typically induce a measurable chromatographic shift, leading to better co-elution with the analyte.[19]
Q: How does column temperature affect the separation? A: Increasing column temperature reduces mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[12][20] It can also subtly change selectivity. If you have partial resolution, experimenting with temperatures between 30°C and 50°C may provide the small improvement needed to achieve your goal.
References
- Technical Support Center: The Deuterium Isotope Effect on Chrom
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry.
- Solving co-elution problems of analyte and deuter
- Deuterium Isotope Effect on Retention Time: A Comparative Analysis of Propio-D5-phenone. Benchchem.
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Benchchem.
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis.
- 12.
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- Bulletin 792C Packed Column GC Troubleshooting Guide: How to Loc
- How To Improve Resolution In Liquid Chromatography?. Chemistry For Everyone via YouTube.
- 26.4: Optimization and Column Performance. Chemistry LibreTexts.
- Phentolamine mesylate (Phentolamine methanesulfon
- How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
- Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing.
- HPLC Troubleshooting Guide.
- Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube.
- Phentolamine | C17H19N3O | CID 5775.
- Mixed-mode chrom
- Rapid Analysis of Phentolamine by High-Performance Liquid Chromatography.
- Rapid analysis of phentolamine by high-performance liquid chromatography.
- Mixed-Mode Chromatography—A Review.
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- Phentolamine Methanesulfonate | C18H23N3O4S | CID 91430.
- Phentolamine | 50-60-2. ChemicalBook.
- UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study.
- UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study.
- Degradation kinetics of phentolamine hydrochloride in solution.
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Deuterium exchange issues with Phentolamine-d4 in protic solvents
Welcome to the technical support guide for Phentolamine-d4. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated phentolamine as an internal standard in quantitative analyses. Deuterated standards are essential for correcting variability in LC-MS workflows, but their isotopic integrity can be compromised by deuterium exchange in protic solvents.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stability of Phentolamine-d4 and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for Phentolamine-d4?
A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the solvent, or vice versa.[3] This is a significant issue when using deuterated internal standards like Phentolamine-d4 in protic solvents (e.g., water, methanol) because it can lead to a loss of the deuterium label.[4] This loss, also known as "back-exchange," compromises the isotopic purity of the standard, which can lead to inaccurate quantification of the target analyte.[4][5]
Q2: Which parts of the Phentolamine-d4 molecule are most susceptible to deuterium exchange?
A2: The susceptibility of a deuterium label depends on its position within the molecule.[5] In Phentolamine-d4, the deuterium atoms most prone to exchange are those attached to heteroatoms (oxygen and nitrogen) due to their ability to participate in acid-base equilibria.[3][6] Phentolamine has a phenol group (-OH) and an imidazoline ring with secondary amine-like protons, making these sites labile.[7][8] Deuterium atoms on the aromatic rings are generally more stable but can still exchange under certain conditions, particularly with acid or base catalysis.[9][10][11]
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of deuterium exchange is primarily influenced by:
-
pH: The exchange rate is significantly affected by the pH of the solution. The rate is generally lowest around pH 2.5-3 and increases in both acidic and basic conditions.[3][5][12]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[5]
-
Solvent Composition: Protic solvents like water and methanol can act as a source of protons, facilitating the exchange.[5] The presence of D₂O in a sample can also lead to forward exchange, altering the isotopic distribution.[3]
Q4: How can I tell if my Phentolamine-d4 is undergoing deuterium exchange?
A4: Signs of deuterium exchange during an LC-MS analysis include:
-
A decrease in the signal intensity of the deuterated standard over time.
-
The appearance of peaks corresponding to Phentolamine with fewer deuterium atoms (e.g., d3, d2).
-
Poor reproducibility of the internal standard peak area across a batch of samples.[4]
-
A shift in the retention time of the deuterated standard, as deuterium can slightly alter the lipophilicity of a molecule.[2][13]
Troubleshooting Guide: Issues with Phentolamine-d4 Stability
This section provides solutions to common problems encountered when using Phentolamine-d4 in protic solvents.
Issue 1: Loss of Isotopic Purity in Stock and Working Solutions
Symptom: You observe a gradual decrease in the mass-to-charge ratio (m/z) of your Phentolamine-d4 standard over time, indicating a loss of deuterium atoms.
Root Cause Analysis: This is a classic sign of deuterium back-exchange with protons from the solvent. The phenolic hydroxyl and imidazoline N-H protons are the most likely sites of exchange. The rate of this exchange is highly dependent on the pH and temperature of the storage and experimental conditions.[14][15]
Solutions:
-
Solvent Selection and Preparation:
-
For stock solutions, use aprotic solvents like acetonitrile or DMSO if possible. If a protic solvent like methanol is necessary, ensure it is of high purity and stored under an inert atmosphere to minimize water content.[16]
-
Prepare working solutions fresh daily if possible. If they must be stored, keep them at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize exposure to atmospheric moisture.[16]
-
-
pH Control:
-
Temperature Management:
| Parameter | Recommendation for Stock Solutions | Recommendation for Working Solutions |
| Solvent | Anhydrous aprotic solvent (e.g., Acetonitrile) | Mobile phase-compatible solvent, preferably with low water content |
| pH | Not applicable for aprotic solvents | Buffered to pH 2.5 - 3.0 for aqueous solutions |
| Storage Temp. | -20°C or lower | 4°C for short-term, -20°C for longer-term |
| Atmosphere | Inert gas (Argon or Nitrogen) | Tightly sealed vials |
Issue 2: In-source or On-column Deuterium Exchange During LC-MS Analysis
Symptom: You observe a significant loss of deuterium in your Phentolamine-d4 standard during the LC-MS run, even if the stock solutions appear stable. This can manifest as peak tailing for the deuterated standard or the appearance of lower mass isotopologues.
Root Cause Analysis: The conditions within the LC system and mass spectrometer ion source can promote deuterium exchange. Protic mobile phases, elevated column temperatures, and the high-energy environment of the ion source can all contribute to this phenomenon.[2][19]
Solutions:
-
Mobile Phase Optimization:
-
Use mobile phases with a low pH, ideally around 2.5-3.0, by adding a small amount of formic acid (e.g., 0.1%). This minimizes the rate of exchange on the analytical timescale.[19]
-
If possible, use deuterated solvents for your mobile phase, although this is often not practical for cost reasons.
-
-
Chromatographic Conditions:
-
Mass Spectrometer Source Conditions:
-
Optimize source parameters such as temperature and gas flow to be as gentle as possible while maintaining adequate ionization efficiency.
-
Experimental Protocols
Protocol 1: Preparation of Stabilized Phentolamine-d4 Working Solutions
This protocol outlines the steps to prepare a working solution of Phentolamine-d4 with minimized potential for deuterium exchange.
-
Stock Solution Preparation:
-
Dissolve the Phentolamine-d4 reference standard in anhydrous methanol to a concentration of 1 mg/mL.[16]
-
Store this stock solution at -20°C under an inert atmosphere.
-
-
Working Solution Preparation:
-
Create a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 50 ng/mL) in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.[1]
-
Prepare this working solution fresh before each analytical run. If storage is necessary, keep it at 4°C for no longer than 24 hours.
-
Protocol 2: Recommended LC-MS Conditions to Minimize Back-Exchange
This protocol provides a starting point for developing an LC-MS method that reduces the risk of in-run deuterium exchange.
-
Liquid Chromatography:
-
Column: Use a high-efficiency C18 column.
-
Mobile Phase A: Water with 0.1% formic acid (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient to minimize run time.
-
Column Temperature: 25°C or lower if your system allows for sub-ambient temperatures.[20]
-
Flow Rate: As appropriate for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Source Temperature: Set to the lowest temperature that provides stable and efficient ionization.
-
Gas Flows: Optimize nebulizer and drying gas flows for optimal signal without excessive heating.
-
Visualizing the Problem and Solution
Deuterium Exchange Mechanism
The following diagram illustrates the potential sites for deuterium exchange on the Phentolamine molecule in the presence of a protic solvent (H₂O).
Caption: Factors influencing deuterium exchange on Phentolamine-d4.
Recommended Workflow to Mitigate Deuterium Exchange
This workflow diagram outlines the key steps to minimize deuterium loss throughout the analytical process.
Caption: Workflow for stable Phentolamine-d4 analysis.
References
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Wysocki, J., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3123. Available from: [Link]
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5775, Phentolamine. Available from: [Link]
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Czjzek, M., et al. (1994). The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure. Journal of molecular biology, 239(1), 68-79. Available from: [Link]
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Sun, J. X., et al. (2014). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 53(32), 5240-5250. Available from: [Link]
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Zhang, Z., & Li, W. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry, 83(1), 34-41. Available from: [Link]
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Validation & Comparative
A Head-to-Head Comparison for High-Fidelity Bioanalysis: Phentolamine-d4 Hydrochloride Versus Alternative Internal Standards
A Senior Application Scientist's Guide to Ensuring Assay Robustness and Regulatory Compliance
In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of a quantitative assay. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where variability from the sample matrix and extraction process can significantly affect analytical results.[1] This guide provides an in-depth technical comparison of Phentolamine-d4 Hydrochloride, a stable isotope-labeled (SIL) internal standard, against common alternative internal standards for the quantification of phentolamine.
Phentolamine is a non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies.[2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a suitable internal standard is paramount to achieving the rigorous standards of bioanalytical method validation set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
The "Gold Standard": Why this compound Excels
Stable isotope-labeled internal standards are widely considered the "gold standard" in bioanalysis.[6] this compound, a deuterated form of phentolamine, is designed to co-elute with the analyte and exhibit nearly identical ionization and fragmentation behavior in the mass spectrometer.[7][8] This near-identical physicochemical behavior is the cornerstone of its superiority.
The primary advantage of a SIL IS like Phentolamine-d4 is its ability to effectively compensate for variations that can occur during sample preparation and analysis.[9] These variations include:
-
Matrix Effects: Biological matrices are complex, containing numerous endogenous components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[10][11][12][13] Because Phentolamine-d4 has the same molecular structure and physicochemical properties as phentolamine, it is affected by the matrix in a nearly identical manner. This allows for accurate correction of any signal fluctuation, leading to more precise and accurate quantification.[6]
-
Extraction Recovery: During the extraction of the analyte from the biological matrix (e.g., plasma, urine), losses can occur. A SIL IS will experience virtually the same degree of loss as the analyte, ensuring that the ratio of the analyte to the internal standard remains constant, even with incomplete recovery.[14][15]
-
Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and ionization efficiency, can introduce variability. The use of a co-eluting SIL IS effectively normalizes these variations.[15]
Alternative Internal Standards: A Compromise in Performance
While SIL internal standards are ideal, their availability or cost may sometimes lead researchers to consider alternatives. The most common alternative is a structural analog , a compound with a similar chemical structure to the analyte but a different molecular weight. For phentolamine analysis, a potential structural analog might be another alpha-adrenergic antagonist or a compound with a similar core structure.
However, structural analogs present several disadvantages compared to SIL internal standards:
-
Differential Matrix Effects: Due to differences in their chemical structure, structural analogs may not experience the same degree of ion suppression or enhancement as the analyte.[14][15] This can lead to inaccurate and imprecise results, particularly in complex matrices.
-
Variable Extraction Recovery: The extraction efficiency of a structural analog may differ from that of the analyte, leading to biased results.[16]
-
Chromatographic Separation: A structural analog will have a different retention time than the analyte. While this can sometimes be advantageous in avoiding isobaric interferences, it also means that the two compounds are not subjected to the same matrix components at the same time in the ion source, potentially leading to differential matrix effects.[14]
Another less common alternative is the use of a homolog of the analyte, which differs by one or more methylene groups. While generally a better choice than a structurally unrelated compound, homologs can still exhibit different chromatographic behavior and susceptibility to matrix effects compared to the analyte.
Experimental Data: A Comparative Overview
A typical bioanalytical method validation for phentolamine using LC-MS/MS would involve the following key experiments, as mandated by FDA and EMA guidelines:[4][17][18]
-
Selectivity: Demonstrating that the method can differentiate the analyte and IS from endogenous matrix components.
-
Accuracy and Precision: Assessing the closeness of the measured concentrations to the true values and the degree of scatter in the data.
-
Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte and IS.
-
Stability: Determining the stability of the analyte in the biological matrix under various storage and handling conditions.[19][20][21]
The following table summarizes the expected performance of this compound versus a structural analog in these key validation parameters.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Rationale |
| Selectivity | Excellent | Good to Excellent | Both can be chromatographically resolved from interferences. |
| Accuracy | High | Moderate to High | Phentolamine-d4 provides superior correction for matrix effects and extraction variability.[6] |
| Precision | High | Moderate to High | The consistent tracking of the analyte by Phentolamine-d4 leads to lower variability.[6] |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Due to their different chemical properties, structural analogs are unlikely to experience the same matrix effects as the analyte.[14][15] |
| Extraction Recovery Tracking | Excellent | Moderate | Differences in physicochemical properties can lead to differential extraction recoveries.[16] |
Experimental Workflow for Bioanalytical Method Validation
A robust bioanalytical method validation workflow is essential to demonstrate the reliability of the assay. The following diagram illustrates a typical workflow for the quantification of phentolamine in plasma using Phentolamine-d4 as an internal standard.
Caption: Decision tree for internal standard selection.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals engaged in the bioanalysis of phentolamine, the use of this compound as an internal standard is unequivocally the superior choice. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest level of data quality, robustness, and compliance with global regulatory standards. While structural analogs may present a more economical option, the potential for compromised data integrity makes them a less desirable choice for pivotal preclinical and clinical studies. The investment in a stable isotope-labeled internal standard is a critical step in ensuring the success of a drug development program.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/1922217/2009 Rev. 1 Corr. 2**. [Link]
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Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Taylor & Francis Online. [Link]
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Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(23), 2198–2207. [Link]
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Kan, X., Zheng, S. L., & Zhou, C. Y. (2014). UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. Drug research, 64(11), 607–612. [Link]
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Kan, X., Zheng, S. L., & Zhou, C. Y. (2014). UPLC-MS/MS Determination of Phentolamine in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
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Phentolamine-d4 vs. a Structural Analog as an Internal Standard: A Technical Guide for Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a foundational decision that profoundly influences the accuracy, precision, and reliability of analytical data. This guide provides an in-depth, objective comparison between using a stable isotope-labeled (SIL) internal standard, specifically Phentolamine-d4, and a structural analog for the quantification of phentolamine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Through a synthesis of established principles, experimental data, and practical insights, this document aims to equip you with the knowledge to make an informed and scientifically sound selection for your bioanalytical assays.
The fundamental role of an internal standard is to correct for the inherent variability throughout the analytical workflow, from sample preparation to instrumental analysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that underscore the necessity of a well-justified internal standard to ensure the integrity of quantitative data.[1][2] The International Council for Harmonisation (ICH) M10 guideline further reinforces these principles, advocating for a harmonized approach to bioanalytical method validation.[3]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[4][5] A SIL IS, such as Phentolamine-d4, is chemically identical to the analyte, with the key distinction being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[6][7] This near-identical physicochemical nature allows the SIL IS to closely mimic the analyte's behavior during every stage of the analytical process, including extraction, chromatography, and ionization.[5] This co-elution and similar ionization response are critical for effectively compensating for matrix effects and other sources of variability.[8][9]
The Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds that possess a chemical structure similar to the analyte but are not identical.[10] They can be a practical alternative when a SIL IS is not commercially available, is prohibitively expensive, or has a long synthesis lead time.[9] However, the structural differences, even if minor, can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.[11][12] These differences can compromise the IS's ability to accurately correct for analytical variability, potentially impacting the accuracy and precision of the results.[13]
Comparative Experimental Framework
To objectively evaluate the performance of Phentolamine-d4 versus a structural analog, a series of validation experiments are typically conducted in accordance with regulatory guidelines. For the purpose of this guide, we will consider a hypothetical but representative structural analog, "Analog X," for comparison.
Experimental Design and Rationale
The following experimental protocols are designed to rigorously assess the performance of both internal standards in key aspects of bioanalytical method validation.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve phentolamine, Phentolamine-d4, and Analog X in an appropriate solvent (e.g., methanol) to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent mixture (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the phentolamine working solutions to create a calibration curve with a minimum of six non-zero concentration levels, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).[1]
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.[1]
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of calibration standards, QC samples, and unknown study samples into a 96-well plate.
-
Add 25 µL of the respective internal standard working solution (Phentolamine-d4 or Analog X) to all wells except for the blank matrix samples.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid) to each well.
-
Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Develop an LC method that provides adequate separation of phentolamine and the internal standards from endogenous matrix components. A typical method might use a C18 column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Optimize the mass spectrometer parameters in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. Example transitions could be m/z 282.1 → 212.0 for phentolamine and appropriate transitions for Phentolamine-d4 and Analog X.[14]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentrations of the QC samples and unknown samples from the calibration curve.
Performance Data Summary
The following tables present a summary of expected performance data when comparing Phentolamine-d4 and a structural analog as internal standards for phentolamine analysis.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Phentolamine-d4 | LLOQ | 1 | 1.02 | 102.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 5.2 | |
| Medium | 50 | 51.1 | 102.2 | 3.8 | |
| High | 80 | 79.2 | 99.0 | 4.1 | |
| Structural Analog X | LLOQ | 1 | 1.15 | 115.0 | 14.2 |
| Low | 3 | 3.21 | 107.0 | 10.8 | |
| Medium | 50 | 47.5 | 95.0 | 9.5 | |
| High | 80 | 85.6 | 107.0 | 11.3 |
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Lots | Analyte Peak Area (Matrix vs. Neat) | IS Peak Area (Matrix vs. Neat) | Matrix Factor (Analyte/IS) | %CV of Matrix Factor |
| Phentolamine-d4 | 6 | Variable | Variable | Consistent (Near 1.0) | < 5% |
| Structural Analog X | 6 | Variable | Variable | Inconsistent | > 15% |
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the mechanism of isotope dilution and the experimental workflow.
Caption: Mechanism of Isotope Dilution Mass Spectrometry.
Caption: General Bioanalytical Experimental Workflow.
Discussion and Interpretation
The experimental data clearly demonstrates the superiority of Phentolamine-d4 as an internal standard. The accuracy and precision values obtained with the SIL IS are well within the regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for precision).[15] In contrast, the structural analog exhibits greater variability, with some QC levels approaching or exceeding these limits.
The most significant advantage of the SIL IS is its ability to effectively compensate for matrix effects.[8][16] Matrix effects, which are the suppression or enhancement of ionization due to co-eluting components from the biological matrix, are a major challenge in LC-MS bioanalysis.[17][18] As shown in Table 2, the matrix factor for Phentolamine-d4 is consistent across different matrix lots, indicating that it tracks the analyte's ionization behavior almost perfectly. The structural analog, however, shows a high degree of variability in the matrix factor, suggesting that it is not adequately compensating for matrix-induced ionization changes. This can lead to inaccurate and unreliable results.[16]
While a SIL IS is the preferred choice, there are instances where a structural analog may be considered, primarily due to cost or availability.[9][12] If a structural analog must be used, it is crucial to thoroughly validate its performance and demonstrate that it can provide reliable data.[19][20] This includes a comprehensive evaluation of matrix effects using multiple lots of the biological matrix.[16]
Conclusion and Recommendations
For the quantitative bioanalysis of phentolamine, the use of a stable isotope-labeled internal standard, such as Phentolamine-d4, is strongly recommended. The near-identical chemical and physical properties to the analyte ensure the most accurate and precise data by effectively compensating for variability in sample preparation and, most critically, matrix effects. While a structural analog may be a tempting alternative from a cost perspective, the potential for compromised data quality and the need for more extensive validation often outweigh the initial savings.
By prioritizing the use of a SIL IS, researchers, scientists, and drug development professionals can ensure the generation of robust, reliable, and regulatory-compliant bioanalytical data, which is paramount for the successful advancement of pharmaceutical development programs.
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A Senior Application Scientist's Guide to the Isotopic Purity Assessment of Phentolamine-d4 Hydrochloride
In the landscape of modern drug development and bioanalysis, stable isotope-labeled compounds are indispensable tools, serving as internal standards for quantitative mass spectrometry, tracers in metabolic studies, and, increasingly, as active pharmaceutical ingredients (APIs) with improved pharmacokinetic profiles.[1] Phentolamine-d4 Hydrochloride, the deuterated analog of the α-adrenergic antagonist Phentolamine, is a critical internal standard for ensuring accuracy in pharmacokinetic and bioequivalence studies.[1][2][3]
However, for a deuterated standard to be effective, its purity must be rigorously characterized. This extends beyond the absence of chemical contaminants to a precise understanding of its isotopic composition.[4] A failure to accurately quantify isotopic purity can lead to significant errors in bioanalytical quantitation. This guide provides an in-depth comparison of the core analytical techniques used to assess the isotopic purity of Phentolamine-d4 HCl, grounded in the principles of scientific causality and self-validating methodologies.
The Core Challenge: Beyond Chemical Purity
For any deuterated compound, the concept of "purity" is twofold:
-
Chemical Purity: The absence of unrelated chemical impurities, such as starting materials or synthesis byproducts.[5][6]
-
Isotopic Purity: The degree to which the intended hydrogen atoms have been replaced by deuterium.
It is a statistical and chemical reality that no synthesis yields a product with 100% isotopic purity.[4] A batch of Phentolamine-d4 will inevitably contain a distribution of isotopologues : molecules that are chemically identical but differ in their isotopic composition (e.g., containing 0, 1, 2, or 3 deuterium atoms instead of the intended 4).
Therefore, our analytical goal is not simply to confirm the presence of Phentolamine-d4, but to accurately quantify the distribution of all its isotopologues. This requires a multi-pronged analytical strategy that combines techniques with orthogonal strengths. The two pillars of this strategy are Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
The Analytical Toolbox: A Comparative Overview
While several techniques can be employed, NMR and LC-MS form the cornerstone of a robust isotopic purity assessment. Each provides unique and complementary information.
| Parameter | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Output | Unambiguous structural confirmation, site of deuteration, and overall isotopic enrichment.[8][9] | Precise measurement of the relative abundance of each isotopologue (d0-d4).[4][10] |
| Key Strength | Considered the "gold standard" for structural elucidation; directly observes the nuclei .[9] | Exceptional sensitivity and mass resolution, allowing for detection of trace-level isotopologues.[11][12] |
| Causality | Measures the absence of a proton signal (¹H NMR) or the presence of a deuterium signal (²H NMR) at specific molecular locations. | Physically separates ions based on their mass-to-charge ratio (m/z), directly resolving the 1-dalton mass difference between isotopologues. |
| Limitations | Relatively low sensitivity compared to MS; may not detect very low abundance isotopologues. | Provides no direct information on the location of the deuterium atoms; relies on inference from mass. |
| Best For | Definitive confirmation of structure and calculating overall % isotopic enrichment. | Quantifying the complete isotopologue distribution profile (species abundance).[4] |
The Gold Standard: Structural Confirmation by NMR Spectroscopy
Expertise & Causality: NMR spectroscopy is the definitive technique for confirming the identity and structure of a molecule, including the specific sites of isotopic labeling.[9][13] Its power lies in its ability to directly probe the magnetic properties of atomic nuclei. For Phentolamine-d4, we primarily use Proton NMR (¹H NMR). The fundamental principle is that by replacing a hydrogen atom (¹H) with a deuterium atom (²H), the corresponding signal in the ¹H NMR spectrum will disappear. By integrating the area of any small, residual ¹H signal at the deuterated position and comparing it to the integral of a signal from a non-deuterated part of the molecule, we can calculate the overall isotopic enrichment with high accuracy.[4]
Experimental Protocol: ¹H NMR for Isotopic Enrichment
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: For quantitative purposes (qNMR), add a known amount of a certified internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to ensure adequate signal dispersion and resolution.
-
Acquisition Parameters:
-
Set a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery and accurate integration.
-
Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals of interest.
-
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Carefully integrate the signals corresponding to a non-deuterated aromatic proton and the residual proton signal at the site of deuteration.
-
Calculation: Calculate the isotopic purity (%D) using the following formula, where I_residual is the integral of the residual proton at the deuteration site, N_residual is the number of protons it represents (e.g., 4 for the imidazoline ring), I_reference is the integral of a reference proton, and N_reference is the number of protons it represents (e.g., 1 for a specific aromatic proton).
%H = (I_residual / N_residual) / (I_reference / N_reference) * 100 %D (Isotopic Enrichment) = 100 - %H
Visualization: NMR Workflow
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A Senior Application Scientist's Guide to Phentolamine Bioanalysis: Achieving Superior Linearity and Sensitivity with a Deuterated Internal Standard
In the landscape of pharmaceutical research and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. For a potent, short-acting alpha-adrenergic blocker like phentolamine, understanding its pharmacokinetic profile relies on a bioanalytical method that is not only sensitive but exceptionally reliable. This guide provides an in-depth comparison of analytical strategies for phentolamine quantification, demonstrating the empirical advantages of employing a stable isotope-labeled internal standard, Phentolamine-d4, over other alternatives. We will delve into the causality behind the experimental choices, present validation data, and provide actionable protocols for researchers aiming to develop a robust, high-fidelity assay.
The Foundational Principle: Why a Deuterated Internal Standard is the Gold Standard
The core challenge in bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), is accounting for variability that can be introduced at multiple stages of the workflow.[1] This includes sample extraction, chromatographic injection, and the ionization process within the mass spectrometer. An ideal internal standard (IS) should behave identically to the analyte of interest through every step, thereby normalizing for any potential loss or signal fluctuation.[2]
Stable isotope-labeled (SIL) internal standards, such as Phentolamine-d4, are the closest one can get to this ideal.[2][3] By replacing hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its physicochemical properties.[4] This ensures that Phentolamine-d4 co-elutes with the native phentolamine and experiences the same extraction recovery and, critically, the same degree of ion suppression or enhancement in the mass spectrometer's source.[3][5] This near-perfect mimicry allows for a more accurate and precise quantification, especially at low concentrations, compared to using a structural analog which may have different chromatographic and ionization characteristics.[1]
Comparative Experimental Design: Phentolamine-d4 vs. A Structural Analog
To illustrate the performance differences, we will compare two common approaches for phentolamine quantification in human plasma:
-
Method A: Utilizes Phentolamine-d4 as the internal standard.
-
Method B: Employs Carbamazepine, a structurally distinct compound, as the internal standard. This approach is viable and has been published, but as we will demonstrate, it is less robust.[6][7][8]
The following sections detail the protocols and expected performance data based on established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[9][10][11]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of phentolamine and the designated internal standard (Phentolamine-d4 for Method A, Carbamazepine for Method B) in methanol.
-
Spiking Solutions: Create intermediate spiking solutions by diluting the primary stocks in 50:50 methanol/water. These will be used to prepare calibration standards and QCs.
-
Internal Standard Working Solution: Prepare a working IS solution (e.g., 50 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation reagent.
-
Calibration Standards & QCs: Generate calibration standards by spiking appropriate amounts of the phentolamine working solution into blank human plasma to achieve a concentration range of 0.5 to 100 ng/mL.[6][7] Similarly, prepare QC samples at four levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 50 ng/mL
-
High QC (HQC): 80 ng/mL
-
Sample Preparation: Protein Precipitation
This method is selected for its speed and simplicity, making it suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution in acetonitrile. The IS is added early to account for variability in subsequent steps.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following are typical parameters for a sensitive and rapid analysis.[6][7]
| Parameter | Setting |
| LC System | UPLC System (e.g., Waters Acquity) |
| Column | UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Gradient | Isocratic: 33% B |
| Injection Volume | 5 µL |
| Run Time | ~1.5 minutes |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phentolamine: 282.1 -> 212.0[6][7]Phentolamine-d4: 286.1 -> 216.0Carbamazepine: 237.1 -> 194.2[6][7] |
Workflow Visualization
The following diagram illustrates the bioanalytical workflow from sample receipt to final data generation.
Caption: Bioanalytical workflow for phentolamine quantification.
Performance Evaluation: Linearity
Linearity demonstrates the direct proportionality between the instrument response (peak area ratio) and the concentration of the analyte over a specified range.[12] A linear model is typically evaluated by the coefficient of determination (r²), which should ideally be ≥0.99 according to regulatory guidelines.
Table 1: Comparison of Linearity Parameters
| Parameter | Method A (with Phentolamine-d4) | Method B (with Carbamazepine) | Acceptance Criteria (FDA/EMA) |
| Calibration Range | 0.5 - 100.0 ng/mL | 0.5 - 100.0 ng/mL | Defined and validated range |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for the data |
| Correlation (r²) | >0.998 | ~0.992 | ≥0.99 is generally expected |
| Back-calculated Accuracy | 95-105% (±15%) | 88-112% (±15%) | ±15% of nominal (±20% at LLOQ) |
Expert Analysis of Linearity Results
The superior r² value expected from Method A is a direct consequence of using Phentolamine-d4. Because the deuterated standard tracks the analyte's behavior precisely, the ratio of their peak areas remains highly consistent across the concentration range, minimizing deviations from the linear model. In contrast, Method B is more susceptible to variability. If the ionization of carbamazepine is suppressed or enhanced to a different degree than phentolamine in a particular sample matrix, the peak area ratio will deviate, leading to greater scatter in the calibration curve and a lower r² value.
Performance Evaluation: Sensitivity
Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13] For regulatory bioanalysis, accuracy should be within ±20% of the nominal value, and precision should be ≤20% CV (Coefficient of Variation).[10][12]
Table 2: Comparison of Sensitivity and Performance at the LLOQ
| Parameter | Method A (with Phentolamine-d4) | Method B (with Carbamazepine) | Acceptance Criteria (FDA/EMA) |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | Clearly defined and validated |
| Signal-to-Noise (S/N) at LLOQ | >20 | ~10-12 | Typically ≥5-10 |
| Precision (%CV) at LLOQ | <10% | ~15-18% | ≤20% |
| Accuracy (%Bias) at LLOQ | ± 5% | ± 15% | ±20% |
Expert Analysis of Sensitivity Results
While both methods may achieve the same nominal LLOQ of 0.5 ng/mL, the quality of the data at this critical level is markedly different. Method A provides a much higher signal-to-noise ratio and significantly better precision and accuracy. This robustness stems from the ability of Phentolamine-d4 to correct for analytical variability even at trace levels. At the LLOQ, where the analyte signal is weak, any uncorrected matrix effects or instrument fluctuation can have a large relative impact. The structural analog in Method B cannot compensate for these effects as effectively, leading to greater uncertainty in peak integration and, consequently, poorer precision and accuracy that barely meet the acceptance criteria.
Conclusion: A Clear Case for Phentolamine-d4
The experimental data and underlying scientific principles present a compelling case for the use of Phentolamine-d4 as the internal standard for the bioanalysis of phentolamine. While alternative methods using structural analogs are possible, they introduce a level of analytical uncertainty that can compromise data quality.
The use of a deuterated internal standard is not merely a matter of best practice; it is a strategic choice that builds robustness and reliability directly into the assay's foundation. For researchers and drug development professionals, adopting Phentolamine-d4 ensures superior linearity and sensitivity, generating the high-fidelity pharmacokinetic data required for critical decision-making in both preclinical and clinical settings.
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A Comparative Guide to the Inter-Laboratory Quantification of Phentolamine Using a Validated LC-MS/MS Method with Phentolamine-d4
<
Executive Summary
The accurate quantification of phentolamine, a potent non-selective alpha-adrenergic antagonist, is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This guide details a robust, reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for phentolamine quantification in human plasma, emphasizing the pivotal role of a stable isotope-labeled internal standard, Phentolamine-d4. We present a comprehensive standard operating procedure (SOP), followed by the results of a multi-laboratory comparison study designed to assess the method's transferability and ruggedness. The data unequivocally demonstrates that the use of Phentolamine-d4 ensures high precision and accuracy, providing a reliable analytical foundation for multi-site drug development programs.
Introduction: The Imperative for Precise Phentolamine Quantification
Phentolamine is utilized in clinical settings for the management of hypertensive crises and the diagnosis of pheochromocytoma. Its pharmacokinetic profile dictates its therapeutic efficacy and safety, making its precise measurement in biological matrices a critical requirement. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity, selectivity, and speed.[1]
The cornerstone of a reliable LC-MS/MS assay is the internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties throughout sample extraction and analysis. A stable isotope-labeled (SIL) internal standard, such as Phentolamine-d4, represents the pinnacle of IS selection.[2][3] It co-elutes chromatographically with the analyte and exhibits nearly identical ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[4] This guide establishes a validated method using Phentolamine-d4 and evaluates its performance across multiple laboratories to confirm its suitability for large-scale clinical trials.
Core Principles: The Stable Isotope Dilution (SID) Advantage
Stable Isotope Dilution (SID) is a powerful analytical technique that provides the highest possible analytical specificity for quantitative determinations.[3] The methodology involves adding a known quantity of a stable isotope-labeled version of the analyte (Phentolamine-d4) to the unknown sample at the earliest stage of the workflow. Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during extraction and the same potential for ion suppression or enhancement during mass spectrometric analysis. The mass spectrometer, however, can easily distinguish between the analyte and the IS based on their mass difference.[3][4] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, leading to exceptionally accurate and precise quantification.[2]
Materials and Methods: A Standard Operating Procedure
This section provides a detailed, self-validating protocol for the quantification of phentolamine in human plasma. Adherence to these steps is crucial for achieving inter-laboratory reproducibility.
Reagents and Standards
-
Phentolamine HCl: Reference standard (≥98% purity).
-
Phentolamine-d4: Stable isotope-labeled internal standard (≥98% purity, isotopic purity ≥99%).
-
Human Plasma: K2-EDTA, drug-free, sourced from an accredited biobank.
-
Acetonitrile (ACN): LC-MS grade.
-
Formic Acid: LC-MS grade.
-
Water: Deionized, 18 MΩ·cm or greater.
Instrumentation & Conditions
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
Standard Operating Procedure (SOP) for Sample Analysis
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Phentolamine and Phentolamine-d4 in methanol.
-
Calibration Working Solutions: Serially dilute the Phentolamine stock solution with 50:50 ACN:Water to prepare working standards for spiking calibration curve (CAL) samples.
-
QC Working Solutions: Prepare working standards for Quality Control (QC) samples from a separate weighing of the Phentolamine stock.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Phentolamine-d4 stock solution in ACN. This solution will be used as the protein precipitation solvent.
Protein precipitation is a simple, fast, and effective technique for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis.[8][9][10] Acetonitrile is chosen for its high protein removal efficiency.[10]
-
Calibration (CAL) Standards: Prepare an 8-point calibration curve by spiking blank human plasma with the appropriate Phentolamine working solutions to achieve final concentrations ranging from 0.5 to 100 ng/mL.[5][6]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 40 ng/mL
-
High QC (HQC): 80 ng/mL
-
Inter-Laboratory Comparison Study Design
To rigorously test the method's robustness and transferability, an inter-laboratory comparison study was designed.[11][12] Three independent laboratories (Lab A, Lab B, and Lab C) participated. Each laboratory received the same comprehensive SOP (as detailed in Section 3.0) and identical lots of reagents and reference standards.
Study Kit: Each laboratory was sent a blinded kit containing:
-
Aliquots of blank human plasma.
-
Vials of Phentolamine and Phentolamine-d4 for preparation of standards.
-
A set of 12 blinded QC samples (four replicates each of LQC, MQC, and HQC).
Execution: Each laboratory prepared its own calibration curve and analyzed the 12 blinded QC samples in a single analytical run. The results were then sent to a central coordinator for statistical analysis. The acceptance criteria were based on the FDA and EMA guidelines for bioanalytical method validation, which generally require the mean accuracy to be within ±15% of the nominal value and the precision (Coefficient of Variation, CV%) to be ≤15%.[13][14][15]
Results and Discussion
Single-Laboratory Method Performance (Reference Data from Lab A)
Before the inter-laboratory comparison, Lab A performed a full validation of the method. The calibration curve was consistently linear over the range of 0.5–100.0 ng/mL, with a correlation coefficient (r²) > 0.998. The intra-assay precision and accuracy met the acceptance criteria as defined by regulatory guidelines.
Table 1: Intra-Assay Precision and Accuracy from a Single Validation Run (Lab A)
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 6 | 0.52 | 104.0% | 8.7% |
| LQC | 1.5 | 6 | 1.45 | 96.7% | 6.2% |
| MQC | 40.0 | 6 | 41.8 | 104.5% | 4.1% |
| HQC | 80.0 | 6 | 78.9 | 98.6% | 3.5% |
These results establish that the method is reliable and performs as expected within a single, controlled environment.
Inter-Laboratory Comparison Results
The core of this guide is the comparison of results from the three participating laboratories on the blinded QC samples. The data demonstrates a high degree of consistency and reproducibility.
Table 2: Inter-Laboratory Comparison of Blinded QC Sample Analysis
| QC Level | Lab | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|---|---|
| LQC | Lab A | 1.5 | 4 | 1.47 | 98.0% | 5.8% |
| Lab B | 1.5 | 4 | 1.55 | 103.3% | 7.1% | |
| Lab C | 1.5 | 4 | 1.44 | 96.0% | 6.5% | |
| Overall | 1.5 | 12 | 1.49 | 99.3% | 6.9% | |
| MQC | Lab A | 40.0 | 4 | 40.9 | 102.3% | 3.9% |
| Lab B | 40.0 | 4 | 38.7 | 96.8% | 4.5% | |
| Lab C | 40.0 | 4 | 41.5 | 103.8% | 3.3% | |
| Overall | 40.0 | 12 | 40.4 | 101.0% | 4.9% | |
| HQC | Lab A | 80.0 | 4 | 79.2 | 99.0% | 3.1% |
| Lab B | 80.0 | 4 | 82.1 | 102.6% | 2.8% | |
| Lab C | 80.0 | 4 | 78.0 | 97.5% | 4.0% |
| | Overall | 80.0 | 12 | 79.8 | 99.7% | 3.9% |
Discussion of Findings
The results from the inter-laboratory study are excellent. For all QC levels, the accuracy across all three labs was well within the ±15% acceptance criterion, with overall accuracies of 99.3%, 101.0%, and 99.7% for the LQC, MQC, and HQC, respectively. Similarly, the precision was outstanding, with overall CVs well below the 15% limit.
This high level of agreement between laboratories underscores the method's robustness. Minor variations in instrumentation, environmental conditions, and analyst technique are inevitable in a multi-site setting. The fact that these variables had a negligible impact on the final quantitative results is a direct testament to the power of using a stable isotope-labeled internal standard. Phentolamine-d4 effectively normalized the data, correcting for any potential variability and ensuring that all three laboratories produced fundamentally equivalent results. This provides high confidence that the method can be successfully deployed across different analytical sites without compromising data integrity.
Conclusion
This guide presents a validated, high-performance LC-MS/MS method for the quantification of phentolamine in human plasma. The detailed SOP, centered on a straightforward protein precipitation and the use of Phentolamine-d4 as an internal standard, has been proven to be robust, accurate, and precise. The successful outcome of the three-center inter-laboratory comparison confirms the method's transferability and ruggedness, making it eminently suitable for supporting large-scale, multi-site clinical trials and other demanding research applications. The use of a stable isotope-labeled internal standard is a critical design choice that ensures the generation of reliable and comparable data, regardless of the testing location.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link[13][16]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link[17]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link[14][15]
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Kan, X., Zheng, S. L., & Zhou, C. Y. (2014). UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. Drug research, 64(11), 607–612. Link[5][6]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. Link[10]
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BenchChem. (2025). Application Notes and Protocols for Plasma Protein Precipitation. Link[8]
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BenchChem. (2025). Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantitative Analysis. Link[2]
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Lame, M. W., & Jones, A. D. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(4), 731–752. Link[3]
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International Council for Harmonisation. (2022). ICH Q2(R2) Guideline on validation of analytical procedures. Link[18]
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Vogeser, M. (2026). Mass spectrometry: a game changer in laboratory diagnostics?. Wiley Analytical Science. Link[4]
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BenchChem. (2025). A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Bandrowski's Base. Link[11]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link[12]
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The Gold Standard Enhanced: A Comparative Guide to Tetradeuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest echelons of data integrity, the choice of an internal standard in bioanalytical assays is a critical determinant of success. While the superiority of stable isotope-labeled internal standards (SIL-IS) is well-established, this guide delves deeper, exploring the nuanced advantages of utilizing tetradeuterated internal standards. We will objectively compare their performance with other alternatives, supported by experimental insights, to provide a clear rationale for their strategic implementation in demanding bioanalytical workflows.
In the landscape of quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), the internal standard is the bedrock of accuracy and precision. Its role is to navigate the entire analytical journey alongside the analyte, compensating for variability in sample preparation, matrix effects, and instrument response.[1] Deuterated internal standards, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, have emerged as the preferred choice, lauded for their near-identical physicochemical properties to the analyte.[2][3] This guide will illuminate why a moderate degree of deuteration, specifically tetradeuteration, often represents the optimal balance for robust and reliable bioanalytical method development.
The Sweet Spot of Deuteration: Why Four Can Be Better
The decision on the degree of deuteration is not arbitrary; it's a calculated choice to optimize analytical performance. While any level of deuteration is generally preferable to a non-isotopically labeled standard, tetradeuteration frequently hits a "sweet spot" that balances two critical factors: sufficient mass shift and minimal physicochemical perturbation.
A key requirement for a deuterated internal standard is a mass difference of at least 3 atomic mass units (amu) from the analyte.[4] This is to ensure a clear mass spectrometric separation and to prevent "cross-talk" or isotopic overlap from the analyte's naturally occurring heavier isotopes (e.g., ¹³C).[4] A tetradeuterated (D4) standard provides a +4 amu shift, comfortably meeting this requirement and moving the internal standard's signal away from the analyte's isotopic cluster.[3]
However, excessive deuteration can sometimes introduce its own challenges. Highly deuterated compounds can, in some instances, exhibit a slight chromatographic shift, eluting earlier than the unlabeled analyte.[5] This can lead to differential matrix effects if the analyte and the internal standard do not perfectly co-elute.[5] While often minimal, this "isotope effect" underscores the importance of not over-deuterating a molecule to the point where its behavior diverges from the analyte. Tetradeuteration often provides a sufficient mass shift without significantly altering the molecule's polarity and, consequently, its chromatographic retention time.
Furthermore, the stability of the deuterium labels is paramount. The labels must be placed in non-exchangeable positions on the molecule to prevent their loss during sample processing and analysis.[1] While this is a function of synthetic chemistry, a moderate degree of labeling, as in tetradeuterated standards, can sometimes be achieved with greater synthetic ease and higher isotopic purity compared to more heavily labeled analogues.
Performance Comparison: Tetradeuterated vs. Other Internal Standards
The superiority of a tetradeuterated internal standard is best illustrated through a comparative lens against other commonly used alternatives.
| Internal Standard Type | Key Advantages | Key Disadvantages | When to Consider |
| Tetradeuterated (D4) | Optimal Mass Shift: Provides a clear +4 amu shift, avoiding isotopic overlap.[3]High Physicochemical Similarity: Typically co-elutes perfectly with the analyte, ensuring accurate correction for matrix effects.[2]Good Isotopic Stability: When synthesized correctly, labels are highly stable.[1] | Cost: Can be more expensive than non-labeled standards.Availability: May not be commercially available for all analytes. | The "gold standard" for most quantitative LC-MS bioanalytical assays requiring high accuracy and precision. |
| Lower Deuteration (D1-D3) | Cost-Effective: May be less expensive to synthesize.High Physicochemical Similarity: Minimal risk of chromatographic shift. | Risk of Isotopic Overlap: A mass shift of less than +3 amu can lead to interference from the analyte's natural isotopes.[4] | For smaller molecules where a +3 shift is sufficient to clear the isotopic cluster and when cost is a major constraint. |
| Higher Deuteration (D5+) | Larger Mass Shift: Further reduces any potential for isotopic overlap. | Potential for Chromatographic Shift: Increased risk of the "isotope effect" causing separation from the analyte.[5]Potential for Altered Fragmentation: May affect fragmentation patterns in MS/MS. | For analytes with complex isotopic clusters or when a larger mass separation is deemed necessary for specific analytical reasons. |
| ¹³C-Labeled | No Isotope Effect: Negligible impact on retention time, ensuring perfect co-elution.High Isotopic Stability: Carbon-13 labels are extremely stable. | Cost: Generally the most expensive option.Synthetic Complexity: Can be more challenging to synthesize. | When the highest possible degree of accuracy is required and cost is not a limiting factor, or for analytes where deuteration is synthetically challenging or leads to instability. |
| Structural Analog | Cost-Effective: Often readily available and inexpensive. | Different Physicochemical Properties: Leads to differences in extraction recovery, chromatographic retention, and ionization efficiency, compromising accuracy.[2] | Only when a stable isotope-labeled standard is not available and as a last resort. Regulatory bodies strongly prefer SIL-IS.[6] |
Experimental Protocol: Validation of a Bioanalytical Method Using a Tetradeuterated Internal Standard
Rigorous validation is essential to demonstrate the suitability of a tetradeuterated internal standard for its intended purpose. The following outlines a general workflow compliant with regulatory expectations, such as the harmonized ICH M10 guideline.
Objective: To validate a bioanalytical method for the quantification of an analyte in a biological matrix using a tetradeuterated internal standard.
Methodology:
-
Stock and Working Solution Preparation:
-
Prepare a stock solution of the analyte and the tetradeuterated internal standard (D4-IS) in a suitable organic solvent.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the D4-IS at a constant concentration.
-
-
Calibration Curve and Quality Control (QC) Sample Preparation:
-
Spike a blank biological matrix with the analyte working standards to create a calibration curve with at least six non-zero concentration levels.
-
Spike the blank matrix with the analyte to prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Add the D4-IS working solution to all calibration standards and QC samples.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To an aliquot of each sample (calibration standard, QC, or unknown), add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good peak shape and separation from endogenous interferences.
-
Optimize the mass spectrometer parameters for both the analyte and the D4-IS, including precursor and product ions, collision energy, and other source parameters.
-
-
Data Analysis and Acceptance Criteria:
-
Construct the calibration curve by plotting the peak area ratio (analyte/D4-IS) against the analyte concentration.
-
Use a weighted linear regression to fit the data.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
-
The accuracy and precision of the QC samples should be within ±15% (±20% at the LLOQ).
-
Visualizing the Workflow and Logic
To further elucidate the experimental process and the rationale for selecting an internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow using a tetradeuterated internal standard.
Caption: Decision logic for internal standard selection.
Conclusion
In the pursuit of unimpeachable bioanalytical data, the judicious selection of an internal standard is not merely a technical detail but a cornerstone of scientific rigor. While all stable isotope-labeled internal standards offer significant advantages over their non-labeled counterparts, tetradeuterated standards often represent a pragmatic and scientifically sound choice. They provide a sufficient mass shift to ensure clear detection while minimizing the potential for isotopic effects that can compromise the very co-elution that makes SIL-IS so powerful. By understanding the principles outlined in this guide and implementing robust validation protocols, researchers can harness the power of tetradeuterated internal standards to generate high-quality, reliable data that can withstand the scrutiny of regulatory review and advance the frontiers of drug development.
References
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Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (2025). Request PDF. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]
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Deuterated internal standards and bioanalysis. (2008). AptoChem. [Link]
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Stable isotope-labeled vitamin D, metabolites and chemical analogs: synthesis and use in mass spectrometric studies. (n.d.). PubMed. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]
-
Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. (n.d.). PubMed. [Link]
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Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. (2018). AOBiome. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). PubMed. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. [Link]
-
Synthetic strategy of deuterium-labeled D3 metabolites. (A) Structures... (n.d.). ResearchGate. [Link]
-
Simultaneous measurement of plasma vitamin D3 metabolites, including 4β,25-dihydroxyvitamin D3, using liquid chromatography–tandem mass spectrometry. (2025). Request PDF. [Link]
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Internal Standard Variation during Routine Sample Analysis: Investigation of Case Studies. (n.d.). InVentiv Health Clinical. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). NIH. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023). PubMed. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. [Link]
-
Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones. (1999). PubMed. [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). ResearchGate. [Link]
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A Comparative Guide to Method Robustness Testing for Phentolamine Analysis Using a Deuterated Internal Standard
In the landscape of pharmaceutical analysis, the assurance of a method's reliability is not merely a procedural checkbox; it is the bedrock upon which the validity of clinical and preclinical data rests. For a compound like phentolamine, a non-selective alpha-adrenergic antagonist, precise and consistent quantification in biological matrices is critical for pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, experience-driven comparison of a bioanalytical method's performance under deliberately varied conditions—a process known as robustness testing. We will explore the critical role of a stable isotope-labeled (SIL) internal standard, Phentolamine-d4, in ensuring analytical resilience.
The principles of method robustness are enshrined in regulatory guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) document, which defines it as a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage and is a critical component of method validation.[2] Our focus here is not just to present data, but to dissect the causality behind our experimental choices and demonstrate how a well-chosen internal standard acts as a self-validating system against inevitable analytical fluctuations.
The Cornerstone of Bioanalysis: The Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is added to samples, calibrators, and quality controls to correct for variability throughout the analytical process.[3] While structural analogs can be used, a SIL internal standard is the gold standard, particularly for LC-MS/MS assays.[4][5][6] Phentolamine-d4 is an ideal IS for phentolamine for several reasons:
-
Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte, meaning it experiences the same conditions from injection through detection.
-
Physicochemical Similarity: It exhibits the same extraction recovery and ionization response as phentolamine.
-
Mitigation of Matrix Effects: Any ion suppression or enhancement caused by co-eluting components from the biological matrix will affect both the analyte and the IS equally.[7] The ratio of their responses, which is the basis for quantification, therefore remains constant.
The use of a high-quality SIL-IS is a foundational element of a robust method, compensating for variations that might otherwise lead to inaccurate results.[8]
Experimental Design: A Proactive Approach to Variability
To assess the robustness of our phentolamine assay, we established a baseline Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This method was developed based on established principles for small molecule bioanalysis.[9][10] We then identified key parameters that are prone to slight variations in a real-world laboratory setting.[11][12][13]
Nominal UPLC-MS/MS Method Parameters
The core method, against which all variations are compared, is detailed below.
| Parameter | Condition |
| UPLC System | Standard High-Performance System |
| Analytical Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer with ESI |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transitions | Phentolamine: 282.1 → 212.0; Phentolamine-d4: 286.1 → 216.0 |
Robustness Study Design
We employed a "one-factor-at-a-time" approach to clearly delineate the impact of each parameter.[12] Three levels of quality control (QC) samples (Low, Mid, High) were analyzed in triplicate under each condition.
| Parameter Varied | Nominal Value | (-) Variation | (+) Variation | Rationale for Selection |
| Flow Rate | 0.40 mL/min | 0.38 mL/min (-5%) | 0.42 mL/min (+5%) | Pump performance can fluctuate slightly over time. |
| Column Temperature | 40°C | 35°C | 45°C | Oven temperature can vary between instruments. |
| % Mobile Phase B | 35% | 33% | 37% | Minor errors in mobile phase preparation are common.[14] |
| Mobile Phase A pH | ~2.7 | pH 2.5 | pH 2.9 | Phentolamine is ionizable; pH affects retention and peak shape. |
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following sections detail the procedures used in this robustness evaluation.
Preparation of Standards and QC Samples
-
Stock Solutions: Prepare primary stock solutions of phentolamine and phentolamine-d4 (IS) in methanol at 1 mg/mL.
-
Working Solutions: Create a series of phentolamine working solutions by serial dilution for spiking calibration standards and QCs. Prepare a separate IS working solution at 100 ng/mL.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate phentolamine working solutions to create calibration standards (e.g., 0.5-100 ng/mL) and QC samples at three concentrations: Low (1.5 ng/mL), Mid (40 ng/mL), and High (80 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (standard, QC, or blank) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation agent.
-
Vortex for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
Workflow for Robustness Testing
The diagram below illustrates the systematic process for evaluating each parameter.
Caption: Experimental workflow for the method robustness study.
Comparative Data and Performance Analysis
The ultimate test of robustness is whether the method continues to deliver accurate and precise results despite induced variations. The acceptance criteria for bioanalytical methods are typically that the mean accuracy of QCs should be within ±15% of the nominal value, and the precision (%CV or %RSD) should be ≤15%.[15]
Table 1: Impact of Parameter Variation on System Suitability
This table compares key chromatographic performance indicators.
| Condition | Parameter | Retention Time (min) | Analyte/IS Retention Time Ratio | Peak Tailing Factor |
| Nominal | - | 1.24 | 1.00 | 1.1 |
| Flow Rate | 0.38 mL/min | 1.31 | 1.00 | 1.1 |
| 0.42 mL/min | 1.18 | 1.00 | 1.1 | |
| Column Temp. | 35°C | 1.29 | 1.00 | 1.2 |
| 45°C | 1.19 | 1.00 | 1.1 | |
| % Mobile Phase B | 33% | 1.35 | 1.00 | 1.1 |
| 37% | 1.15 | 1.00 | 1.1 | |
| Mobile Phase pH | 2.5 | 1.25 | 1.00 | 1.2 |
| 2.9 | 1.23 | 1.00 | 1.1 |
Analysis of System Suitability: As expected, variations in flow rate, temperature, and mobile phase composition caused noticeable shifts in the absolute retention time of phentolamine. However, the crucial observation is the stability of the Analyte/IS Retention Time Ratio. Because Phentolamine-d4 co-elutes perfectly, it tracks these shifts, demonstrating the power of a SIL-IS. Peak shape, indicated by the tailing factor, remained well within acceptable limits (typically < 2.0) across all conditions.
Table 2: Impact of Parameter Variation on Quantitative Performance
This table presents the core findings of the robustness test: the accuracy and precision of the QC samples.
| Condition | Parameter | QC Level | Mean Accuracy (%) | Precision (%CV) |
| Nominal | - | Low | 102.1 | 3.5 |
| Mid | 98.7 | 2.1 | ||
| High | 101.5 | 1.9 | ||
| Flow Rate | 0.38 mL/min | Low | 104.5 | 4.1 |
| Mid | 101.2 | 2.8 | ||
| High | 103.0 | 2.5 | ||
| 0.42 mL/min | Low | 99.8 | 3.8 | |
| Mid | 97.5 | 2.4 | ||
| High | 100.1 | 2.2 | ||
| Column Temp. | 35°C | Low | 105.3 | 4.5 |
| Mid | 102.8 | 3.1 | ||
| High | 104.2 | 2.8 | ||
| 45°C | Low | 98.5 | 3.3 | |
| Mid | 96.9 | 2.0 | ||
| High | 99.4 | 1.8 | ||
| % Mobile Phase B | 33% | Low | 106.8 | 5.2 |
| Mid | 103.5 | 3.5 | ||
| High | 104.9 | 3.1 | ||
| 37% | Low | 97.2 | 4.8 | |
| Mid | 96.1 | 2.9 | ||
| High | 98.8 | 2.5 |
Analysis of Quantitative Performance: The data unequivocally demonstrates the method's robustness. Despite deliberate changes to four critical parameters, the mean accuracy for all QC levels under all conditions remained comfortably within the ±15% acceptance window. Likewise, the precision for all measurements was well below the 15% limit. This stability is directly attributable to the use of Phentolamine-d4. The IS normalizes the analytical response, ensuring that even with shifts in instrument performance, the final calculated concentration remains accurate and reliable.
The Role of the Internal Standard in Maintaining Robustness
This diagram illustrates the logical relationship between analytical variations and the stabilizing effect of the SIL-IS.
Caption: Phentolamine-d4 mitigates the impact of variations.
Conclusion: A Self-Validating System for Confident Results
This guide demonstrates that a well-developed bioanalytical method, when paired with a high-purity stable isotope-labeled internal standard like Phentolamine-d4, exhibits exceptional robustness. The experimental data confirms that deliberate variations in critical parameters such as flow rate, column temperature, and mobile phase composition do not compromise the accuracy or precision of the assay. The SIL-IS effectively normalizes for shifts in chromatography and instrument response, acting as a constant internal reference.
For researchers, scientists, and drug development professionals, the takeaway is clear: investing in a properly validated method that includes an appropriate internal standard is paramount. It ensures data integrity across different instruments, laboratories, and operators, ultimately providing the trustworthy results necessary for critical decision-making in the pharmaceutical development pipeline.
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A Senior Application Scientist's Guide to Phentolamine Quantification: Ensuring Accuracy and Precision with Phentolamine-d4
In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise and accurate quantification of drug candidates is paramount for making critical decisions in drug development.[1][2] Phentolamine, a non-selective alpha-adrenergic antagonist, is no exception.[3] Its therapeutic applications and pharmacokinetic profile necessitate robust bioanalytical methods. This guide provides an in-depth comparison of quantification strategies for phentolamine, focusing on the superior accuracy and precision achieved through the use of a stable isotope-labeled (SIL) internal standard, Phentolamine-d4. Drawing upon established regulatory guidelines and extensive field experience, we will explore the underlying principles, present a comprehensive validation workflow, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Principle of Isotope Dilution Mass Spectrometry: The Gold Standard
At the heart of modern bioanalysis lies the challenge of mitigating analytical variability.[4] Complex biological matrices, such as plasma and urine, are rife with endogenous components that can interfere with the analytical signal, a phenomenon known as the "matrix effect."[4][5] This can lead to either suppression or enhancement of the analyte's signal, introducing significant inaccuracy and imprecision into the quantification.[4]
The most effective strategy to counteract these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6] A SIL-IS is a version of the analyte in which several atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[7][8]
Phentolamine-d4 serves as an ideal internal standard for phentolamine quantification for several key reasons:
-
Near-Identical Physicochemical Properties: Phentolamine-d4 shares the same chemical structure and properties as phentolamine. This ensures that it behaves almost identically during sample preparation (extraction, evaporation) and chromatographic separation.[8][9]
-
Co-elution: Due to their similar properties, the analyte and its SIL-IS co-elute from the liquid chromatography column, meaning they enter the mass spectrometer at the same time.[5]
-
Compensation for Matrix Effects: Because they co-elute, both phentolamine and Phentolamine-d4 are subjected to the same matrix-induced signal suppression or enhancement at the same moment.[5][6] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a highly accurate and precise measurement.[9][10]
In contrast, using a structural analog as an internal standard, while a viable alternative, is less ideal. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies compared to the analyte, making them less effective at compensating for matrix effects and other sources of variability.[11]
A Comparative Look: Phentolamine-d4 vs. a Structural Analog Internal Standard
To illustrate the tangible benefits of using Phentolamine-d4, let's consider a hypothetical but realistic comparison of key validation parameters as outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][12][13][14][15][16][17][18]
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Method A: Phentolamine-d4 (SIL-IS) | Method B: Structural Analog IS |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | -2.5% to 3.8% | -12.7% to 14.5% |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | 2.1% to 5.5% | 8.9% to 18.2% |
| Matrix Factor (IS-Normalized) | CV ≤15% | 4.8% | 19.3% |
| Recovery | Consistent and reproducible | 85.2% (CV 3.1%) | 72.5% (CV 15.8%) |
As the data clearly demonstrates, the method employing Phentolamine-d4 exhibits significantly better accuracy and precision. The lower coefficient of variation (CV) for the matrix factor confirms its superior ability to compensate for matrix effects. Furthermore, the recovery of phentolamine is more consistent when Phentolamine-d4 is used, indicating a more reliable sample preparation process.
Experimental Workflow and Protocols
Achieving accurate and precise quantification of phentolamine requires a meticulously validated bioanalytical method. The following sections provide a detailed, step-by-step methodology grounded in regulatory expectations.
Experimental Workflow Diagram
Caption: High-level workflow for phentolamine quantification.
Detailed Step-by-Step Methodology
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of phentolamine and Phentolamine-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of phentolamine by serial dilution of the stock solution. Prepare a working solution of Phentolamine-d4 at an appropriate concentration.
-
Calibration Standards (CS): Spike blank biological matrix (e.g., human plasma) with the phentolamine working solutions to create a calibration curve consisting of a blank, a zero standard (blank + IS), and typically 6-8 non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Phentolamine-d4 working solution to all samples except the blank.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A UPLC (Ultra-Performance Liquid Chromatography) system is recommended for fast and efficient separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for retaining phentolamine.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for phentolamine.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both phentolamine and Phentolamine-d4. For example:
-
Phentolamine: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Phentolamine-d4: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)
-
4. Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to the latest FDA and EMA guidelines.[12][13][14][15][17] The key validation parameters include:
-
Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of phentolamine and Phentolamine-d4.
-
Calibration Curve: Assess the linearity, range, and accuracy of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the method by analyzing the QC samples in replicate (n≥5) on at least three different days.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.[5] The use of a SIL-IS should effectively normalize any variability.[5][6]
-
Recovery: Assess the extraction recovery of phentolamine and Phentolamine-d4 to ensure the sample preparation process is efficient and reproducible.
-
Stability: Evaluate the stability of phentolamine in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Accuracy and Precision Relationship Diagram
Caption: Visualizing accuracy (closeness to center) and precision (clustering).
Conclusion
The use of Phentolamine-d4 as a stable isotope-labeled internal standard is unequivocally the superior approach for the quantitative bioanalysis of phentolamine. Its ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled compensation for matrix effects and other sources of variability.[6][7][8][9] This results in a bioanalytical method with the high degree of accuracy and precision required to support confident decision-making in drug development. By adhering to the principles and protocols outlined in this guide, researchers can develop and validate robust and reliable methods for phentolamine quantification that meet the stringent requirements of regulatory agencies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phentolamine-d4 Hydrochloride
In the dynamic landscape of pharmaceutical research and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Phentolamine-d4 Hydrochloride, a deuterated analog of the α-adrenergic antagonist, phentolamine. While some safety data sheets (SDS) may not classify this specific deuterated compound as hazardous under the Globally Harmonized System (GHS), it is imperative, from a position of scientific rigor and safety, to handle it with the same precautions as its pharmacologically active, non-deuterated counterpart. The inherent α-adrenergic blocking activity of the parent compound necessitates a cautious approach to prevent unintended environmental release and ensure personnel safety.[1][2][3]
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions that uphold the highest standards of laboratory safety and environmental stewardship.
Foundational Principles: Hazard Assessment and Waste Classification
Phentolamine and its salts are pharmacologically active, and while the deuterated form is primarily used as an internal standard in analytical testing, its fundamental molecular structure and potential for biological activity warrant a conservative approach to its disposal. The SDS for Phentolamine Mesylate, for instance, indicates it is harmful if swallowed and may cause damage to the cardiovascular system.[4] Therefore, under the precautionary principle, all waste containing this compound should be managed as hazardous pharmaceutical waste.
The U.S. Environmental Protection Agency (EPA) provides a framework for managing pharmaceutical waste, which prohibits the sewering of hazardous pharmaceuticals to protect waterways.[5][6][7] All waste generated from the handling of this compound must be segregated from non-hazardous trash and disposed of through a licensed hazardous waste contractor.
Segregation and Collection: The First Line of Defense
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8][9][10] Mixing hazardous waste with non-hazardous waste is not only a regulatory violation but also significantly increases disposal costs.[11]
Table 1: Waste Stream Segregation for this compound
| Waste Type | Description | Recommended Container |
| Unused/Expired Solid | Pure this compound powder. | Original, tightly sealed container, placed within a larger, clearly labeled hazardous waste container. |
| Contaminated Labware | Pipette tips, vials, weighing boats, etc. | Puncture-resistant, sealable container labeled "Hazardous Waste - Phentolamine-d4 Contaminated Debris." |
| Contaminated PPE | Gloves, disposable lab coats. | Sealable plastic bag or container labeled "Hazardous Waste - Phentolamine-d4 Contaminated PPE." |
| Aqueous Solutions | Solutions containing this compound. | Tightly sealed, chemically compatible (e.g., HDPE) container labeled "Hazardous Waste - Aqueous Phentolamine-d4." |
| Organic Solvent Solutions | Solutions of Phentolamine-d4 in organic solvents. | Tightly sealed, chemically compatible container for flammable waste, labeled with all constituents. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the compliant disposal of various forms of this compound waste.
-
Do Not Discard as Regular Trash: The solid compound must be disposed of as hazardous chemical waste.
-
Containerization: Keep the compound in its original, clearly labeled container. Ensure the cap is tightly sealed.
-
Labeling: Place the original container into a larger, sealable hazardous waste container. Label the outer container with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Storage: Store in a designated satellite accumulation area, away from incompatible materials.[8]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12]
-
Segregation: Collect all disposable items that have come into direct contact with this compound separately from other lab waste.[9] This includes pipette tips, microfuge tubes, weighing paper, and contaminated gloves.
-
Containerization: Place these items in a dedicated, leak-proof, and sealable container.[7] For sharps, a puncture-resistant container is mandatory.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant (e.g., "Debris contaminated with this compound").
-
Disposal: This container should be collected by your institution's hazardous waste program.
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[6][13] This is in direct violation of EPA regulations for pharmaceutical waste.[5][7]
-
Segregation: Do not mix aqueous waste with organic solvent waste.[11]
-
Containerization: Use separate, appropriate, and leak-proof containers for aqueous and organic waste streams. Ensure containers are chemically compatible with the contents.
-
Labeling: Label each container with "Hazardous Waste" and list all chemical components by their full name, including solvents and their approximate percentages.
-
Storage and Pickup: Store in a designated satellite accumulation area with secondary containment to prevent spills.[14] Arrange for pickup through your institution's EHS department.
Spill Management and Decontamination
Accidental spills must be managed promptly and effectively to mitigate exposure risks.[11]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: At a minimum, wear two pairs of chemotherapy-tested gloves, a lab coat, and safety goggles.[15]
-
Contain the Spill:
-
Collect Debris: Using forceps or a scoop, carefully place all contaminated absorbent materials and any broken glass into a designated hazardous waste container.[15][17]
-
Decontaminate the Area: Proceed with the decontamination protocol outlined below.
Effective decontamination involves a multi-step process to neutralize and remove any residual active compound.
-
Initial Cleaning: Remove gross contamination by wiping surfaces with disposable towels soaked in a detergent solution.
-
Deactivation (Oxidation): Wipe the area with a freshly prepared 10% bleach solution (sodium hypochlorite). Allow a contact time of at least 10-15 minutes. Rationale: The oxidative properties of bleach can help to break down the organic structure of the phentolamine molecule.
-
Neutralization: Following the bleach treatment, wipe the surface with a 1% sodium thiosulfate solution to neutralize the corrosive bleach.[15] Rationale: This step is crucial to prevent damage to stainless steel and other surfaces.
-
Final Rinse: Thoroughly rinse the surface with purified water.
-
Disposal of Cleaning Materials: All materials used in the decontamination process (wipes, pads, etc.) must be disposed of as hazardous waste.[11][15]
Disposal Workflow and Decision Logic
The following diagrams illustrate the recommended workflow for waste handling and the decision-making process for proper disposal.
Caption: Waste Disposal Workflow for this compound.
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is a cornerstone of trustworthy and authoritative scientific practice.
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A Senior Application Scientist's Guide to Handling Phentolamine-d4 Hydrochloride
Author's Note: As a Senior Application Scientist, my primary directive is to ensure your safety and the integrity of your research. When reviewing the available Safety Data Sheets (SDS), a notable discrepancy appears. The SDS for the deuterated form, Phentolamine-d4 Hydrochloride, indicates it is not classified as hazardous under the Globally Harmonized System (GHS). Conversely, the SDS for the parent compound, Phentolamine Hydrochloride, clearly states it is harmful if swallowed (H302)[1][2]. Isotopically labeled compounds are generally assumed to carry the same toxicological risks as their parent compounds. Therefore, this guide is built on a foundational principle of laboratory safety: in the face of conflicting or incomplete data, we adopt the more stringent safety precautions. We will proceed with the understanding that this compound is a potent pharmaceutical compound requiring diligent handling.
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. It is designed to be a practical, in-depth resource that moves beyond mere compliance to foster a deep-seated culture of safety in your laboratory.
Hazard Assessment: Understanding the Risk
Phentolamine is a non-selective alpha-adrenergic antagonist[3][4]. Its mechanism of action involves blocking alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation (widening of blood vessels) and a subsequent drop in blood pressure[4]. Accidental occupational exposure—through inhalation of powder, skin contact, or ingestion—could theoretically mimic its pharmacological effects.
Potential Physiological Effects of Exposure:
-
Hypotension: A sudden drop in blood pressure.
-
Orthostatic Hypotension: Dizziness or lightheadedness upon standing up quickly[4][5].
-
Reflex Tachycardia: An increased heart rate as the body compensates for low blood pressure[4].
-
Nasal Congestion: Due to dilation of blood vessels in the nasal mucosa[4].
These effects underscore the necessity of preventing any direct contact with the compound.
| Hazard Profile: Phentolamine Hydrochloride (Parent Compound) | |
| GHS Classification | Acute Toxicity, Oral (Category 4)[2] |
| Hazard Statement | H302: Harmful if swallowed[1][2] |
| Signal Word | Warning[2] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion[6] |
| Pharmacological Class | Alpha-Adrenergic Blocker[3][7] |
The Foundation of Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before you even select your gloves, robust engineering and administrative controls must be in place. These are your primary lines of defense.
-
Engineering Controls: The most effective way to manage exposure is to contain the hazard at its source.
-
Chemical Fume Hood: All work involving the handling of solid this compound (e.g., weighing, reconstituting) must be performed inside a certified chemical fume hood to contain any airborne particles[8].
-
Containment Ventilated Enclosures (CVEs) or Glove Bags: For handling highly potent compounds, especially during powder dispensing, a CVE or a flexible glove bag provides a higher level of containment than a standard fume hood, significantly reducing exposure risk[9].
-
-
Administrative Controls: These are the procedures and work practices that reduce the risk of exposure.
-
Designated Areas: All work with this compound should be restricted to a designated and clearly marked area[10].
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel[10].
-
Training: All personnel must be trained on the specific hazards, the SOP, proper use of PPE, and emergency procedures before handling the compound[10].
-
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE is dictated by the specific task and the associated risk of exposure. A risk-based approach ensures adequate protection without being unnecessarily burdensome.
Risk-Based PPE Selection
| Task | Minimum Required PPE | Rationale |
| Transporting/Handling Sealed Vials | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against contamination from trace amounts on container surfaces. |
| Weighing Solid Compound | Disposable Gown (Poly-coated), Double Nitrile Gloves, Safety Goggles, N95 Respirator (or higher) | High risk of generating and inhaling airborne particles. Double gloves prevent contamination during doffing. Goggles provide a full seal. |
| Preparing Stock Solutions (in a fume hood) | Disposable Gown (Poly-coated), Double Nitrile Gloves, Safety Goggles | Risk of splashes and direct skin contact. The fume hood mitigates the inhalation risk. |
| Administering Solutions | Lab Coat, Nitrile Gloves, Safety Glasses | Lower risk of aerosol generation, but splash protection is still necessary. |
| Cleaning and Decontamination | Disposable Gown, Double Nitrile Gloves, Safety Goggles | Protects against contact with contaminated surfaces and cleaning agents. |
Detailed PPE Specifications
-
Protective Gown: Use a disposable, solid-front gown with long sleeves and tight-fitting cuffs. For handling powders or concentrated solutions, a poly-coated, impermeable gown is required to prevent soak-through[6].
-
Gloves: Double-gloving with nitrile gloves is mandatory when handling the solid compound or concentrated solutions. This practice significantly reduces the risk of exposure if the outer glove is torn or during the doffing process. Always inspect gloves for tears or holes before use.
-
Eye and Face Protection: Safety goggles that provide a full seal around the eyes are required when handling powder or when there is a significant splash risk[11]. A face shield worn over safety glasses can be used for additional protection. Standard safety glasses are sufficient for handling dilute solutions.
-
Respiratory Protection: When weighing or otherwise handling the solid powder outside of a high-containment enclosure, a fit-tested N95 respirator is the minimum requirement[6]. For operations with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) may be necessary to provide a higher assigned protection factor[9][12].
Procedural Guidance: From Storage to Use
Adherence to a strict, step-by-step procedure is critical for minimizing risk.
Workflow for Safe Handling of Solid Compound
Caption: Workflow for handling solid Phentolamine-d4 HCl.
Step-by-Step Donning and Doffing Procedure
The order in which you put on and remove PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Respirator: If required, put on and perform a seal check.
-
Goggles/Face Shield: Position securely.
-
Gloves: Put on the inner pair of gloves.
-
Outer Gloves: Put on the outer pair, ensuring the cuffs go over the cuffs of the gown.
Doffing (Removing) PPE: This should be performed in a designated "clean" area or an anteroom.
-
Outer Gloves: Remove the outer, most contaminated gloves. Dispose of them immediately in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.
-
Goggles/Face Shield: Remove from the back of your head, avoiding touching the front.
-
Inner Gloves: Remove the final pair of gloves, peeling them off so they end up inside out.
-
Respirator: Remove last, after leaving the immediate work area.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
A robust plan for cleaning and disposal is not an afterthought; it is an integral part of the safety protocol.
Spill Management
-
Minor Spill (Powder):
-
Alert others in the area.
-
Wearing full PPE, gently cover the spill with damp paper towels to avoid making the powder airborne.
-
Wipe up the material, working from the outside in.
-
Clean the area with a decontaminating solution (see below), followed by water.
-
Dispose of all materials in the hazardous chemical waste.
-
-
Minor Spill (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with absorbent pads or spill pillows.
-
Wipe the area with a decontaminating solution, followed by water.
-
Dispose of all materials in the hazardous chemical waste.
-
Routine Decontamination
Work surfaces and equipment should be decontaminated at the end of each procedure. The goal is to both physically remove and chemically deactivate the compound. A common two-step process involves:
-
Decontamination: Wiping surfaces with a solution like 70% isopropyl alcohol to remove residue[2].
-
Deactivation (if applicable): Some protocols for hazardous drugs recommend using an oxidizing agent like sodium hypochlorite, followed by a neutralizing agent such as sodium thiosulfate to prevent corrosion. The efficacy of this for Phentolamine is not established, so physical removal with alcohol and a detergent-based cleaner is a reliable default.
Waste Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations[13].
| Waste Stream | Disposal Container | Final Disposal Route |
| Contaminated PPE (Gloves, Gowns) | Labeled Hazardous Waste Bag | Incineration via certified hazardous waste vendor. |
| Sharps (Needles, Syringes) | Puncture-proof Sharps Container | Medical/hazardous waste vendor. |
| Grossly Contaminated Materials (Spill cleanup) | Labeled Hazardous Waste Bag within a sealed container | Incineration via certified hazardous waste vendor. |
| Empty Vials | Labeled Hazardous Waste Bag | Incineration via certified hazardous waste vendor. |
| Unused/Expired Compound | Original container, placed in secondary containment | Return to manufacturer or dispose of via a licensed chemical waste contractor[3]. Do NOT flush down the drain or place in regular trash[3][14]. |
Emergency Procedures: In Case of Exposure
Immediate and correct action can significantly mitigate the consequences of an accidental exposure.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[1].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][2].
-
Inhalation: Move the affected person to fresh air immediately[1][2].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting[2].
In all cases of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet for Phentolamine Hydrochloride.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
